molecular formula C14H9BrFNO2S B1376447 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole CAS No. 1001394-95-1

1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Cat. No.: B1376447
CAS No.: 1001394-95-1
M. Wt: 354.2 g/mol
InChI Key: CZEXVNDQUSHRPL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole is a high-value, multifunctional chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This synthetically versatile scaffold is structurally optimized for the development of novel therapeutic agents, particularly in the fields of oncology and virology. Its core structure incorporates two key functional handles: the benzenesulfonyl group, which protects the indole nitrogen and can influence pharmacokinetic properties, and the distinct 4-bromo and 6-fluoro substituents that enable precise, site-selective cross-coupling reactions and modulate electronic characteristics for optimal target binding. The indole nucleus is a privileged scaffold in medicinal chemistry, known to confer a wide range of biological activities . Research into structurally similar benzenesulfonyl-containing indole derivatives has demonstrated significant antitumor potential , with one study showing a fluoro-substituted analog exhibiting potent activity against human colon cancer cell lines at nanomolar concentrations (GI50 = 16 nM) . Furthermore, such indole derivatives are investigated as key components in the development of antiviral agents , with some compounds displaying inhibitory activity against viruses like Coxsackie B4 and Bovine Viral Diarrhea Virus (BVDV) . The structural features of this compound also make it a candidate for research into allosteric modulators of protein-protein interactions; for instance, benzenesulfonamide-derived compounds have been explored as potent inhibitors of the HIV-1 capsid (CA) protein, a promising target for antiretroviral therapy . This compound is provided with guaranteed high purity and is intended for use by qualified researchers in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-6-fluoroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEXVNDQUSHRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, systematic approach to the complete structure elucidation of the novel chemical entity, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (C₁₄H₉BrFNO₂S). Designed for researchers and professionals in drug discovery and chemical development, this document outlines the integrated application of modern analytical techniques. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation spectroscopy (COSY, HSQC, HMBC). The causality behind each experimental choice is explained, and the interpretation of the resulting data is detailed to provide an unambiguous confirmation of the molecular structure. This guide serves as a practical framework for the characterization of complex substituted indole scaffolds.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated and N-sulfonylated indole derivatives, in particular, are of significant interest due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. The target molecule, this compound, combines several key features: a bromine atom at the 4-position, a fluorine atom at the 6-position, and a benzenesulfonyl group protecting the indole nitrogen. These substitutions are expected to profoundly influence its electronic and steric profile, making a rigorous and unequivocal structure determination paramount for any future development.

This guide will walk through the logical workflow of structure elucidation as if the compound has been newly synthesized, demonstrating how a combination of analytical techniques provides a self-validating system for structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity studies, the initial step is to confirm the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

The first piece of evidence required is the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for N-sulfonylated indoles, as the molecule can be readily protonated.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured with high precision (typically < 5 ppm mass accuracy).

Expected Results and Interpretation

The molecular formula is C₁₄H₉BrFNO₂S. The exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two peaks of nearly equal intensity separated by 2 Da for any fragment containing a single bromine atom.

IonCalculated Exact Mass (m/z)Observed Pattern
[C₁₄H₉⁷⁹BrFNO₂S + H]⁺353.9625M+H peak
[C₁₄H₉⁸¹BrFNO₂S + H]⁺355.9604M+H+2 peak of similar intensity

The observation of this isotopic doublet at the predicted high-resolution m/z values provides strong evidence for the elemental composition of the molecule.

Fragmentation Analysis

Collision-Induced Dissociation (CID) of the molecular ion can provide initial structural insights. The benzenesulfonyl-indole bond is often a point of cleavage.

  • Loss of SO₂: A common fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da[1].

  • Cleavage of the N-S bond: This would lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the 4-bromo-6-fluoro-1H-indole radical cation (m/z 213/215).

  • Loss of the benzenesulfonyl group: Cleavage can result in the formation of the 4-bromo-6-fluoro-1H-indolyl cation (m/z 212/214).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-600 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3100-3000C-H stretchAromatic C-H (indole and benzene rings)
~1600-1450C=C stretchAromatic ring skeletal vibrations
~1370-1350Asymmetric SO₂ stretchSulfonyl group (SO₂)
~1190-1170Symmetric SO₂ stretchSulfonyl group (SO₂)
~1100-1000C-F stretchAryl-Fluorine bond
~700-500C-Br stretchAryl-Bromine bond

The presence of strong absorption bands in the ~1370 cm⁻¹ and ~1190 cm⁻¹ regions is highly diagnostic for the sulfonyl group.[5][6] The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) confirms that the indole nitrogen is substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments will be used to map out the carbon-hydrogen framework and establish the precise connectivity of all atoms.

One-Dimensional NMR: Atom-by-Atom Inventory

¹H NMR Spectroscopy

This experiment identifies all the unique proton environments in the molecule and provides information about their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.8-7.9d2HJ ≈ 7-8H-2', H-6'Protons ortho to the electron-withdrawing sulfonyl group are deshielded.
~7.6-7.7t1HJ ≈ 7-8H-4'Proton para to the sulfonyl group.
~7.5-7.6t2HJ ≈ 7-8H-3', H-5'Protons meta to the sulfonyl group.
~7.45d1HJ ≈ 3.5H-2Typical chemical shift for H-2 of an N-sulfonyl indole, coupled to H-3.
~7.35dd1HJ(H-F) ≈ 9-10, J(H-H) ≈ 2H-5Coupled to both F at C-6 (larger coupling) and H-7 (smaller coupling).
~7.20d1HJ(H-F) ≈ 9-10H-7Coupled to F at C-6. Appears as a doublet due to the fluorine coupling.
~6.70d1HJ ≈ 3.5H-3Coupled to H-2.

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~139C-1'Quaternary carbon of the benzene ring attached to the sulfonyl group.
~135C-7aIndole bridgehead carbon, deshielded by the sulfonyl group.
~134C-4'Para carbon of the benzenesulfonyl group.
~129.5C-3', C-5'Meta carbons of the benzenesulfonyl group.
~127C-2', C-6'Ortho carbons of the benzenesulfonyl group.
~126 (d, ¹JCF ≈ 250 Hz)C-6Carbon directly attached to fluorine, shows a large one-bond C-F coupling.
~125C-2C-2 of the indole ring.
~122 (d, ³JCF ≈ 8 Hz)C-4Carbon bearing bromine, shows smaller three-bond coupling to fluorine.
~118 (d, ²JCF ≈ 25 Hz)C-5Carbon adjacent to the fluorine-bearing carbon, shows two-bond C-F coupling.
~115 (d, ²JCF ≈ 25 Hz)C-7Carbon adjacent to the fluorine-bearing carbon, shows two-bond C-F coupling.
~114C-3aIndole bridgehead carbon.
~108C-3C-3 of the indole ring.

¹⁹F NMR Spectroscopy

This experiment provides direct information about the fluorine environment.[7][8][9]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110 to -120tJ(F-H5) ≈ 9-10, J(F-H7) ≈ 9-10F at C-6

The fluorine at C-6 is expected to couple to the protons at C-5 and C-7, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).

Two-Dimensional NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the atoms identified in the 1D spectra.[10]

Workflow for 2D NMR Structure Elucidation

Caption: Workflow for structure elucidation using 2D NMR.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12]

  • Expected Correlations:

    • A cross-peak between H-2 (~7.45 ppm) and H-3 (~6.70 ppm) confirming their adjacency in the pyrrole ring.

    • Cross-peaks connecting the protons on the benzenesulfonyl ring (H-2'/6' with H-3'/5'; H-3'/5' with H-4').

    • A cross-peak between H-5 (~7.35 ppm) and H-7 (~7.20 ppm) is unlikely due to being four bonds apart, but their coupling to the C-6 fluorine establishes their relationship.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[7][8]

  • Expected Correlations: This experiment will definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the tables above. For example, the proton at ~7.45 ppm will show a correlation to the carbon at ~125 ppm, confirming their assignment as H-2 and C-2, respectively.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most informative, showing correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and identifying quaternary carbons.[13][14]

Key Expected HMBC Correlations for Structure Confirmation

HMBC_Correlations cluster_indole Indole Core cluster_sulfonyl Benzenesulfonyl Group N1 N1 C2 C2-H S S C3 C3-H C3a C3a C2->C3a ³J C7a C7a C2->C7a ³J C3->C3a ²J C4 C4-Br C3->C4 ³J C5 C5-H C5->C3a ³J C5->C4 ²J C6 C6-F C7 C7-H C5->C7 ³J C7->C5 ³J C7->C7a ²J C1_prime C1' C2_prime C2'-H C2_prime->C1_prime ²J H2_node H2 H2_node->C3a H2_node->C7a H3_node H3 H3_node->C2 H3_node->C4 H5_node H5 H5_node->C4 H5_node->C7 H7_node H7 H7_node->C5 H7_node->C7a H2_prime_node H2' H2_prime_node->C1_prime

Caption: Key expected HMBC correlations for structural verification.

  • H-2 to C-3a and C-7a: These correlations are crucial for confirming the indole ring system, linking the pyrrole part to the benzene part.

  • H-3 to C-4 and C-3a: Connects H-3 to the bromine-bearing carbon and the bridgehead carbon.

  • H-5 to C-4, C-7, and C-3a: These correlations definitively place H-5 and establish its relationship with the C4-Br and C6-F positions.

  • H-7 to C-5 and C-7a: Confirms the position of H-7 relative to the fluorine and the bridgehead carbon.

  • H-2'/6' to C-1' and C-3'/5': Confirms the substitution pattern on the benzenesulfonyl ring.

  • H-2 or H-7 to S or C-1': A potential long-range correlation across the N-S bond would definitively link the indole and benzenesulfonyl moieties.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of modern analytical techniques, a complete and unambiguous structural elucidation of this compound is achieved. The process begins with HRMS to confirm the elemental formula and IR spectroscopy to identify key functional groups. This is followed by a comprehensive NMR analysis. 1D NMR (¹H, ¹³C, ¹⁹F) provides an inventory of all atoms in their respective chemical environments. The structural puzzle is then assembled using 2D NMR: COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity map that links all the fragments together. Each piece of data corroborates the others, creating a self-validating system that leaves no doubt as to the final, confirmed structure. This methodical approach is essential for ensuring the scientific integrity of data for novel compounds in research and development.

References

A Technical Guide to the Spectroscopic Characterization of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of the novel compound 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. By examining the influence of the benzenesulfonyl protecting group, as well as the bromo and fluoro substituents on the indole core, this guide offers a robust framework for the identification and structural elucidation of this compound. Detailed methodologies for spectroscopic analysis, predicted data tables, and illustrative diagrams are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted indole derivative of significant interest in synthetic and medicinal chemistry. The indole scaffold is a ubiquitous pharmacophore present in numerous natural products and pharmaceutical agents.[1] The addition of a benzenesulfonyl group at the N1 position serves as a common protecting group and can modulate the electronic properties of the indole ring. The presence of bromine and fluorine atoms at the C4 and C6 positions, respectively, further influences the molecule's reactivity, lipophilicity, and potential biological activity. Accurate structural confirmation through spectroscopic methods is paramount for its application in drug discovery and development pipelines.

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures found in the scientific literature.

Molecular Structure and Key Features:

The structure of this compound, with CAS Number 1001394-95-1, is presented below.[2] Its molecular formula is C₁₄H₉BrFNO₂S, yielding a molecular weight of 354.19 g/mol .[3][4]

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ is expected to show distinct signals for the protons on the indole core and the benzenesulfonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 7.8 - 8.0d~ 8.02H (ortho-H of PhSO₂)Deshielded by the adjacent sulfonyl group.
~ 7.5 - 7.7t~ 7.51H (para-H of PhSO₂)Typical region for para protons of a phenylsulfonyl group.
~ 7.4 - 7.6t~ 7.82H (meta-H of PhSO₂)Shielded relative to ortho protons.
~ 7.5d~ 3.51H (H-2)Deshielded by the N-sulfonyl group and adjacent to the nitrogen atom.
~ 7.3d~ 9.01H (H-7)Coupled to the fluorine at C6.
~ 7.1d~ 3.51H (H-3)Coupled to H-2.
~ 6.9d~ 9.01H (H-5)Coupled to the fluorine at C6.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 (d, ¹JCF ≈ 240 Hz)C-6Directly attached to the highly electronegative fluorine atom.
~ 139C (ipso-C of PhSO₂)Quaternary carbon of the phenylsulfonyl group.
~ 135C-7aIndole ring fusion carbon.
~ 134C (para-C of PhSO₂)Para carbon of the phenylsulfonyl group.
~ 129C (meta-C of PhSO₂)Meta carbons of the phenylsulfonyl group.
~ 127C (ortho-C of PhSO₂)Ortho carbons of the phenylsulfonyl group.
~ 126C-2Deshielded due to attachment to nitrogen and the sulfonyl group.
~ 125C-3aIndole ring fusion carbon.
~ 120 (d, ³JCF ≈ 8 Hz)C-5Influenced by the fluorine at C-6.
~ 115 (d, ²JCF ≈ 25 Hz)C-7Influenced by the fluorine at C-6.
~ 110C-3Typical chemical shift for the C-3 of an N-sulfonylated indole.
~ 105 (d, ²JCF ≈ 25 Hz)C-4Attached to bromine and influenced by fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000MediumC-H stretching (aromatic)Characteristic of C-H bonds in the indole and phenyl rings.
~ 1600-1450StrongC=C stretching (aromatic)Vibrations of the carbon-carbon double bonds in the aromatic rings.
~ 1370-1340StrongAsymmetric SO₂ stretchingCharacteristic strong absorption for sulfonyl groups.
~ 1190-1160StrongSymmetric SO₂ stretchingAnother characteristic strong absorption for sulfonyl groups.
~ 1100-1000StrongC-F stretchingStrong absorption due to the highly polar C-F bond.
~ 800-600Medium-StrongC-Br stretchingCharacteristic absorption for a carbon-bromine bond.
~ 750-700StrongC-H bending (aromatic)Out-of-plane bending vibrations of the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Detection: Positive ion mode is typically used.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 353 and 355 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

G M [C₁₄H₉BrFNO₂S]⁺˙ m/z 353/355 M_minus_SO2Ph [C₈H₅BrFN]⁺˙ m/z 212/214 M->M_minus_SO2Ph - C₆H₅SO₂ M_minus_Br [C₁₄H₉FNO₂S]⁺ m/z 274 M->M_minus_Br - Br M_minus_SO2 [C₁₄H₉BrFN]⁺˙ m/z 289/291 M->M_minus_SO2 - SO₂ Ph [C₆H₅]⁺ m/z 77 M_minus_SO2Ph->Ph - C₂HBrFN

Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.

Interpretation of Key Fragments:

  • m/z 212/214: Loss of the benzenesulfonyl radical (C₆H₅SO₂) results in the 4-bromo-6-fluoro-1H-indole radical cation. The 1:1 isotopic pattern confirms the presence of bromine in this fragment.

  • m/z 274: Loss of a bromine radical from the molecular ion.

  • m/z 289/291: Loss of sulfur dioxide (SO₂) from the molecular ion.

  • m/z 77: The presence of the phenyl cation is a common fragment from the benzenesulfonyl group.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a comprehensive framework for the structural characterization of this compound. The provided experimental protocols serve as a starting point for researchers to obtain and confirm the spectroscopic properties of this molecule. This information is crucial for ensuring the identity and purity of this compound in its application within drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 4-bromo-6-fluoro-1H-indole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-bromo-6-fluoro-1H-indole in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are of significant interest as they serve as versatile intermediates for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and bromine into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2] 4-bromo-6-fluoro-1H-indole (CAS No. 885520-70-7) is a key building block in the development of various therapeutic agents, including PI3 kinase inhibitors.[1] This guide provides a detailed exploration of the primary synthetic routes to this important molecule, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions.

Synthetic Strategies: A Comparative Overview

Several classical and modern indole syntheses can be adapted for the preparation of 4-bromo-6-fluoro-1H-indole. The choice of a particular method often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The most prominent and practical approaches include the Leimgruber-Batcho, Bartoli, and Larock indole syntheses.

The Leimgruber-Batcho Indole Synthesis: A Reliable and High-Yielding Route

The Leimgruber-Batcho synthesis is a highly effective method for the preparation of 4,7-disubstituted indoles, offering mild reaction conditions, operational simplicity, and generally high yields.[1][3] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to furnish the indole ring.[3]

Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

The key starting material for the Leimgruber-Batcho synthesis of 4-bromo-6-fluoro-1H-indole is 1-bromo-5-fluoro-2-methyl-3-nitrobenzene . This substituted ortho-nitrotoluene can be prepared from commercially available 4-fluoro-2-nitrotoluene.

Synthesis of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene:

The synthesis involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid.[4]

Reactant Reagent/Solvent Key Conditions Purpose
4-fluoro-2-nitrotolueneN-bromosuccinimide (NBS)Room temperature, 16 hoursBrominating agent for electrophilic aromatic substitution.
Trifluoroacetic acidSolventProvides a polar, acidic medium to facilitate the reaction.
Sulfuric acidCatalystIncreases the electrophilicity of the brominating species.
Experimental Protocol for 4-bromo-6-fluoro-1H-indole via Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

The first step involves the condensation of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine intermediate.[1][5] The use of pyrrolidine often leads to a more reactive reagent compared to relying on the N,N-dimethyl enamine alone.[3]

Step 2: Reductive Cyclization

The enamine intermediate is then subjected to reductive cyclization to yield the final indole product. A common and effective method for this reduction is the use of Raney nickel with hydrazine hydrate.[1][5] The hydrazine hydrate decomposes in the presence of Raney nickel to generate hydrogen in situ, which reduces the nitro group to an amine. The resulting aminoenamine then undergoes spontaneous cyclization and elimination of pyrrolidine to form the aromatic indole ring.[3]

Step Starting Material Reagents/Catalyst Solvent Temperature Time Yield
1 1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneN,N-dimethylformamide dimethyl acetal (DMF-DMA), PyrrolidineDioxane100 °CNot specifiedQuantitative (crude)
2 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidineRaney nickel, Hydrazine monohydrateMethanol:THF (1:1)0 °C to Room Temp.5 hours37%

Detailed Protocol: [5]

  • Enamine Formation: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) is dissolved in dioxane (40 mL). To this solution, N,N-dimethylformamide dimethyl acetal (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) are added sequentially. The reaction mixture is heated to 100 °C. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to afford the crude enamine intermediate, 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine, as a dark red residue (assumed quantitative yield).

  • Reductive Cyclization: The crude enamine (10.0 g, 31.7 mmol) is dissolved in a 1:1 mixture of methanol and tetrahydrofuran (150 mL). The solution is cooled to 0 °C, and Raney nickel (suspended in 15 mL of water) is added. Hydrazine monohydrate (2.3 mL, 47.4 mmol) is then added slowly. The mixture is stirred at room temperature for 5 hours. After the reaction is complete, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure to give the crude product. The final product, 4-bromo-6-fluoro-1H-indole, is obtained as a light-colored oil after purification by column chromatography (2.57 g, 37% yield).

Causality Behind Experimental Choices:

  • Pyrrolidine in Enamine Formation: The use of pyrrolidine accelerates the formation of the enamine intermediate by forming a more reactive enamine compared to the one derived from dimethylamine (from DMF-DMA).[3]

  • Raney Nickel and Hydrazine Hydrate: This combination provides a convenient and effective method for the in situ generation of hydrogen for the reduction of the nitro group under relatively mild conditions.[3]

Workflow for Leimgruber-Batcho Synthesis:

Leimgruber_Batcho start 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene intermediate Enamine Intermediate start->intermediate DMF-DMA, Pyrrolidine, Dioxane, 100 °C product 4-bromo-6-fluoro-1H-indole intermediate->product Raney Ni, N2H4·H2O, MeOH/THF, 0 °C to RT

Caption: Leimgruber-Batcho synthesis workflow.

The Bartoli Indole Synthesis: A Convergent Approach

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][7] The reaction is particularly effective when the ortho-substituent is sterically bulky, as this facilitates the key[7][7]-sigmatropic rearrangement in the reaction mechanism.[6][8]

Proposed Starting Material for 4-bromo-6-fluoro-1H-indole

To synthesize 4-bromo-6-fluoro-1H-indole via the Bartoli method, a suitable starting material would be 1,3-dibromo-5-fluoro-2-nitrobenzene . The bromine atom ortho to the nitro group would facilitate the reaction, and the second bromine atom at the desired position would remain in the final product.

General Principles and Mechanism

The Bartoli synthesis typically requires three equivalents of the vinyl Grignard reagent.[6] The proposed mechanism involves the following key steps:[8][9]

  • The first equivalent of the vinyl Grignard reagent attacks the nitro group, leading to the formation of a nitrosoarene intermediate.

  • A second equivalent of the Grignard reagent adds to the nitroso group.

  • A[7][7]-sigmatropic rearrangement occurs, which is facilitated by the ortho-substituent.

  • Intramolecular cyclization and subsequent rearomatization lead to the indole ring.

  • The third equivalent of the Grignard reagent is involved in the final steps of the reaction sequence.

General Reaction Scheme for Bartoli Indole Synthesis:

Bartoli start ortho-Substituted Nitroarene intermediate Nitrosoarene Intermediate start->intermediate 1 eq. Vinyl Grignard product 7-Substituted Indole intermediate->product 2 eq. Vinyl Grignard, [3,3]-Sigmatropic Rearrangement

Caption: Generalized Bartoli indole synthesis.

Dobbs Modification: Expanding the Scope

A significant modification to the Bartoli synthesis, developed by Adrian Dobbs, utilizes an ortho-bromine as a directing group that can be subsequently removed by radical dehalogenation using tributyltin hydride and AIBN.[10] This allows for the synthesis of indoles that are unsubstituted at the 7-position. This approach could potentially be adapted to synthesize 4-bromo-6-fluoro-1H-indole from a starting material like 1,3-dibromo-5-fluoro-2-nitrobenzene, where the ortho-bromo directing group is removed in a subsequent step.

The Larock Indole Synthesis: A Palladium-Catalyzed Annulation

The Larock indole synthesis is a versatile and powerful method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne.[11][12] While the original protocol often utilized ortho-iodoanilines, recent modifications have enabled the use of more readily available and cost-effective ortho-bromoanilines.[11][12]

Proposed Starting Material for 4-bromo-6-fluoro-1H-indole

For the synthesis of 4-bromo-6-fluoro-1H-indole, the key starting material would be 2,4-dibromo-6-fluoroaniline . The bromine at the 2-position would serve as the handle for the palladium-catalyzed cyclization, while the bromine at the 4-position and the fluorine at the 6-position would be incorporated into the final product.

General Reaction Conditions and Mechanism

The Larock indole synthesis typically involves the following components:[11]

  • Ortho-haloaniline: 2,4-dibromo-6-fluoroaniline in this case.

  • Alkyne: A suitable alkyne to form the pyrrole ring of the indole. For an unsubstituted indole at the 2- and 3-positions, a protected acetylene equivalent would be required, followed by a deprotection step.

  • Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.

  • Ligand: Electron-donating phosphine ligands are often employed to facilitate the oxidative addition of the ortho-bromoaniline to the palladium center.[12]

  • Base: A base such as sodium or potassium carbonate is required.

The catalytic cycle is believed to proceed through oxidative addition of the ortho-haloaniline to the Pd(0) complex, followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[11]

Generalized Larock Indole Synthesis Workflow:

Larock start_aniline ortho-Haloaniline product 2,3-Disubstituted Indole start_aniline->product start_alkyne Alkyne start_alkyne->product catalyst Pd(0) Catalyst, Base, Ligand catalyst->product

Caption: Key components of the Larock indole synthesis.

Conclusion

The synthesis of 4-bromo-6-fluoro-1H-indole can be effectively achieved through several established methods. The Leimgruber-Batcho synthesis stands out as a well-documented and reliable route with a detailed experimental protocol available for this specific target molecule. The Bartoli and Larock indole syntheses offer powerful and convergent alternatives, although their application to 4-bromo-6-fluoro-1H-indole would require further optimization of starting materials and reaction conditions. The choice of the most appropriate synthetic strategy will ultimately be guided by factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable heterocyclic building block.

References

The Strategic Imperative of Fluorine Substitution in Enhancing Indole Ring Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. However, its inherent susceptibility to metabolic degradation and potential for off-target interactions often limits its therapeutic efficacy. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tactic to overcome these limitations. This guide provides a comprehensive analysis of the multifaceted roles of fluorine substitution in modulating the stability of the indole ring. We will delve into the fundamental electronic and steric effects of fluorine, its profound impact on metabolic stability, and its ability to fine-tune crucial physicochemical properties such as lipophilicity and pKa. Furthermore, this guide will explore how fluorine substitution influences binding affinity and conformational preferences, ultimately shaping the pharmacokinetic and pharmacodynamic profiles of indole-based drug candidates. Through a synthesis of established principles, experimental evidence, and practical protocols, this document aims to equip researchers with the knowledge to rationally design and develop more stable and effective indole-based therapeutics.

Introduction: The Indole Moiety and the Rise of Fluorine in Drug Design

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a wide array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile pharmacophore. However, the indole ring is often metabolically labile, particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][3] This metabolic vulnerability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

The introduction of fluorine into drug candidates has become a mainstream strategy in modern medicinal chemistry to address such challenges.[4][5] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[2] The unique properties of fluorine, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (Pauling scale: 3.98), and the strength of the carbon-fluorine (C-F) bond, allow it to exert profound effects on a molecule's physicochemical and pharmacological properties with minimal steric perturbation.[3][6]

This guide will provide a detailed exploration of how these properties of fluorine can be strategically harnessed to enhance the stability of the indole ring, thereby improving the drug-like characteristics of indole-containing compounds.

Fundamental Principles: How Fluorine Substitution Modulates Indole Ring Properties

The influence of fluorine on the indole ring stems from a combination of electronic, steric, and conformational effects. Understanding these fundamental principles is crucial for the rational design of fluorinated indole derivatives.

Electronic Effects: The Power of High Electronegativity

Fluorine's extreme electronegativity is the primary driver of its electronic influence. When attached to the indole ring, it exerts a strong electron- Mwithdrawing inductive effect (-I effect).[4] This has several key consequences:

  • Modulation of pKa: Fluorine substitution can significantly decrease the basicity (pKa) of nearby nitrogen atoms. For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was shown to reduce the pKa of the piperidine nitrogen, which in turn had a beneficial impact on oral absorption.[3][7] A lower pKa can improve membrane permeability by increasing the proportion of the neutral, more lipophilic form of the molecule at physiological pH.[3]

  • Alteration of Aromaticity and Reactivity: The electron-withdrawing nature of fluorine can decrease the electron density of the indole ring, making it less susceptible to electrophilic attack, a common mechanism of metabolic oxidation.[2] However, this can also influence the reactivity of the ring in synthetic transformations.

  • Dipole Moment Modification: The introduction of a highly polar C-F bond alters the molecule's overall dipole moment. This can influence solubility and interactions with biological targets.[3]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorinating the indole ring is the enhancement of metabolic stability.[1][3][5] The C-F bond is considerably stronger and more resistant to enzymatic cleavage than a C-H bond.[3]

  • Blocking Cytochrome P450 Oxidation: A primary route of indole metabolism is hydroxylation, catalyzed by CYP enzymes. Strategically placing a fluorine atom at a metabolically vulnerable position—a "soft spot"—can effectively block this oxidative pathway.[1][4] This leads to a longer in vivo half-life and improved bioavailability.[3][4] For example, replacing a hydrogen with a fluorine on an aromatic ring is a well-established strategy to significantly slow down oxidative metabolism.[1]

  • Preventing Reactive Metabolite Formation: In some cases, metabolic oxidation of aromatic rings can lead to the formation of reactive metabolites like quinones or quinone imines.[8][9] By blocking the initial oxidation step, fluorination can prevent the formation of these potentially toxic species.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of fluorinated indole derivatives.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (fluorinated indole derivative)

  • Positive control compound (e.g., a known rapidly metabolized indole)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound or positive control to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Self-Validation: The inclusion of a positive control with a known metabolic profile validates the activity of the microsomal preparation and the experimental setup. The zero-time-point sample serves as a baseline for the initial concentration of the test compound.

Lipophilicity and Membrane Permeability: A Delicate Balance

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[4] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in lipophilicity.[4]

  • Increased Lipophilicity: Generally, replacing a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule.[3][6] This can enhance membrane permeability and absorption.[4][10]

  • Context-Dependent Effects: The magnitude of the change in logP depends on the position of the fluorine atom and the overall electronic environment of the indole ring.[11][12] For example, the presence of other electron-donating or withdrawing groups can influence the lipophilic contribution of fluorine.[11]

  • Potential for Excessive Lipophilicity: While increased lipophilicity can be beneficial, excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux transporters.[4]

Substitution PatternChange in logP (Approximate)Reference
H to F on an aromatic ring+0.1 to +0.5[4]
CH3 to CF3+0.5 to +1.0[4]
OH to FVariable, often a decrease[12]

Table 1: General Effects of Fluorine Substitution on Lipophilicity (logP)

Visualization: Impact of Fluorine on Indole Physicochemical Properties

G cluster_0 Fluorine Substitution cluster_1 Physicochemical Property Modulation F_Sub Fluorine Atom (High Electronegativity, Small Size) pKa Decreased pKa (Increased Membrane Permeability) F_Sub->pKa -I Effect Lipophilicity Altered Lipophilicity (logP) (Impacts Absorption & Solubility) F_Sub->Lipophilicity Poor Polarizability Metabolic_Stability Increased Metabolic Stability (Blocks CYP Oxidation) F_Sub->Metabolic_Stability Strong C-F Bond Binding_Affinity Enhanced Binding Affinity (Favorable Interactions) F_Sub->Binding_Affinity H-Bond Acceptor, Dipole Interactions

Caption: Fluorine's core properties drive key changes in indole derivatives.

Advanced Concepts: Fine-Tuning Binding Affinity and Conformation

Beyond improving metabolic stability, fluorine substitution can be a powerful tool to enhance the binding affinity and selectivity of indole-based ligands for their biological targets.

Fluorine as a Hydrogen Bond Acceptor

The ability of fluorine to act as a hydrogen bond acceptor has been a topic of debate, but there is growing evidence for its involvement in weak to moderate hydrogen bonds, particularly in the hydrophobic environment of a protein's binding pocket.[13][14][15][16]

  • C-H···F Interactions: Fluorine can participate in non-classical C-H···F hydrogen bonds with amino acid residues in the target protein.[17] While individually weak, these interactions can collectively contribute to binding affinity.

  • Solvent Shielding: In the relatively non-polar environment of a binding site, shielded from competing water molecules, the role of fluorine as a hydrogen bond acceptor can become more significant.[15]

Conformational Control

The steric and electronic properties of fluorine can influence the conformational preferences of the indole ring and its substituents. This can be exploited to "lock" a molecule into its bioactive conformation, thereby increasing its potency.[4][10]

  • Gauche Effect: The C-F bond can favor a gauche alignment with adjacent C-H or C-C bonds, which can stabilize specific rotamers.

  • Ring Puckering: In non-aromatic rings attached to the indole nucleus, gem-difluorination can induce specific ring puckering, which can optimize the presentation of pharmacophoric elements for binding.[4]

Visualization: Fluorine-Mediated Protein-Ligand Interactions

G cluster_0 Protein Binding Pocket cluster_1 Fluorinated Indole Ligand Protein_Donor Protein H-Bond Donor (e.g., N-H, O-H) Indole_F Indole-F Protein_Donor->Indole_F Conventional H-Bond (Weak Acceptor) Protein_CH Protein C-H Group Protein_CH->Indole_F C-H...F Interaction

Caption: Fluorine can engage in multiple weak interactions within a binding site.

Synthetic Strategies for Fluorinated Indoles

The synthesis of fluorinated indoles can be achieved through various methods, broadly categorized into early-stage and late-stage fluorination.

Early-Stage Fluorination: Building from Fluorinated Precursors

This approach involves introducing fluorine atoms into the starting materials before the construction of the indole ring. This is often a reliable method for accessing specific fluorinated isomers.

Late-Stage Fluorination: Modifying the Indole Core

Late-stage fluorination involves the direct introduction of fluorine onto a pre-formed indole scaffold. This is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a library of fluorinated analogs from a common intermediate.

  • Electrophilic Fluorinating Reagents: Reagents such as Selectfluor® are commonly used for the direct fluorination of electron-rich indole rings.[18] For example, treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can yield 3-fluorooxindoles.[18]

  • Nucleophilic Fluorination: This approach is less common for direct indole fluorination but can be used in multi-step sequences.

Experimental Protocol: Electrophilic Fluorination of an Indole Derivative using Selectfluor®

Objective: To synthesize a 3-fluorooxindole from a 3-substituted indole.

Materials:

  • 3-substituted indole starting material

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 3-substituted indole (1 equivalent) in a 1:1 mixture of acetonitrile and water.

    • Stir the solution at room temperature.

  • Addition of Fluorinating Reagent:

    • Add Selectfluor® (3 equivalents) portion-wise to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-fluorooxindole.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. The final product's identity and purity must be rigorously confirmed by spectroscopic methods, with ¹⁹F NMR being particularly crucial for verifying the successful incorporation of fluorine.

Potential Downsides and Considerations

While highly beneficial, fluorine substitution is not a panacea and can sometimes introduce liabilities.

  • Chemical Instability: In certain electronic contexts, a C-F bond can be surprisingly labile. For instance, 6-difluoromethylindole has been shown to undergo defluorination in aqueous buffer at physiological pH.[8][9] The stability of fluorinated indoles, particularly those with mono- and difluoromethyl groups, should be carefully evaluated.[8][9]

  • Metabolic Defluorination: Although less common than C-H oxidation, enzymatic defluorination can occur, releasing fluoride ions and potentially leading to the formation of reactive metabolites.[8][9]

  • Unpredictable Effects on Potency: While often enhancing binding, fluorine substitution can also be detrimental to activity if it introduces a steric clash or disrupts a critical interaction in the binding pocket.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole ring is a well-established and powerful strategy for enhancing chemical and metabolic stability, modulating physicochemical properties, and improving the overall drug-like characteristics of indole-based compounds. A thorough understanding of the fundamental principles governing the effects of fluorine, from its strong inductive influence to its subtle role in protein-ligand interactions, is paramount for its successful application.

As synthetic methodologies for late-stage fluorination continue to advance, the ability to rapidly and selectively introduce fluorine into complex indole scaffolds will further empower medicinal chemists. The future of fluorinated indole drug design will likely involve a more nuanced, data-driven approach, combining computational modeling to predict the effects of fluorination with sophisticated analytical techniques to experimentally validate stability and pharmacological activity. By leveraging the unique properties of this "small magic bullet atom," researchers can continue to unlock the full therapeutic potential of the versatile indole scaffold.[19]

References

Introduction: The Privileged Indole Scaffold and the Necessity of Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Benzenesulfonyl Group as a Protecting Strategy for Indoles

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of bioactive molecules, from the neurotransmitter serotonin to anti-cancer agents.[1] However, the very reactivity that makes the indole ring a valuable pharmacophore also presents significant challenges during multi-step synthesis. The N-H proton of the indole is weakly acidic and the nitrogen atom is nucleophilic, making it susceptible to undesired reactions such as alkylation, acylation, or decomposition under various synthetic conditions.[2]

To overcome these hurdles, chemists employ protecting group strategies to temporarily mask the indole nitrogen, thereby preventing side reactions and enabling precise chemical transformations elsewhere in the molecule. Among the arsenal of available protecting groups, the benzenesulfonyl (Bs or SO₂Ph) group stands out for its robustness, its profound electronic influence on the indole ring's reactivity, and its reliable, albeit sometimes strenuous, removal. This guide provides a comprehensive overview of the benzenesulfonyl group in indole chemistry, detailing its introduction, stability, reactivity profile, and cleavage, intended for researchers and professionals in drug development and chemical synthesis.

Part 1: Installation of the Benzenesulfonyl Group

The protection of an indole nitrogen as its N-benzenesulfonyl derivative is a straightforward and high-yielding process, typically proceeding via nucleophilic substitution.

Causality of the Experimental Approach

The reaction hinges on enhancing the nucleophilicity of the indole nitrogen. While the nitrogen atom is inherently nucleophilic, its reactivity is significantly increased upon deprotonation to form the indolide anion. Strong bases are employed for this purpose. The choice of base and solvent is critical and is often dictated by the solubility of the indole substrate and the desired reaction temperature. Sodium hydride (NaH), a strong, non-nucleophilic base, is commonly used to irreversibly deprotonate the indole in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). The resulting indolide anion then readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the stable N-S bond.[3]

Visualization: Mechanism of N-Sulfonylation

G Indole Indole (R-NH) Anion Indolide Anion (R-N⁻) Indole->Anion Deprotonation Base Base (e.g., NaH) BsCl Benzenesulfonyl Chloride (PhSO₂Cl) Product N-Benzenesulfonyl Indole (R-N-SO₂Ph) Anion->Product Nucleophilic Attack on Sulfur SideProduct Byproducts (e.g., NaCl, H₂)

Caption: General workflow for the protection of an indole nitrogen.

Experimental Protocol: General Procedure for N-Benzenesulfonylation

This protocol is a representative, self-validating system based on established chemical principles.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole substrate (1.0 equivalent).

  • Solvation: Dissolve the indole in a suitable anhydrous solvent (e.g., DMF or THF) to a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The reaction is stirred at 0 °C for 30-60 minutes to ensure complete formation of the indolide anion.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Causality Note: Dropwise addition prevents a rapid exotherm. The reaction is typically allowed to warm to room temperature and stirred for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Wash: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-benzenesulfonyl indole.

Data Presentation: Typical N-Protection Conditions
SubstrateBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
IndoleNaH (1.2)DMF0 to RT4~95
5-BromoindoleKOtBu (1.1)THF0 to RT3~92
2-MethylindoleNaH (1.2)DMF0 to RT6~90
3-AcetylindolePyridine (excess)CH₂Cl₂RT12~85

Part 2: Stability and Electronic Influence

The benzenesulfonyl group is prized for its high stability, but its most significant contribution is the profound alteration of the indole ring's electronic properties.

Expertise & Experience: Understanding the Electronic Impact

The N-sulfonyl group is a powerful electron-withdrawing group. This has two major consequences:

  • Ring Deactivation: It significantly reduces the electron density of the pyrrole ring, making the indole less susceptible to electrophilic attack, which typically occurs at the C3 position. This deactivation provides stability against many acids and mild oxidizing agents that would otherwise degrade an unprotected indole.[4]

  • Increased Acidity of C2-Proton: The inductive withdrawal of electron density acidifies the proton at the C2 position. This change in reactivity is a cornerstone of its utility. It allows for regioselective deprotonation at C2 using strong organolithium bases (e.g., n-BuLi or t-BuLi), forming a C2-lithiated intermediate that can be quenched with a wide range of electrophiles. This provides a reliable method for C2-functionalization, a transformation that is difficult to achieve on an unprotected indole.[3]

Visualization: Directing C2-Lithiation

G Indole N-Bs-Indole Lithiate C2-Lithiated Indole Indole->Lithiate Regioselective Deprotonation at C2 Base Strong Base (e.g., t-BuLi) Product C2-Functionalized Indole Lithiate->Product Electrophilic Quench Electrophile Electrophile (E⁺)

Caption: N-sulfonyl group directing regioselective C2-functionalization.

Part 3: Cleavage of the Benzenesulfonyl Group

The removal of the benzenesulfonyl group is the final and often most challenging step. The stability of the N-S bond necessitates forcing conditions, which requires careful planning to ensure compatibility with other functional groups in the molecule.

Trustworthiness: Validated Deprotection Protocols

Several methods have been established for the cleavage of N-sulfonyl groups. The choice of method depends critically on the substrate's tolerance to strong bases or reducing agents.

1. Base-Catalyzed Hydrolysis

  • Mechanism: This method involves nucleophilic attack of a strong base, such as hydroxide, on the electrophilic sulfur atom, leading to the cleavage of the N-S bond. It is often performed in a protic solvent at elevated temperatures.

  • Protocol:

    • Dissolve the N-benzenesulfonyl indole (1.0 equiv) in a mixture of methanol or THF and water.

    • Add a large excess of a strong base, such as potassium hydroxide (KOH, 10-20 equiv).

    • Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

    • After cooling, neutralize the mixture with aqueous acid (e.g., 1M HCl).

    • Extract the product with an organic solvent, wash, dry, and purify.

2. Reductive Cleavage

  • Mechanism: Strong reducing agents can effect the cleavage of the N-S bond. Reagents like lithium aluminum hydride (LiAlH₄) or sodium amalgam are effective.[1] Milder, modern methods using photoactivated electron donors have also been developed.[5]

  • Protocol (using LiAlH₄):

    • Dissolve the N-benzenesulfonyl indole (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

    • Cool the solution to 0 °C and add LiAlH₄ (2-4 equiv) portion-wise.

    • Allow the reaction to warm to room temperature or gently reflux for 2-12 hours.

    • Cool to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

    • Filter the resulting solids, wash with solvent, and concentrate the filtrate to obtain the crude product for purification.

3. Other Methods

Milder conditions involving magnesium in methanol or cesium carbonate in a mixture of methanol and THF have also been reported, offering alternatives for sensitive substrates.[6] Electrochemical methods provide a modern, reagent-free approach to cleavage under mild conditions.[7]

Data Presentation: Comparison of Deprotection Conditions
MethodReagent(s)SolventTemp (°C)Key Features
Basic HydrolysisKOH or NaOH (excess)MeOH/H₂ORefluxCommon, but harsh; not suitable for base-labile groups.
ReductiveLiAlH₄THFRT to RefluxEffective, but reduces many other functional groups (esters, ketones, etc.).
ReductiveMg / MeOHMeOHRefluxMilder than LiAlH₄; tolerates some functional groups.
Mild BaseCs₂CO₃MeOH/THFRefluxGood for substrates sensitive to strong hydroxide.[6]
Electrochemical-DMF, MeCNRTVery mild, avoids harsh reagents, but requires specific equipment.[7]

Conclusion

The benzenesulfonyl group is a powerful and reliable tool in the synthetic chemist's arsenal for indole protection. Its key advantages are its stability under a wide range of conditions and its ability to completely redirect the reactivity of the indole ring, enabling selective C2-functionalization. While its removal can require harsh conditions, a variety of protocols are available to suit the needs of the target molecule. For drug development professionals and researchers engaged in complex synthesis, a thorough understanding of the causality behind the application and removal of the benzenesulfonyl group is essential for strategic and successful molecular construction.

References

Physical and Chemical Stability of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the physical and chemical stability of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (CAS: 1001394-95-1), a halogenated N-sulfonylindole derivative of interest in pharmaceutical development and organic synthesis.[1][2][3][4][5] Given the critical role of stability in determining the shelf-life, storage conditions, and formulation strategy for active pharmaceutical ingredients (APIs), this document outlines a series of protocols and predictive analyses. We delve into forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, as mandated by ICH guidelines.[6][7] Furthermore, this guide details methodologies for assessing physical stability, with a focus on hygroscopicity. The narrative is grounded in established principles of chemical degradation for related structures, such as sulfonamides and indoles, to propose likely degradation pathways and inform the development of a robust, stability-indicating analytical method.[8][9][10][11] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic molecules.

Introduction and Molecular Overview

This compound is a complex heterocyclic compound featuring an indole core, a common motif in biologically active molecules.[12] The indole nitrogen is protected by a benzenesulfonyl group, a modification often used to modulate electronic properties and reactivity. The presence of two halogen atoms, bromine and fluorine, further influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability.[13]

Understanding the intrinsic stability of such a molecule is paramount in the pharmaceutical industry.[6][14] Stability studies are not merely a regulatory requirement but a fundamental scientific investigation that informs critical decisions throughout the drug development lifecycle, including:

  • Formulation Development: Identifying liabilities helps in selecting appropriate excipients to protect the API.[14]

  • Packaging and Storage: Data from stability studies dictate the required packaging (e.g., light-resistant, moisture-proof) and define appropriate storage conditions.[6][15]

  • Shelf-Life Determination: Stability data are essential for establishing the re-test period for a drug substance or the shelf-life for a drug product.[7]

  • Analytical Method Validation: Forced degradation studies are crucial for developing and validating stability-indicating analytical methods capable of separating the intact API from its degradation products.[16]

This guide provides the scientific rationale and detailed protocols for a comprehensive stability assessment of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for the target molecule is presented below.

PropertyValueReference(s)
IUPAC Name This compound[1][3]
CAS Number 1001394-95-1[1][3][5]
Molecular Formula C₁₄H₉BrFNO₂S[1][3][5]
Molecular Weight 354.19 g/mol [3][5]
Canonical SMILES O=S(=O)(C1=CC=CC=C1)N1C=CC2=C(Br)C=C(F)C=C21[1]
Appearance Assumed to be a solid at room temperatureN/A

Physical Stability Assessment

The physical properties of an API can significantly impact its chemical stability, manufacturability, and bioavailability. The absorption of moisture, for instance, can induce chemical degradation or trigger changes in the solid-state form.[15][][18]

Hygroscopicity Evaluation

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18] This property is critical, as water can act as a plasticizer, lowering the glass transition temperature of amorphous materials, or as a reactant in hydrolytic degradation pathways.[15][19]

This protocol outlines a standard procedure for classifying the hygroscopicity of the compound.[20]

  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a pre-weighed GSA sample pan.

  • Initial Drying: Dry the sample in the GSA instrument under a stream of dry nitrogen at 40 °C until a stable weight is achieved. This establishes the anhydrous baseline.

  • Sorption Phase: Expose the sample to increasing steps of relative humidity (RH), typically from 10% to 90% RH in 10% increments, at a constant temperature of 25 °C.

  • Equilibration: At each RH step, allow the sample to equilibrate until the rate of weight change is negligible (e.g., <0.01% over 5 minutes). Record the equilibrium weight.

  • Data Analysis: Calculate the percentage of moisture sorbed at each RH step relative to the initial dry weight.

  • Classification: Classify the material based on the percentage weight gain at a specified RH (e.g., 80% RH) according to pharmacopeial standards.

Hygroscopicity Classification% Weight Gain after 24h at 80% RH / 25 °C
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%

Causality Behind Experimental Choices: GSA is chosen over static methods (desiccators) because it provides dynamic, high-resolution data on moisture sorption and desorption, allowing for a more precise understanding of the material's interaction with water vapor.[15] The initial drying step is crucial to remove surface water and establish an accurate baseline for calculation.[20]

Chemical Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of chemical stability evaluation.[6][14] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways, characterize degradation products, and establish the intrinsic stability of the molecule.[16][21] These studies are fundamental to the development of stability-indicating analytical methods.[7]

The general workflow for a forced degradation study is depicted below.

G Figure 1: Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1 N NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (Solid/Solution) (ICH Q1B Exposure) API->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance, Degradant Identification) HPLC->Data

Caption: A generalized workflow for conducting forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[6][21] For this compound, the most probable site of hydrolytic attack is the nitrogen-sulfur (N-S) bond of the sulfonamide group. Sulfonamides can exhibit pH-dependent stability.[8][9][22][23]

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.

    • Alkaline: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.

    • Neutral: Mix 1 mL of stock solution with 9 mL of purified water.

  • Incubation: Store the stressed samples at an elevated temperature (e.g., 60 °C) or room temperature, alongside a control solution (API in the dissolution solvent). Monitor at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Sample Quenching: Before analysis, withdraw an aliquot and neutralize it. For the acidic sample, add an equivalent amount of 0.1 N NaOH, and for the alkaline sample, add an equivalent of 0.1 N HCl. This step is critical to halt the degradation reaction.[21]

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Expected Outcome: Significant degradation is anticipated under both acidic and basic conditions. The primary degradation product is likely to be 4-bromo-6-fluoro-1H-indole , resulting from the cleavage of the N-S bond.[10] The rate of degradation may be faster under basic conditions compared to acidic conditions, a common characteristic for some sulfonamides.[8]

Oxidative Stability

Oxidation can be initiated by atmospheric oxygen or residual peroxides. The indole ring, being electron-rich, is susceptible to oxidation, particularly at the C3 position.[11]

  • Stress Condition: Prepare a sample solution of the API at 1.0 mg/mL in a mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the sample at room temperature, protected from light, and monitor at various time points.

  • Analysis: Analyze directly by HPLC. No quenching step is typically required, but dilution may be necessary.

Expected Outcome: The indole nucleus is the likely target of oxidation. Potential products could include hydroxylated species or the corresponding 3-oxindole derivative.[11]

Photostability

Many drug substances are sensitive to light, which can provide the energy to initiate photochemical degradation reactions.[24][25] The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.[24][26][27][28]

  • Sample Preparation: Place a thin layer of the solid API powder in a chemically inert, transparent container. Prepare a solution of the API (e.g., 0.1 mg/mL) in a suitable solvent.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides a standardized output of both visible and ultraviolet light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter, as per ICH Q1B.[25]

  • Analysis: Analyze the exposed and dark control samples by HPLC. Compare the chromatograms to identify any photodegradants.

Expected Outcome: Aromatic halides and electron-rich systems can be susceptible to photodegradation. Degradation may involve complex radical pathways or rearrangements. Any significant degradation necessitates the use of light-resistant packaging.[25]

Thermal Stability

Thermal degradation studies assess the impact of heat on the drug substance in the solid state. This is important for understanding stability during manufacturing processes (e.g., drying, milling) and long-term storage.[7]

  • Sample Preparation: Place a sufficient amount of the solid API in a vial.

  • Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C). A parallel sample should be stored under controlled humidity conditions (e.g., 80 °C / 75% RH) to evaluate the combined effect of heat and moisture.

  • Analysis: At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Expected Outcome: Halogenated organic compounds can undergo thermal decomposition, though this often requires very high temperatures.[29][30][31][32] Under typical pharmaceutical stress conditions (e.g., 80°C), the molecule is expected to be relatively stable unless it has a low melting point or is physically unstable.

Proposed Degradation Pathway and Analytical Strategy

A robust analytical method is essential to accurately quantify the API and its degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[33][34][35][36]

G Figure 2: Proposed Degradation Pathways cluster_products Potential Degradation Products Parent This compound (Parent API) Hydrolysis_Prod 4-Bromo-6-fluoro-1H-indole (DP-1) Parent->Hydrolysis_Prod Acid/Base Hydrolysis Oxidation_Prod Oxidized Indole Derivative (e.g., 3-Oxindole) (DP-2) Parent->Oxidation_Prod Oxidation (H₂O₂) Photo_Prod Photodegradant (DP-3) Parent->Photo_Prod Photolysis (UV/Vis)

Caption: Predicted major degradation pathways for the target molecule.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can resolve the parent peak from all potential degradation product peaks and any process-related impurities.

ParameterRecommended Starting ConditionsRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar molecules like indoles.[34]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides an acidic pH to ensure sharp peaks for ionizable compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution Gradient (e.g., 20% to 90% B over 30 min)Necessary to elute both the parent compound and potentially more polar degradation products within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at ~280 nmThe indole chromophore typically absorbs in this region. A DAD allows for peak purity assessment.[35][37]
Injection Vol. 10 µLStandard injection volume.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. A key aspect of this is demonstrating specificity, which is achieved by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak with a resolution factor >1.5.

Summary and Recommendations

Based on the chemical structure and established degradation patterns of related compounds, a predictive stability profile for this compound can be formulated.

Stress ConditionPredicted StabilityLikely Degradation Product(s)Recommended Handling/Storage
Acid Hydrolysis Labile4-Bromo-6-fluoro-1H-indoleAvoid contact with strong acids.
Alkaline Hydrolysis Labile4-Bromo-6-fluoro-1H-indoleAvoid contact with strong bases.
Oxidation Potentially LabileOxidized indole speciesStore under an inert atmosphere (e.g., nitrogen) if necessary.
Photolysis Potentially LabileVarious photodegradantsProtect from light; use amber vials or light-resistant packaging.
Thermal (Solid) Likely StableMinimal degradation expectedStore at controlled room temperature.
Hygroscopicity To be determinedN/AIf hygroscopic, store in a desiccated environment with moisture-proof packaging.

References

The Indole Scaffold: A Privileged Framework for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its inherent structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin and the amino acid tryptophan, bestows upon it the status of a "privileged scaffold." This unique characteristic allows indole derivatives to interact with a vast array of biological targets, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities of substituted indole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted indoles have emerged as a significant class of compounds in oncology, demonstrating the ability to target multiple hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes that drive cell proliferation to the disruption of the cellular machinery responsible for cell division.[1]

Targeting the Engines of Cell Proliferation: Kinase Inhibition

A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways that govern cell growth, survival, and differentiation. The dysregulation of these pathways is a common feature of many cancers.

One of the key signaling cascades frequently hijacked by cancer cells is the PI3K/Akt/mTOR pathway .[2][3] This pathway is integral to cell survival and proliferation.[4] Indole derivatives have been developed to target various nodes within this pathway.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Substituted Indole Derivative Indole->PI3K Inhibition Indole->AKT Inhibition Indole->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Disrupting the Cellular Skeleton: Tubulin Polymerization Inhibition

The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division.[5] Microtubules are dynamic polymers of α- and β-tubulin.[5] Interference with the dynamic equilibrium of microtubule polymerization and depolymerization can lead to cell cycle arrest and apoptosis.[6] A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization.[7]

Compound Class Specific Example Target Cancer Cell Line Activity (IC50) Reference
Indole-vinyl sulfoneDerivative 9TubulinVariousNot specified[8]
Benzimidazole-indoleDerivative 8TubulinVarious50 nmol/L (average)[8]
Quinoline-indoleDerivative 13TubulinVarious2-11 nmol/L[8]
Chalcone-indoleDerivative 12TubulinVarious0.22-1.80 µmol/L[8]
Inducing Programmed Cell Death: Apoptosis Induction

Another key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis. This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.

Structure-Activity Relationship (SAR) in Anticancer Indole Derivatives

The anticancer activity of substituted indoles is highly dependent on the nature and position of the substituents on the indole ring.[9][10]

  • Position 1 (N-substitution): The presence of a small alkyl group, such as a methyl group, at the N1 position can enhance activity.

  • Position 2: Substitution at the C2 position with an aryl or heteroaryl group is often beneficial for activity.

  • Position 3: The C3 position is a common site for modification. The introduction of a carbonyl group or a substituted methylene bridge can lead to potent compounds.

  • Position 5: Substitution at the C5 position with electron-withdrawing groups, such as halogens or a nitro group, has been shown to enhance anticancer activity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Treat Treat cells with indole derivative Seed->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate Incubate for 2-4 hours Add_MTT->Incubate Solubilize Solubilize formazan crystals Incubate->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the substituted indole derivative and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The use of a 96-well plate allows for high-throughput screening of multiple compounds and concentrations. The incubation time is chosen based on the expected doubling time of the cell line. The solubilization step is crucial because the formazan crystals are insoluble in aqueous solutions. The absorbance is measured at 570 nm as this is the wavelength at which the formazan product has maximum absorbance.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[9] Substituted indole derivatives have demonstrated promising activity against a broad spectrum of microorganisms, including bacteria and fungi.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of indole derivatives are varied and can include:

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some indole derivatives have been shown to inhibit biofilm formation.[15]

  • Disruption of Cell Membranes: Certain indole derivatives can intercalate into and disrupt the integrity of microbial cell membranes.

  • Inhibition of Essential Enzymes: Indole derivatives can inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication or cell wall synthesis.

Compound Class Target Organism Activity (MIC) Reference
Indole-triazole derivative (3d)S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50 µg/mL[9]
Indole diketopiperazines (3b, 3c)S. aureus, B. subtilis, P. aeruginosa, E. coli0.94–3.87 μM[16][17]
Structure-Activity Relationship (SAR) in Antimicrobial Indole Derivatives

The antimicrobial activity of indole derivatives is influenced by the substituents on the indole core.[18]

  • Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate microbial cell membranes.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups can sometimes enhance activity.

  • Heterocyclic substitutions: The fusion of other heterocyclic rings, such as triazoles or thiadiazoles, to the indole scaffold can lead to potent antimicrobial agents.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[19][20]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the indole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[21]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[21]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[19]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[21]

Self-Validating System: The inclusion of a positive control (a known effective antibiotic) and a negative control (no antimicrobial agent) in each assay is essential to validate the results. The positive control ensures that the test system is sensitive to inhibition, while the negative control confirms that the microorganisms are viable and capable of growth in the test medium.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[1] Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[10]

Targeting the Inflammatory Cascade: COX and NF-κB Inhibition

The cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key players in the synthesis of prostaglandins, which are potent inflammatory mediators.[22] The transcription factor NF-κB is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[23]

Signaling Pathway: NF-κB in Inflammation

NFkB_Inflammation Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Indole Substituted Indole Derivative Indole->IKK Inhibition

Caption: The canonical NF-κB signaling pathway and its inhibition by indole derivatives.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[24][25] Indole derivatives have shown promise as neuroprotective agents by virtue of their antioxidant and anti-inflammatory properties.[24]

Modulating Neurotrophic Signaling: The TrkB Pathway

Brain-derived neurotrophic factor (BDNF) is a crucial protein for neuronal survival, growth, and synaptic plasticity.[25] It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB).[8] The activation of the TrkB signaling pathway is a promising therapeutic strategy for neurodegenerative diseases.[25] Some phytochemicals, including indole-3-carbinol, have been shown to exhibit neuroprotective effects through the activation of this pathway.[25]

Signaling Pathway: TrkB in Neuroprotection

TrkB_Neuroprotection BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Survival Neuronal Survival & Growth PI3K_Akt->Survival MAPK_ERK->Survival Indole Substituted Indole Derivative Indole->TrkB Activation

Caption: The TrkB signaling pathway and its activation by certain indole derivatives.

Conclusion

The indole scaffold continues to be a remarkably versatile and fruitful source of novel therapeutic agents. The diverse biological activities of substituted indoles, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the immense potential of this privileged heterocyclic system. A thorough understanding of their mechanisms of action, guided by detailed structure-activity relationship studies and robust experimental validation, will be paramount in the development of the next generation of indole-based drugs to address a wide spectrum of human diseases.

References

Methodological & Application

Application Notes: Suzuki Coupling Protocol for 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a powerful tool for the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals and functional materials.[2][3] The reaction's mild conditions and tolerance of a wide array of functional groups have cemented its status as an indispensable transformation in drug discovery and development.[1]

This application note provides a detailed protocol for the Suzuki coupling of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole, a substrate of significant interest due to the prevalence of the indole scaffold in biologically active molecules.[4] The benzenesulfonyl protecting group plays a crucial role in modulating the electronic properties of the indole ring and facilitating the desired reactivity.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the indole derivative) to form a Pd(II) complex.[2]

  • Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, a step that is typically facilitated by a base.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2][6]

dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, size="10,5!"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

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Diagram 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Substrate Considerations: this compound

The choice of this compound as a substrate presents specific considerations:

  • Benzenesulfonyl Protecting Group: The electron-withdrawing nature of the benzenesulfonyl group serves a dual purpose. It acidifies the N-H proton, facilitating deprotonation and protection, and it modulates the electron density of the indole ring, which can influence the rate of oxidative addition.

  • 4-Bromo Position: The bromine atom at the C4 position is the site of coupling. The reactivity of aryl bromides in Suzuki couplings is generally robust.[3]

  • 6-Fluoro Substituent: The fluorine atom is an electron-withdrawing group that can further influence the electronic properties of the substrate. The presence of such a group can facilitate the oxidative addition step.[7]

Detailed Experimental Protocol

This protocol provides a general guideline for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be necessary for different coupling partners.

Reagents and Materials
ReagentPurposeTypical Amount (Equivalents)Notes
This compoundAryl Halide1.0The limiting reagent.[8][9][10]
Arylboronic AcidCoupling Partner1.2 - 1.5A slight excess is used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst0.02 - 0.05 (2-5 mol%)Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable ligand.[11][12]
Base (e.g., K₂CO₃ or Cs₂CO₃)Activates Boronic Acid2.0 - 3.0The choice of base can significantly impact the reaction outcome.[11]
Solvent (e.g., 1,4-Dioxane/Water or DME/Water)Reaction Medium-A mixture of an organic solvent and water is typically used.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can lead to the deactivation of the palladium catalyst and promote side reactions like the homocoupling of the boronic acid.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-24 hours.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

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Diagram 2: Experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh batch of catalyst. Consider a different palladium source or ligand.[11]
Insufficiently active boronic acidUse a more reactive boronic ester (e.g., pinacol ester) or a different base to enhance transmetalation.[7]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Homocoupling of boronic acidEnsure thorough degassing of solvents to minimize oxygen.[5]
Protodeboronation (loss of boronic acid group)Use a milder base or anhydrous conditions if possible.[11]
Dehalogenation of starting materialThis can sometimes occur as a side reaction. Optimization of catalyst and ligand may be necessary.
Difficulty in Purification Co-elution of product and starting materialsAdjust the polarity of the eluent system for column chromatography.
Presence of palladium residuesTreat the crude product with a palladium scavenger or perform an additional filtration through celite.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous inert atmosphere techniques, high yields of the desired coupled products can be achieved. This protocol provides a robust starting point for researchers and scientists in the field of drug discovery and development, enabling the synthesis of a diverse range of novel indole-based compounds.

References

Application Notes and Protocols for the Heck Reaction: A Comprehensive Guide to the Functionalization of Brominated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The functionalization of the indole nucleus is therefore a critical endeavor in the pursuit of novel therapeutics. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a robust and versatile tool for forging carbon-carbon bonds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Heck reaction for the functionalization of brominated indoles. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, present detailed experimental protocols, and offer a comprehensive troubleshooting guide.

The Strategic Importance of Indole Functionalization

The indole ring system is a cornerstone of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to selectively introduce molecular complexity at various positions of the indole core is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with enhanced therapeutic profiles. The Heck reaction provides a powerful and reliable method for the vinylation of brominated indoles, paving the way for the synthesis of a diverse array of functionalized indole derivatives.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a testament to the power of palladium catalysis in C-C bond formation.[1][2] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the brominated indole, forming a Pd(II) complex.[2][3] This step is often rate-limiting, particularly for less reactive aryl bromides.[3]

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex, followed by a migratory insertion into the Pd-C bond.[2][4] This syn-addition step forms a new carbon-carbon bond.[2]

  • β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, leading to the formation of the vinylated indole product and a hydridopalladium(II) complex.[2][4]

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[3][4]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)-Br(L)₂ pd0->oxidative_addition Oxidative Addition (Ar-Br) olefin_complex [Ar-Pd(II)-Br(L)₂(Alkene)] oxidative_addition->olefin_complex Olefin Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ olefin_complex->insertion_product Migratory Insertion product_complex [Alkene Product + H-Pd(II)-Br(L)₂] insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - H-Base⁺Br⁻)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Heck reaction hinges on the judicious selection of several key parameters. Each component plays a critical role in the catalytic cycle, and a thorough understanding of their function is essential for achieving high yields and purity.

The Palladium Catalyst: The Heart of the Reaction

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) being common and cost-effective choices.[1] These Pd(II) precursors are reduced in situ to the active Pd(0) species.[5] Alternatively, pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[1] The choice of catalyst can influence reaction rates and efficiency.

Ligands: Stabilizing and Activating the Catalyst

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[6] Triphenylphosphine (PPh₃) is a widely used ligand, but other phosphines, such as tri(o-tolyl)phosphine (P(o-tol)₃) and bulky, electron-rich ligands like SPhos, can offer improved performance in certain cases.[1][7] In some instances, particularly with highly reactive aryl iodides or under aqueous conditions, the Heck reaction can proceed efficiently without the need for phosphine ligands.[8][9]

The Base: A Necessary Proton Scavenger

The base plays a pivotal role in the final step of the catalytic cycle, facilitating the regeneration of the Pd(0) catalyst by neutralizing the H-X species formed after β-hydride elimination.[1][2] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[1] The choice of base can impact the reaction rate and selectivity.

Solvents: The Reaction Medium

Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used for the Heck reaction.[7][10] The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction temperature. Aqueous media, often in combination with a co-solvent and a water-soluble ligand, have also been successfully employed, offering a more environmentally friendly approach.[8]

Application Notes: Heck Reaction Conditions for Brominated Indoles

The following table summarizes various reported conditions for the Heck functionalization of brominated indoles, showcasing the versatility of this reaction.

EntryBrominated IndoleAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
15-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW) / 15 min>95[7]
25-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100 / 20 h~97[7]
33-Bromo-2-(arylaminomethyl)indoleIntramolecularPd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF110 / 6 h78[10]
42-Bromo-3-(arylaminomethyl)indoleIntramolecularPd(0)-K₂CO₃DMF110 / 24 h62-76[10]
56-Bromo-1H-indazoleStyrenePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)Silica gel (ball mill)800 rpm / 90 minHigh[11]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the Heck reaction on a brominated indole.

Protocol 1: Microwave-Assisted Heck Coupling of 5-Bromoindole with Styrene

This protocol is adapted from a reported procedure and utilizes microwave heating to accelerate the reaction.[7]

Materials:

  • 5-Bromoindole

  • Styrene

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Microwave reaction vial with a magnetic stir bar

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 5-bromoindole (0.1 mmol, 1.0 equiv), sodium carbonate (0.4 mmol, 4.0 equiv), sodium tetrachloropalladate(II) (0.005 mmol, 5 mol%), and SPhos (0.015 mmol, 15 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5 minutes to establish an inert atmosphere.

  • Reagent Addition: Add a 1:1 mixture of acetonitrile and water (1 mL) to the vial, followed by the addition of styrene (0.15 mmol, 1.5 equiv).

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat the mixture to 150 °C for 15 minutes.

  • Workup - Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-vinylindole.

Experimental_Workflow cluster_workflow Experimental Workflow start Combine Reactants, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N₂) start->inert add_solvents Add Solvents and Alkene inert->add_solvents reaction Microwave Irradiation (150 °C, 15 min) add_solvents->reaction cool Cool to Room Temperature reaction->cool filter Dilute and Filter through Celite® cool->filter extract Aqueous Workup (Water and Brine Wash) filter->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end

Caption: General laboratory workflow for the Heck reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions when performing Heck reactions with brominated indoles.

  • Low or No Product Formation:

    • Catalyst Inactivity: Ensure the palladium source and ligand are of high quality. Consider using a different palladium precursor or ligand. The indole nitrogen can sometimes coordinate to the palladium catalyst, leading to inhibition.[6]

    • Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas.[6]

    • Sub-optimal Temperature: The reaction may require higher temperatures to proceed. If using conventional heating, consider increasing the temperature or switching to microwave irradiation.

  • Formation of Palladium Black:

    • Catalyst Decomposition: The appearance of a black precipitate indicates the aggregation of Pd(0) into an inactive form.[6] This can be caused by high temperatures, the absence of a stabilizing ligand, or impurities.[6]

    • Solution: Use a stabilizing phosphine ligand, avoid excessive temperatures, and ensure the purity of all reagents and solvents.[6]

  • Side Reactions:

    • Dehalogenation: The bromoindole starting material may undergo dehalogenation, especially at high temperatures or with certain bases.[11][12] Using a milder base or lower reaction temperature may mitigate this issue.

    • Olefin Isomerization: The product alkene may isomerize to a more stable internal alkene. The choice of ligand and reaction conditions can influence this.

Conclusion

The Heck reaction is an indispensable tool for the functionalization of brominated indoles, enabling the synthesis of a vast array of complex molecules with potential therapeutic applications. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively harness the power of this palladium-catalyzed transformation. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to employ the Heck reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole, a key transformation for the synthesis of functionalized indole scaffolds prevalent in medicinal chemistry. These application notes delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to successfully implement and adapt this powerful C-N bond-forming methodology for the synthesis of diverse amine-substituted indole derivatives.

Introduction: The Strategic Importance of Indole Amination

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] The ability to introduce nitrogen-containing substituents at various positions on the indole ring is crucial for modulating the pharmacological properties of these molecules. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of aryl C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2]

This protocol focuses on the amination of this compound, a substrate with electronic and steric features that require careful consideration for successful C-N coupling. The electron-withdrawing benzenesulfonyl group on the indole nitrogen and the fluorine atom on the benzene ring influence the reactivity of the C-Br bond at the 4-position.

Mechanistic Considerations and Strategic Choices

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4][5] Understanding this mechanism is key to rationally selecting the optimal reaction components.

The Catalytic Cycle```dot

Buchwald_Hartwig_Cycle

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Amine and Solvent: Under a positive pressure of inert gas, add the amine (1.2 eq) followed by anhydrous dioxane. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath set to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination can be substrate-dependent. [2]If the initial reaction conditions provide low yield or incomplete conversion, consider the following optimization strategies:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand. Consider using a pre-formed palladium-ligand complex.
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Inappropriate ligandScreen other ligands such as RuPhos, BrettPhos, or other biarylphosphine ligands known for coupling with challenging substrates. [6][7]
Formation of Side Products Hydrodehalogenation (replacement of Br with H)This can be caused by β-hydride elimination. Using a bulkier ligand can sometimes suppress this side reaction. [2]
Catalyst decompositionEnsure strict inert conditions. Lowering the catalyst loading might paradoxically improve yields in some cases by reducing bimolecular decomposition pathways.
Substrate or Product Decomposition Base sensitivityIf the benzenesulfonyl group or other functionalities are base-labile, switch to a milder base like K₃PO₄ or an organic base like DBU. [3][8]

Deprotection of the Benzenesulfonyl Group

The benzenesulfonyl group is a robust protecting group for the indole nitrogen. Its removal can be achieved under various conditions, typically involving strong bases or nucleophiles. A common method is treatment with a strong base such as potassium tert-butoxide in THF.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-amino-6-fluoro-1H-indole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and troubleshooting guide provided herein serve as a starting point for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fluorinated indole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of fluorine can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and experimental protocols for the chemical modification of a versatile building block, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole. We present robust and adaptable methods for the diversification of this scaffold at the C4-position through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations open avenues for the synthesis of novel libraries of 4-aryl and 4-amino-substituted-6-fluoroindoles, which are valuable precursors for the development of innovative drug candidates, particularly in the realm of kinase inhibitors and other targeted therapies.

Introduction: The Significance of the 4-Substituted-6-fluoroindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs. The introduction of a fluorine atom at the 6-position of the indole ring has been shown to be a valuable strategy in drug design, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] Furthermore, functionalization at the C4-position of the indole core allows for the introduction of diverse substituents that can modulate the biological activity and selectivity of the resulting compounds.

The starting material, this compound, is a commercially available and highly versatile intermediate for the synthesis of novel drug candidates. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modulating the reactivity of the indole ring. The bromine atom at the C4-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of diverse molecular architectures.

This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Synthetic Strategies and Protocols

The following sections provide detailed, step-by-step protocols for the diversification of this compound. These protocols are based on well-established methodologies and can be adapted for a wide range of substrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-fluoroindoles

The Suzuki-Miyaura reaction is a versatile and highly efficient method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly well-suited for the arylation of the C4-position of the indole core.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(benzenesulfonyl)-6-fluoro-1H-indole.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)110880-90
33-Pyridylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane1001675-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination R2NH Ar-Pd(II)-Br(L2)(HNR2) Ar-Pd(II)-Br(L2)(HNR2) Amine_Coordination->Ar-Pd(II)-Br(L2)(HNR2) Deprotonation Deprotonation Ar-Pd(II)-Br(L2)(HNR2)->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Suzuki Suzuki-Miyaura Coupling (4-Aryl Derivatives) Start->Suzuki Buchwald Buchwald-Hartwig Amination (4-Amino Derivatives) Start->Buchwald Deprotection Deprotection (Removal of SO2Ph) Suzuki->Deprotection Buchwald->Deprotection Library Library of 4-Substituted-6-fluoroindoles Deprotection->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Application Notes and Protocols: The Strategic Use of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2][3] The strategic functionalization of this privileged structure is a key focus in the design of novel therapeutic agents. This document provides a comprehensive guide to the synthesis and application of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole , a highly versatile building block for drug discovery. We present detailed, field-proven protocols for its synthesis and subsequent elaboration through palladium-catalyzed cross-coupling reactions. Furthermore, we explore its potential in targeting a range of disease areas, underpinned by the unique physicochemical properties imparted by its trifunctional substitution pattern. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation therapeutics.

Introduction: A Trifecta of Functionality for Drug Design

The subject of this guide, this compound, is not merely another indole derivative. Its structure is a deliberate convergence of three key functionalities, each chosen for its proven impact on molecular properties relevant to drug action:

  • The Fluorine Atom (C6): The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity.[1] By blocking potential sites of metabolism and altering the electronic properties of the aromatic system, the 6-fluoro substituent enhances the molecule's pharmacokinetic profile.

  • The Bromo Group (C4): The bromine atom at the 4-position serves as a versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies.

  • The Benzenesulfonyl Group (N1): The N-benzenesulfonyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution to other positions. Secondly, the sulfonyl moiety itself can participate in crucial hydrogen bonding interactions with biological targets and improve the overall physicochemical properties of the molecule.

The strategic combination of these three groups in a single building block provides medicinal chemists with a powerful platform for the efficient construction of complex and diverse compound libraries.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the synthesis of the indole core, followed by the N-sulfonylation.

Synthesis of 4-Bromo-6-fluoro-1H-indole

The Leimgruber-Batcho indole synthesis is a reliable and high-yielding method for the preparation of substituted indoles and is well-suited for this precursor.

Protocol 1: Leimgruber-Batcho Synthesis of 4-Bromo-6-fluoro-1H-indole

Materials:

  • 3-Bromo-5-fluoro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF)

  • Raney Nickel (slurry in water)

  • Hydrazine monohydrate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve 3-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in DMF.

  • Add pyrrolidine (1.0 eq) followed by DMF-DMA (1.2 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which can be used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a 1:1 mixture of MeOH and THF.

  • Carefully add Raney Nickel slurry (a catalytic amount).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (1.5-2.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake thoroughly with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-6-fluoro-1H-indole.

N-Sulfonylation of 4-Bromo-6-fluoro-1H-indole

The final step involves the protection of the indole nitrogen with a benzenesulfonyl group.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Bromo-6-fluoro-1H-indole

  • Benzenesulfonyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-6-fluoro-1H-indole (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization Data Summary

PropertyValue
Molecular Formula C₁₄H₉BrFNO₂S
Molecular Weight 354.19 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1001394-95-1

Applications in Medicinal Chemistry: Cross-Coupling Protocols

The true utility of this compound lies in its capacity as a versatile scaffold for the introduction of diverse chemical functionalities at the C4 position. The following protocols are generalized procedures that serve as a robust starting point for optimization with specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.[4][5][6]

Protocol 3: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vial, combine this compound, the boronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements themselves.[7][8][9][10][11]

Protocol 4: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Anhydrous THF or DMF)

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate and partition between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of a wide range of arylamines.[12][13][14]

Protocol 5: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., Anhydrous toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, base, and this compound to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Potential Therapeutic Applications and Target Classes

The indole nucleus is a privileged scaffold found in drugs targeting a multitude of receptors and enzymes.[1][2][3] Derivatives of this compound are poised to be investigated across several therapeutic areas:

  • Oncology: Many indole derivatives exhibit anticancer properties by targeting kinases, tubulin polymerization, or acting as signaling pathway modulators.

  • Neuroscience: The indole core is central to many neurotransmitters and drugs acting on serotonin (5-HT) receptors, making it a valuable starting point for CNS drug discovery.

  • Infectious Diseases: Indole-based compounds have shown promise as antibacterial, antiviral, and antifungal agents.[2]

The ability to rapidly generate a library of diverse analogs from this building block allows for efficient exploration of SAR and optimization of potency, selectivity, and pharmacokinetic properties against these and other targets.

Visualizing the Synthetic Strategy

The following diagrams illustrate the synthetic workflow and the potential for diversification.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Building Block Synthesis cluster_2 Diversification via Cross-Coupling 3-Bromo-5-fluoro-2-nitrotoluene 3-Bromo-5-fluoro-2-nitrotoluene 4-Bromo-6-fluoro-1H-indole 4-Bromo-6-fluoro-1H-indole 3-Bromo-5-fluoro-2-nitrotoluene->4-Bromo-6-fluoro-1H-indole  Leimgruber-Batcho Target_Compound 1-(Benzenesulfonyl)-4-bromo- 6-fluoro-1H-indole 4-Bromo-6-fluoro-1H-indole->Target_Compound  N-Sulfonylation Suzuki Suzuki Product (C-C Aryl) Target_Compound->Suzuki  [Pd], Ar-B(OH)₂ Sonogashira Sonogashira Product (C-C Alkyne) Target_Compound->Sonogashira  [Pd], [Cu], Alkyne Buchwald Buchwald-Hartwig Product (C-N Amine) Target_Compound->Buchwald  [Pd], Amine

Caption: Synthetic workflow for this compound and its diversification.

Cross_Coupling_Pathways cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Core {this compound | Versatile Synthetic Hub} Suzuki_Node Aryl/Heteroaryl Boronic Acid Core->Suzuki_Node Sonogashira_Node Terminal Alkyne Core->Sonogashira_Node Buchwald_Node Primary/Secondary Amine Core->Buchwald_Node Suzuki_Product 4-Aryl-Indole Derivatives Suzuki_Node->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 4-Alkynyl-Indole Derivatives Sonogashira_Node->Sonogashira_Product Pd/Cu Catalysis, Base Buchwald_Product 4-Amino-Indole Derivatives Buchwald_Node->Buchwald_Product Pd Catalyst, Ligand, Base

Caption: Diversification pathways from the core building block via palladium-catalyzed reactions.

Conclusion

This compound represents a strategically designed and highly valuable building block for modern medicinal chemistry. Its trifunctional nature provides a unique combination of desirable pharmacokinetic properties and versatile synthetic handles. The protocols outlined in this document offer robust and reproducible methods for its synthesis and subsequent elaboration, empowering researchers to efficiently generate diverse libraries of novel indole derivatives for drug discovery programs. The continued exploration of this and similar scaffolds will undoubtedly contribute to the development of innovative therapeutics for a wide range of human diseases.

References

Protocol for Benzenesulfonyl Deprotection in Indole Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Benzenesulfonyl Group in Indole Chemistry

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. The benzenesulfonyl (Bs) group is a robust and versatile protecting group for the indole nitrogen, offering several strategic advantages. Its strong electron-withdrawing nature enhances the acidity of the N-H proton, facilitating N-alkylation and other derivatizations. Furthermore, it can direct lithiation to the C2 position, opening avenues for regioselective functionalization. Despite its stability under various reaction conditions, the efficient and selective removal of the benzenesulfonyl group is a critical step in the final stages of many synthetic routes. This application note provides a comprehensive guide to the most effective protocols for the deprotection of N-benzenesulfonyl indoles, with a focus on practical application, mechanistic understanding, and troubleshooting for researchers in organic synthesis and drug development.

Choosing Your Deprotection Strategy: A Comparative Overview

The selection of an appropriate deprotection method for N-benzenesulfonyl indoles is dictated by the overall molecular architecture, the presence of other functional groups, and the desired reaction scale. Two primary strategies dominate the landscape: base-catalyzed hydrolysis and reductive cleavage.

Method Reagents Conditions Advantages Limitations
Base-Catalyzed Hydrolysis NaOH, KOHAlcoholic solvents (MeOH, EtOH), often at refluxSimple, inexpensive reagents. Effective for many substrates.Can be harsh, potentially affecting base-sensitive functional groups (e.g., esters, epoxides). May not be suitable for sterically hindered substrates.
Reductive Cleavage Mg/MeOHRoom temperature to refluxMild conditions, highly effective. Tolerates a wider range of functional groups.Requires metallic magnesium. Can sometimes lead to over-reduction of other functionalities if not carefully controlled.

Method 1: Base-Catalyzed Hydrolysis

This classical approach relies on the nucleophilic attack of a hydroxide ion on the sulfonyl sulfur, leading to the cleavage of the S-N bond. The choice of solvent and temperature is crucial for the success of this reaction.

Underlying Mechanism

The deprotection proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The hydroxide ion attacks the electrophilic sulfur atom of the sulfonamide, forming a pentacoordinate intermediate. Subsequent collapse of this intermediate and protonation of the resulting indole anion yields the deprotected indole and benzenesulfonate as a byproduct.[1][2][3][4]

G cluster_0 Base-Catalyzed Hydrolysis N-Bs-Indole N-Benzenesulfonyl Indole Intermediate Pentacoordinate Intermediate N-Bs-Indole->Intermediate Nucleophilic Attack OH- OH⁻ Indole_Anion Indole Anion Intermediate->Indole_Anion S-N Bond Cleavage Benzenesulfonate Benzenesulfonate Intermediate->Benzenesulfonate Indole Deprotected Indole Indole_Anion->Indole Protonation H2O H₂O

Caption: Mechanism of base-catalyzed deprotection.

Detailed Step-by-Step Protocol

Materials:

  • N-Benzenesulfonyl indole derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-benzenesulfonyl indole (1.0 equiv) in methanol or ethanol (approximately 0.1–0.2 M concentration).

  • Addition of Base: Add a solution of NaOH or KOH (3–10 equiv) in water to the reaction mixture. The amount of base and the concentration can be optimized depending on the substrate's reactivity.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to afford the pure deprotected indole.

Expert Insights and Troubleshooting
  • Choice of Base and Solvent: For substrates prone to hydrolysis of other functional groups (e.g., esters), using a milder base or lower temperatures for a longer duration might be beneficial. Ethanolic KOH is often a good starting point.

  • Incomplete Reaction: If the reaction stalls, adding more base or increasing the reaction temperature may drive it to completion. However, be cautious of potential side reactions.

  • Side Reactions: The strongly basic conditions can lead to side reactions on other sensitive functional groups. It is crucial to assess the compatibility of all functionalities in the starting material with the reaction conditions. For instance, base-sensitive protecting groups like acetates may be cleaved.

Method 2: Reductive Cleavage with Magnesium in Methanol (Mg/MeOH)

This method offers a milder and often more chemoselective alternative to base-catalyzed hydrolysis. The combination of magnesium metal and methanol provides a powerful single-electron transfer (SET) system for the cleavage of the S-N bond.[5][6][7][8][9]

Underlying Mechanism

The deprotection is initiated by a single-electron transfer from the surface of the magnesium metal to the N-benzenesulfonyl indole, forming a radical anion. This is followed by cleavage of the N-S bond to generate an indole anion and a benzenesulfinyl radical. The indole anion is then protonated by methanol. The benzenesulfinyl radical can undergo further reduction and protonation to yield benzenesulfinic acid.[5][7][8]

G cluster_1 Reductive Cleavage with Mg/MeOH N-Bs-Indole N-Benzenesulfonyl Indole Radical_Anion Radical Anion N-Bs-Indole->Radical_Anion Single Electron Transfer (SET) Mg Mg⁰ Indole_Anion Indole Anion Radical_Anion->Indole_Anion N-S Bond Cleavage Bs_Radical Benzenesulfinyl Radical Radical_Anion->Bs_Radical Indole Deprotected Indole Indole_Anion->Indole Protonation Bs_Acid Benzenesulfinic Acid Bs_Radical->Bs_Acid Further Reduction & Protonation MeOH MeOH

Caption: Mechanism of reductive deprotection with Mg/MeOH.

Detailed Step-by-Step Protocol

Materials:

  • N-Benzenesulfonyl indole derivative

  • Magnesium (Mg) turnings or powder

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzenesulfonyl indole (1.0 equiv) in anhydrous methanol (approximately 0.05–0.1 M concentration).

  • Addition of Magnesium: Add magnesium turnings or powder (5–20 equiv) to the solution. The reaction is often initiated by the addition of a small crystal of iodine if the magnesium is not sufficiently activated.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 30 minutes to several hours. A gentle effervescence is usually observed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and the solution becomes clear.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Expert Insights and Troubleshooting
  • Activation of Magnesium: The quality and activation of the magnesium are critical. If the reaction is sluggish, gentle heating or the addition of a small crystal of iodine can help initiate the reaction.

  • Chemoselectivity: The Mg/MeOH system is generally mild and tolerates many functional groups. However, reducible groups such as nitro groups, some halides, and certain carbonyl compounds might be affected. A careful evaluation of the substrate is necessary.

  • Stoichiometry of Magnesium: The amount of magnesium required can vary. It is advisable to start with a moderate excess (e.g., 10 equivalents) and add more if the reaction does not proceed to completion.

Case Study: Deprotection in the Synthesis of Natural Products

The deprotection of a N-tosyl group (a close relative of the benzenesulfonyl group) using magnesium in methanol has been a key step in the total synthesis of the indole-imidazole alkaloid haploscleridamine.[10] This example highlights the utility of this mild reductive method in the context of complex molecule synthesis, where preserving other sensitive functional groups is paramount.

Conclusion

The benzenesulfonyl group is a valuable tool in the synthetic chemist's arsenal for indole functionalization. The successful removal of this protecting group is a critical final step in many synthetic endeavors. Both base-catalyzed hydrolysis and reductive cleavage with Mg/MeOH are reliable methods for this transformation. The choice between them should be made based on a careful analysis of the substrate's functional group tolerance and the desired reaction conditions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and efficiently perform this important deprotection step in their synthetic campaigns.

References

Method for introducing substituents at the 4-position of the indole ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Indole C4-Position

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of countless natural products, pharmaceuticals, and functional materials.[1] While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, achieving selective substitution on the benzenoid core, particularly at the C4-position, remains a formidable synthetic challenge.[2][3][4] This is due to the inherently lower reactivity of the C4–H bond compared to its counterparts on the pyrrole moiety.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal synthetic strategies for introducing substituents at the 4-position of the indole ring. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for four major approaches: Directed ortho-Metalation (DoM), Transition Metal-Catalyzed C–H Activation, Cycloaddition/Rearrangement Reactions, and Cross-Coupling of Pre-functionalized Indoles.

The Challenge and Importance of C4-Functionalization

The regiochemical control of indole substitution is dictated by the electronic properties of the bicyclic system. Standard electrophilic aromatic substitution overwhelmingly favors the C3 position due to the stability of the resulting cationic intermediate.[5][6] Accessing the C4-position requires overcoming this natural reactivity, a task that has spurred the development of elegant and innovative synthetic methodologies. The importance of this endeavor is underscored by the prevalence of C4-substituted indoles in a plethora of bioactive compounds.[1] For instance, modifying this position can dramatically alter the photophysical properties of the indole chromophore, a feature exploited in the development of novel fluorescent probes.[7]

Strategic Approaches to C4-Functionalization

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful classical strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an otherwise unreactive C–H bond.[8][9] In the context of indole chemistry, a DMG, typically installed on the indole nitrogen, coordinates to a strong organolithium base, positioning it to selectively abstract the C4 proton. The resulting C4-lithiated indole is a potent nucleophile that can be trapped with a wide range of electrophiles.

Causality and Experimental Insight:

The success of DoM hinges on the choice of the DMG. The group must be Lewis basic to coordinate the lithium cation but electronically non-electrophilic to avoid being attacked by the organolithium base.[10] N-silyl and N-sulfonyl groups are effective, but their removal can require harsh conditions. A clever alternative leverages the naturally occurring indole alkaloid gramine, whose C3-dimethylaminomethylene substituent can act as a removable directing group for C4-lithiation.[11] The reaction is performed under strictly anhydrous conditions at low temperatures (typically -78 °C) in ethereal solvents like THF to maintain the stability of the highly reactive organolithium intermediates.[9]

Workflow: Directed ortho-Metalation (DoM) of Indole

cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Electrophilic Quench A N-Protected Indole (with DMG) C C4-Lithiated Indole Intermediate A->C Deprotonation B Organolithium Base (e.g., n-BuLi, -78°C) E 4-Substituted Indole C->E Nucleophilic Attack D Electrophile (E+)

Caption: General workflow for C4-functionalization via Directed ortho-Metalation.

Protocol 1: C4-Silylation of N-Phenylsulfonylindole via DoM

This protocol is adapted from established procedures for directed metalation.

Materials:

  • N-Phenylsulfonylindole

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and brine for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-phenylsulfonylindole (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The solution typically develops a deep color, indicating the formation of the aryllithium species.

  • Electrophilic Trap: Add chlorotrimethylsilane (TMSCl, 1.5 equiv) dropwise to the solution. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(trimethylsilyl)-1-(phenylsulfonyl)-1H-indole. The phenylsulfonyl protecting group can be subsequently removed under basic conditions (e.g., NaOH or Mg/MeOH).

Transition Metal-Catalyzed C–H Activation

Over the past two decades, transition metal-catalyzed C–H activation has revolutionized synthetic chemistry, offering a more atom- and step-economical alternative to classical methods.[1][3] This approach avoids the need for stoichiometric organometallic reagents and often proceeds under milder conditions. The strategy relies on a directing group (DG) that reversibly coordinates to a metal center (e.g., Pd, Rh, Ir) and positions it in proximity to the target C4–H bond, facilitating its cleavage via a cyclometalated intermediate.[11][12]

Causality and Experimental Insight:

The regioselectivity of these reactions is entirely governed by the directing group and the geometry of the resulting metallacycle. Weakly coordinating groups, such as aldehydes, ketones, and amides placed at the C3 position, have proven highly effective at directing functionalization to the C4 position.[12] For example, a C3-pivaloyl group can direct palladium catalysts to arylate the C4 and C5 positions.[13][14] Rhodium(III) catalysis, using a weakly coordinating trifluoroacetyl group, can achieve switchable hydroarylation or oxidative Heck-type reactions at C4, with the outcome controlled by the choice of an acid or base additive.[15] This highlights the high degree of tunability inherent in these catalytic systems.

Diagram: Catalytic Cycle for Pd-Catalyzed C4-Arylation

A Pd(0)L_n D Pd(II) Complex A->D Ar-X H 4-Aryl-Indole-DG B Indole-DG E C-H Activation (at C4) C Oxidative Addition (Ar-X) F Palladacycle Intermediate D->F Indole-DG, Base F->A Reductive Elimination F->H Product Release G Reductive Elimination I Base

Caption: A simplified catalytic cycle for directed C4–H arylation.

Protocol 2: Palladium-Catalyzed C4-Arylation of 3-Formylindole

This protocol is a representative example of a directed C–H activation reaction.[2]

Materials:

  • 3-Formylindole (1.0 equiv)

  • Aryl iodide (e.g., 4-iodotoluene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a sealable reaction tube, add 3-formylindole, the aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF to the tube under a nitrogen atmosphere.

  • Sealing and Heating: Securely seal the tube and place it in a preheated oil bath at 120 °C.

  • Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-aryl-3-formylindole.

Intramolecular [4+2] Cycloaddition Strategy

In contrast to functionalizing a pre-existing indole ring, cycloaddition strategies construct the C4-substituted indole core from acyclic precursors. A particularly effective method involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes.[16][17][18] This approach offers a modular and flexible route to indoles that are highly substituted on the benzenoid ring.

Causality and Experimental Insight:

This strategy relies on the thermal or Lewis acid-promoted cycloaddition between a 4π component (enynamide) and a 2π component to form the bicyclic ring system.[18] The reaction first generates a substituted indoline, which is then aromatized in a separate oxidation step to yield the final indole product.[17] The key advantage is that the desired C4-substituent is incorporated into the acyclic starting material, ensuring complete regiochemical control. The substrates are readily assembled using standard transition-metal-mediated coupling reactions, such as Sonogashira and copper-catalyzed N-alkynylation.[16][18]

Workflow: Cycloaddition-Aromatization Strategy

A Acyclic Enynamide Precursor B Intramolecular [4+2] Cycloaddition (Thermal or Lewis Acid) A->B C Substituted Indoline B->C D Oxidation (e.g., o-chloranil) C->D E C4-Substituted Indole D->E

Caption: Synthesis of C4-substituted indoles via cycloaddition and subsequent oxidation.

Protocol 3: Synthesis of a C4-Substituted Indole via Cycloaddition

This protocol is based on the methodology developed for ynamide-enyne cycloadditions.[16][17]

Part A: Cycloaddition to form the Indoline

  • Setup: Place the enynamide cycloaddition substrate (1.0 equiv) in a pressure tube equipped with a stir bar.

  • Solvent: Add anhydrous toluene to achieve a concentration of approximately 0.05 M.

  • Reaction: Seal the tube and heat in an oil bath at 180-210 °C for 24-48 hours.

  • Cooling and Concentration: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude indoline is often used directly in the next step without further purification.

Part B: Oxidation to the Indole

  • Dissolution: Dissolve the crude indoline from Part A in benzene or toluene.

  • Oxidant: Add o-chloranil (1.2-1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until the starting indoline is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with a suitable solvent like dichloromethane and wash with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C4-substituted indole.

Cross-Coupling of Pre-functionalized Indoles

This strategy involves the use of well-established transition metal-catalyzed cross-coupling reactions on an indole ring that has been pre-functionalized at the C4-position, typically with a halide (Br, I) or a triflate (OTf) group. While this requires an extra step to prepare the starting material, the reliability and vast scope of modern cross-coupling reactions make it a highly attractive and versatile approach.

Key Cross-Coupling Reactions for C4-Functionalization:

  • Suzuki-Miyaura Coupling: Reaction of a 4-haloindole with a boronic acid or ester to form a C–C bond.

  • Buchwald-Hartwig Amination: Reaction of a 4-haloindole with an amine to form a C–N bond.[19][20][21]

  • Sonogashira Coupling: Reaction of a 4-haloindole with a terminal alkyne to form a C–C triple bond.

  • Heck Alkenylation: Reaction of a 4-haloindole with an alkene to form a C–C double bond.

Causality and Experimental Insight:

The power of this approach lies in its modularity. A single precursor, such as 4-bromoindole, can be used to generate a vast library of C4-substituted analogues by simply varying the coupling partner. The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling reaction and substrates used.[20][22] For example, modern Buchwald-Hartwig aminations employ bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C–N bond.[20][23]

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromoindole

This is a standard protocol for palladium-catalyzed C–C bond formation.

Materials:

  • 4-Bromo-1H-indole (or a suitable N-protected version, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)

  • Aqueous sodium carbonate solution (2 M, 3.0 equiv)

  • 1,4-Dioxane and water (4:1 solvent mixture)

Procedure:

  • Setup: In a reaction flask, combine 4-bromoindole, the arylboronic acid, and Pd(dppf)Cl₂.

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent/Base Addition: Add the 1,4-dioxane/water solvent mixture and the aqueous sodium carbonate solution via syringe.

  • Heating: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling and Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 4-arylindole.

Comparative Summary of Methodologies

Methodology Starting Material Key Reagents Advantages Limitations
Directed ortho-Metalation N-Protected IndoleOrganolithium base (n-BuLi, s-BuLi), ElectrophileHigh regioselectivity, Wide range of electrophiles can be used.Requires strong bases and cryogenic temperatures (-78 °C), Strict anhydrous conditions, N-protection/deprotection steps often needed.
C–H Activation N- or C3-Protected IndoleTransition metal catalyst (Pd, Rh), Directing Group, Oxidant/Coupling PartnerHigh atom economy, Milder conditions, Excellent functional group tolerance.[1]Requires a directing group which may need to be installed and removed, Catalyst can be expensive.
[4+2] Cycloaddition Acyclic Enynamide(Lewis) Acid or Heat, Oxidant (e.g., o-chloranil)Builds complex cores, Excellent regiocontrol from substrate design.[17]Multi-step synthesis of the required acyclic precursor, Can require high temperatures.
Cross-Coupling 4-Halo or 4-TriflyloxyindoleTransition metal catalyst (Pd), Ligand, Base, Coupling PartnerHighly reliable and versatile, Broad substrate scope, Well-understood mechanisms.Requires pre-functionalization of the indole at C4, which can be a multi-step process.

Conclusion and Future Outlook

The selective functionalization of the indole C4-position has evolved from classical, often harsh stoichiometric metalations to sophisticated and mild transition metal-catalyzed C–H activation techniques.[1] Directed ortho-metalation remains a robust tool for specific transformations, while cycloaddition strategies offer unparalleled control in the de novo synthesis of complex indoles. Cross-coupling reactions provide a reliable platform for late-stage diversification.

The future of this field points towards even more sustainable and efficient methods. The emergence of modern photoredox and enzymatic catalysis represents the next frontier, promising transformations under exceptionally mild conditions with unique selectivity profiles.[1] As these technologies mature, the synthetic toolbox available to chemists will continue to expand, further enabling the exploration of C4-substituted indoles in drug discovery and materials science.

References

Application Notes and Protocols for Biological Screening of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a vast array of natural products and synthetic bioactive molecules.[1][2] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, making them a fertile ground for the discovery of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory disorders.[1] The strategic modification of the indole core can significantly modulate the physicochemical properties and biological activities of these compounds, opening avenues for the development of potent and selective drugs.[2]

This comprehensive guide provides detailed application notes and protocols for the biological screening of novel indole compounds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with confidence and troubleshoot effectively. Each protocol is designed as a self-validating system, incorporating essential controls and data analysis steps to ensure scientific rigor.

Phase 1: Primary Screening for Biological Activity - Identifying the Hits

The initial phase of screening aims to cast a wide net to identify "hit" compounds from a library of novel indole derivatives that exhibit a desired biological effect. This is often accomplished through high-throughput screening (HTS) methodologies, which allow for the rapid and cost-effective evaluation of large numbers of compounds.[2]

Cell Viability and Cytotoxicity Assays: The First Line of Assessment

For therapeutic areas such as oncology, the primary goal is often to identify compounds that selectively kill cancer cells or inhibit their proliferation. Cell viability assays are the cornerstone of this initial assessment.[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for assessing cell viability.[4] The principle of this assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Causality behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells seeded is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting the accuracy of the assay. Seeding densities of 5,000-10,000 cells per well are common for many cancer cell lines.[3][6]

  • Incubation Time: The duration of compound treatment (e.g., 24, 48, or 72 hours) is chosen based on the expected mechanism of action and the doubling time of the cancer cell line.[7]

  • Controls: The inclusion of a vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on cell viability. A blank control (medium only) is used to determine background absorbance.[3][4]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)[3][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

  • Novel indole compound stock solution (e.g., 10 mM in DMSO)[3]

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[3][4]

  • 96-well plates[3]

  • Plate reader[3]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the novel indole compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and blank controls.[3][7]

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][6] Viable cells will metabolize the MTT, forming visible purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[3]

Data Presentation: Cytotoxicity Screening of Novel Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)
IND-001MCF-75.8
IND-002MCF-73.1
IND-003MCF-725.2
IND-004MCF-7> 100

Table 1: Hypothetical cytotoxicity data for a series of novel indole compounds against the MCF-7 breast cancer cell line.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed Cancer Cells (96-well plate) treatment Treat Cells with Compounds (48-72h incubation) prep_cells->treatment prep_compounds Prepare Serial Dilutions of Indole Compounds prep_compounds->treatment add_mtt Add MTT Reagent (2-4h incubation) treatment->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of novel indole compounds using the MTT assay.

Phase 2: Elucidating the Mechanism of Action - From "What" to "How"

Once "hit" compounds have been identified, the next critical step is to understand their mechanism of action (MOA). This involves a series of more specific assays designed to probe the cellular and molecular targets of the indole derivatives.

Biochemical Assays: Probing Direct Interactions with Molecular Targets

Many indole-based drugs exert their effects by directly inhibiting the activity of specific enzymes.[1] Biochemical assays are essential for confirming this direct interaction and quantifying the inhibitory potency of the compounds.

Protein kinases are a major class of therapeutic targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[8][9] Numerous indole derivatives have been developed as potent kinase inhibitors.[1][10]

Causality behind Experimental Choices:

  • Assay Format: Luminescence-based assays that measure the amount of ADP or the depletion of ATP are widely used in high-throughput screening due to their sensitivity and simplicity.[2][8]

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be optimized to ensure the reaction proceeds in the linear range.[11]

  • Positive Control: A known, non-selective kinase inhibitor like Staurosporine is often included as a positive control to validate the assay's performance.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)[1][12]

  • Kinase substrate peptide[8]

  • ATP[8]

  • Novel indole compound[8]

  • Kinase Assay Buffer[8]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[8]

  • White, opaque 96-well or 384-well plates[8]

  • Plate reader with luminescence detection[8]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indole compound in DMSO.[8]

  • Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent from the kit.[8]

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Data Presentation: Kinase Inhibition Profile of Novel Indole Derivatives

Kinase TargetIND-002 IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020

Table 2: Hypothetical kinase inhibition data for a novel indole compound against a panel of kinases.

Signaling Pathway: Example of a Kinase-Mediated Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-protein GPCR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Targets Downstream Targets PKA->Downstream_Targets Gene_Expression Gene Expression Downstream_Targets->Gene_Expression Indole_Compound Indole Compound (Antagonist) Indole_Compound->GPCR Ligand Ligand Ligand->GPCR G cluster_adme In Vitro ADME cluster_tox In Vitro Toxicology Lead_Compound Lead Indole Compound Permeability Permeability (e.g., Caco-2) Lead_Compound->Permeability Metabolic_Stability Metabolic Stability (e.g., Microsomes) Lead_Compound->Metabolic_Stability Protein_Binding Plasma Protein Binding Lead_Compound->Protein_Binding CYP_Interaction CYP450 Inhibition/ Induction Lead_Compound->CYP_Interaction Hepatotoxicity Hepatotoxicity Lead_Compound->Hepatotoxicity Cardiotoxicity Cardiotoxicity (e.g., hERG) Lead_Compound->Cardiotoxicity Genotoxicity Genotoxicity Lead_Compound->Genotoxicity Go_NoGo Go/No-Go Decision for Preclinical Development Permeability->Go_NoGo Metabolic_Stability->Go_NoGo Protein_Binding->Go_NoGo CYP_Interaction->Go_NoGo Hepatotoxicity->Go_NoGo Cardiotoxicity->Go_NoGo Genotoxicity->Go_NoGo

References

Troubleshooting & Optimization

Fischer Indole Synthesis Technical Support Center: A Guide to Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding one of organic chemistry's most classic and versatile reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's nuances, empowering you to diagnose and resolve issues leading to low yields in the synthesis of your target indole precursors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when encountering difficulties with the Fischer indole synthesis.

Q1: What are the most common root causes for low yields in the Fischer indole synthesis?

Low yields in the Fischer indole synthesis can often be traced back to a few key areas: suboptimal reaction conditions, instability of intermediates, inherent substrate limitations, and side reactions.[1][2][3] The reaction is particularly sensitive to the choice of acid catalyst, temperature, and solvent, all of which need to be carefully optimized for a given set of reactants.[1][2]

Q2: How critical is the choice of acid catalyst, and how do I select the right one?

The acid catalyst is fundamental to several key steps in the mechanism, including the crucial[4][4]-sigmatropic rearrangement.[5][6] The choice between a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃) can significantly impact the reaction rate and yield.[5][7][8] Generally, Lewis acids are considered milder and may be beneficial for substrates sensitive to strong protic acids.[3] The optimal catalyst often needs to be determined empirically for each specific substrate pairing.[8]

Q3: Can the parent, unsubstituted indole be synthesized using the Fischer method?

Direct synthesis of the parent indole is problematic as the required carbonyl precursor, acetaldehyde, often fails to give the desired product under standard Fischer conditions.[2][3] However, there are workarounds. One common strategy is to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[2][3][9]

Q4: My starting materials seem to have disappeared, but I have a low yield of the desired product. What could be happening?

This scenario often points towards decomposition of the starting materials, intermediates, or the final indole product. Excessively high temperatures or an overly strong acid catalyst can lead to the formation of tars and other unidentifiable byproducts.[1] Additionally, some indoles are sensitive to oxidation, especially under harsh acidic conditions.[3]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Incomplete Reaction - Starting Material Remains

If you observe a significant amount of unreacted phenylhydrazine or carbonyl compound, consider the following:

  • Insufficient Acidity or Inactive Catalyst: The catalyst may be too weak to promote the reaction efficiently.

    • Solution: Switch to a stronger acid catalyst. For example, if zinc chloride (a Lewis acid) is ineffective, you might try polyphosphoric acid (a Brønsted acid).[3] Ensure that your catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.

  • Low Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key rearrangement step.[3][10]

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Refluxing in a suitable solvent is a common practice.[11]

  • Stable Hydrazone Intermediate: The initially formed phenylhydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate.

    • Solution: In some cases, microwave irradiation can provide the energy needed to promote the reaction.[3]

Problem 2: Multiple Unidentified Spots on TLC - A "Messy" Reaction

The appearance of numerous byproducts is a common challenge. Here’s how to approach it:

  • Substrate Decomposition: As mentioned, your substrates or product may be sensitive to the reaction conditions.

    • Solution: Attempt the reaction with a milder Lewis acid catalyst like zinc chloride or run the reaction at a lower temperature for a longer duration.[3]

  • Competing Side Reactions: Unwanted side reactions such as aldol condensations or Friedel-Crafts alkylations can compete with the desired indole formation.[2]

    • Solution: Adjusting the stoichiometry or the order of reagent addition may help minimize these side reactions. Purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction.[3]

  • Oxidation: Indoles can be susceptible to oxidation.

    • Solution: If you suspect oxidation, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Reaction Fails with Specific Substrates

Certain substitution patterns on your starting materials can inherently lead to low yields or reaction failure.

  • Electron-Donating Groups: Electron-donating substituents on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing an iminylcarbocation intermediate, which is formed through a competing N-N bond cleavage pathway.[3][12]

    • Solution: This is a challenging issue to overcome. Computational studies have shown that excessive stabilization of this cleavage pathway can preclude the desired[4][4]-sigmatropic rearrangement.[12][13] Judicious design of the synthetic route to avoid such substitution patterns may be necessary.

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the crucial cyclization step.[3]

    • Solution: If steric hindrance is suspected, you may need to explore alternative synthetic routes to your target indole.

Experimental Protocols & Data

General Experimental Workflow for Fischer Indole Synthesis

This protocol provides a general guideline. The specific reagents, amounts, and conditions should be optimized for each unique substrate combination.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the phenylhydrazine (or its hydrochloride salt) and the ketone/aldehyde in a suitable solvent like ethanol or acetic acid.

    • Stir the mixture, often at room temperature or with gentle heating, until TLC analysis indicates complete formation of the hydrazone.

    • The hydrazone can be isolated by filtration or extraction, or the reaction can proceed directly to the next step.

  • Cyclization:

    • To the hydrazone (either isolated or in the reaction mixture), add the acid catalyst. This can be done neat or in a suitable solvent.

    • Heat the reaction mixture to the desired temperature (often reflux) and monitor its progress using TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration.

    • Alternatively, carefully neutralize the acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[11]

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Table 1: Common Catalysts and Solvents in Fischer Indole Synthesis
Catalyst TypeExamplesCommon SolventsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Acetic Acid, Toluene, XyleneOften used for robust substrates; PPA can act as both catalyst and solvent.[7][8][9]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Dichloromethane, 1,2-Dichloroethane, EthanolGenerally milder conditions, suitable for sensitive substrates.[5][7][8]

Visualizing the Process

Diagram 1: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Acid-catalyzed Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate (Aminal) D->E Aromatization & Cyclization F Indole Product E->F Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis mechanism.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_messy Messy Reaction start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc incomplete Starting Material Remains Actions: • Increase Temperature • Use Stronger Catalyst • Check Catalyst Activity check_tlc->incomplete Unreacted Starting Material messy Multiple Spots/Tarry Actions: • Lower Temperature • Use Milder Catalyst • Purify Hydrazone • Run Under Inert Gas check_tlc->messy Multiple Byproducts optimize Optimize Conditions incomplete->optimize messy->optimize

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: A Guide to Mitigating Side Reactions in Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, actionable insights into preventing the common side reactions that can compromise the yield and purity of substituted indoles. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and design robust synthetic routes.

Section 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses broad, cross-cutting issues that apply to various indole synthesis methodologies.

Q1: What are the most common types of side reactions in indole synthesis, and what is their underlying cause?

A1: The most prevalent side reactions are driven by the inherent reactivity of the starting materials and the indole product itself. Key issues include:

  • Tar/Polymer Formation: The electron-rich indole nucleus is susceptible to acid-catalyzed polymerization, especially under the harsh, high-temperature conditions of classic syntheses like the Fischer indole synthesis.[1][2][3] This occurs when a protonated indole molecule acts as an electrophile and attacks a neutral indole molecule, initiating a chain reaction.

  • Lack of Regioselectivity: When using unsymmetrical ketones or substituted anilines, mixtures of regioisomers are a common problem.[4][5] The outcome is often dictated by the thermodynamic stability of intermediates or the kinetic favorability of a particular cyclization pathway.

  • Incomplete Cyclization/Aromatization: The final step in many indole syntheses is the elimination of a small molecule (like ammonia or water) to form the aromatic ring. If conditions are not optimized, intermediates can accumulate, reducing the overall yield.

  • Catalyst Deactivation: In modern palladium-catalyzed methods, the catalyst can be poisoned or deactivated through various pathways, such as oxidation of phosphine ligands or the formation of inactive palladium clusters, halting the catalytic cycle.[6][7]

Q2: How can I use protecting groups to prevent side reactions on the indole nitrogen?

A2: The N-H of the indole ring is acidic (pKa ≈ 17) and nucleophilic, making it a site for unwanted alkylation, acylation, or side reactions during subsequent functionalization.[8] Protecting the nitrogen is a crucial strategy.

  • When to Protect: Protection is essential when using strong bases (which can deprotonate the N-H) or when performing reactions on other parts of the molecule where the N-H could interfere. For example, in a Buchwald-Hartwig amination to form an N-aryl indole, the indole nitrogen itself can act as a nucleophile.[9]

  • Choosing a Protecting Group:

    • Sulfonyl Groups (e.g., Ts, Nosyl): These are strongly electron-withdrawing, which deactivates the indole ring towards electrophilic attack but facilitates metalation at the C2 position. They are robust but require harsh conditions for removal.

    • Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is widely used. It is stable to many reaction conditions and is easily removed with acid (e.g., TFA).[8] It provides moderate deactivation of the ring.

    • Alkyl Groups (e.g., SEM, Benzyl): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is valuable as it can be removed under mild, fluoride-mediated conditions.[10] Benzyl groups are typically removed by hydrogenolysis.

    • Silyl Groups (e.g., TIPS): These are often used for transient protection and are removed with fluoride ions. Silyl protection can also prevent unwanted side reactions during ring-expansion chemistry.[11]

Q3: My reaction is sensitive to air and moisture. What are the best practices to ensure an inert atmosphere?

A3: Many modern catalytic reactions, especially those involving organometallics like palladium catalysts, are highly sensitive to oxygen and water.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize sensitive reagents like phosphine ligands. Common methods include:

    • Freeze-Pump-Thaw: Freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. This cycle is repeated three times for maximum effect.

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.

  • Inert Gas Manifold: Use a Schlenk line or a glovebox for all manipulations. Reactions should be run under a positive pressure of nitrogen or argon, often maintained by a balloon or a bubbler system.

  • Dry Reagents: Use anhydrous solvents and ensure all solid reagents are dried in a vacuum oven before use. Glassware should be flame-dried or oven-dried immediately before assembly.

Section 2: Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer synthesis is a powerful and historic method, but it is notorious for its harsh conditions and potential for side reactions.[12][13]

Q1: My Fischer synthesis is producing a significant amount of black tar instead of my desired indole. What's happening and how do I fix it?

A1: Tar formation is the most common failure mode and is typically caused by acid-catalyzed polymerization of the electron-rich indole product.[1]

  • Causality: The strong acid (e.g., H₂SO₄, PPA) and high heat required for the key[14][14]-sigmatropic rearrangement can also protonate the indole product, which then acts as an electrophile and attacks another indole molecule, leading to oligomers and polymers.[2]

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for efficient cyclization. Monitor progress carefully by TLC or LC-MS to avoid prolonged heating after the product has formed.

    • Change the Acid Catalyst: Switch from strong Brønsted acids to a milder Lewis acid. Zinc chloride (ZnCl₂) is a classic choice that often provides good yields with less charring.[15] Other options include ionic liquids or solid acid catalysts which can offer milder conditions.[16][17]

    • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular polymerization side reaction.

    • One-Pot Approach: If you are forming the hydrazone in situ, ensure the initial condensation is complete before heating to drive the cyclization, as side reactions can occur with the starting materials.

Q2: I'm using an unsymmetrical ketone, and my reaction is giving a mixture of two regioisomers. How can I control the selectivity?

A2: Regioselectivity is determined by which α-carbon of the ketone participates in the[14][14]-sigmatropic rearrangement. This is dictated by the relative stability of the intermediate ene-hydrazine tautomers.

  • Causality: The reaction typically proceeds through the more substituted, and thus more thermodynamically stable, ene-hydrazine intermediate. This leads to the formation of the more substituted indole isomer.[5]

  • Strategies for Control:

    • Electronic Effects: The presence of electron-withdrawing groups on the phenylhydrazine can destabilize certain rearrangement transition states, favoring one regioisomeric outcome over another.[4]

    • Steric Hindrance: Very bulky substituents on the ketone or the phenylhydrazine can direct the reaction towards the less sterically hindered ene-hydrazine, potentially reversing the typical selectivity.[5]

    • Substrate Design: If possible, redesign the ketone. For example, using a ketone where one α-position is blocked (e.g., contains no protons or is part of an aromatic ring) will force the reaction to proceed in a single direction.

Visualizing the Fischer Indole Synthesis and Side Reactions

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Phenylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization C2 Alternative Ene-hydrazine B->C2 Unsymmetrical Ketone D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ E Di-imine Intermediate D->E F Cyclization & NH₃ Elimination E->F G Substituted Indole F->G Aromatization S1 Tar / Polymer G->S1 Excess Acid / Heat S2 Regioisomer B C2->S2 [3,3] Shift & Cyclization

Caption: Fischer Indole Synthesis pathway and common side reactions.

Section 3: Troubleshooting Guide: Palladium-Catalyzed Indole Syntheses

Modern methods like the Buchwald-Hartwig, Larock, and Sonogashira reactions offer milder conditions and broader scope but come with their own set of challenges, primarily related to the catalyst system.[14][18][19]

Q1: My Buchwald-Hartwig amination is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation is a common issue in Pd-catalyzed cross-coupling. The active Pd(0) species is sensitive and can be diverted into off-cycle, inactive forms.

  • Causality:

    • Oxidation of Ligands: Biarylphosphine ligands are electron-rich and can be oxidized by trace oxygen, rendering them unable to coordinate effectively to the palladium center.

    • Formation of Inactive Pd Species: At high concentrations or temperatures, Pd(0) can aggregate into inactive palladium black. Alternatively, certain substrates or bases can lead to the formation of stable, off-cycle Pd(II) complexes that do not readily undergo reductive elimination.[6]

    • Inhibition by Substrates/Products: The starting materials or product may coordinate too strongly to the palladium center, inhibiting turnover.

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Use degassed solvents and maintain a positive pressure of argon or nitrogen throughout the reaction.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently in situ, minimizing side reactions during the induction period.[7]

    • Re-evaluate Ligand Choice: Some ligands are more robust than others. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often more resistant to deactivation.[9]

    • Check Base Purity: The choice and quality of the base are critical. Impurities in bases like sodium tert-butoxide can poison the catalyst. Ensure you are using a high-purity grade.[20]

Q2: How do I select the optimal combination of ligand, base, and solvent for my specific Buchwald-Hartwig or Larock indole synthesis?

A2: There is no single universal system; optimization is key. The choice depends on the electronic and steric properties of your specific substrates (the aniline and the aryl halide/alkyne).

  • Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[21]

    • For electron-poor aryl halides, more electron-rich ligands are generally better.

    • For sterically hindered substrates, bulky ligands (like XPhos or BrettPhos) are often required to promote reductive elimination.[9][22]

  • Base Selection: The base's primary role is to deprotonate the aniline/indole nitrogen in the catalytic cycle.

    • Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are common.[20][23]

    • The choice can be substrate-dependent; sometimes a weaker base is needed to avoid decomposition of sensitive functional groups.

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are typically used to solubilize the reactants and catalyst complex.

Data-Driven Decision Making: Ligand/Base Selection
LigandTypical SubstratesCommon BasesKey Advantages/Disadvantages
XPhos Sterically hindered aryl chlorides, primary/secondary aminesNaOtBu, K₃PO₄Adv: Broad scope, high activity. Disadv: Air-sensitive, expensive.[22]
RuPhos Secondary amines, challenging substratesLiHMDS, K₃PO₄Adv: Excellent for hindered couplings. Disadv: Air-sensitive.[9]
DavePhos Indoles, pyrroles, other N-heterocyclesCs₂CO₃, K₃PO₄Adv: Good performance for heteroaromatic nucleophiles.[9]
dppf General aryl bromides/iodides, less hindered aminesNaOtBu, Cs₂CO₃Adv: More air-stable, less expensive. Disadv: Lower activity for challenging substrates.

Visualizing the Pd(0) Catalytic Cycle and Deactivation

Palladium_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Reactions Pd0 L₂Pd(0) PdII_OA L₂(Ar)Pd(II)-X Pd0->PdII_OA Oxidative Addition (Ar-X) Product Ar-NHR' Deactivated Inactive Pd (e.g., Pd Black) Pd0->Deactivated Aggregation Oxidized_Ligand Oxidized Ligand (e.g., L=O) Pd0->Oxidized_Ligand O₂ PdII_Amine [L₂(Ar)Pd(II)-NHR']⁺ PdII_OA->PdII_Amine Ligand Exchange (+ H₂NR') PdII_Amine->Pd0 Reductive Elimination Base Base Base->PdII_Amine Deprotonation

Caption: Key steps in the Buchwald-Hartwig catalytic cycle and potential deactivation pathways.

Section 4: Model Protocol: Regioselective Fischer Indole Synthesis Using ZnCl₂

This protocol describes the synthesis of 2-phenyl-1H-indole from acetophenone and phenylhydrazine, a classic example where tar formation can be an issue with stronger acids.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.05 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)

  • Anhydrous Ethanol (as solvent)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.

  • Hydrazone Formation: Add phenylhydrazine and acetophenone to the solvent. Stir the mixture at room temperature for 1 hour. Monitor the formation of the hydrazone by TLC (e.g., 10% EtOAc/Hexane). The appearance of a new, less polar spot and consumption of the starting materials indicates completion.

  • Cyclization: Carefully add anhydrous zinc chloride in portions. The mixture may exotherm slightly.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-1H-indole.

Self-Validation Note: The key to success in this protocol is the use of anhydrous ZnCl₂ and careful monitoring. Over-running the reaction can still lead to some product degradation, even with the milder Lewis acid catalyst.

References

Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing a common yet significant challenge in synthetic chemistry: steric hindrance in reactions involving substituted indoles. The unique electronic and structural properties of the indole nucleus, combined with the spatial demands of substituents, often lead to unexpected reactivity, low yields, and complex product mixtures.

This resource moves beyond simple protocols to explain the why behind the troubleshooting steps, grounding our recommendations in established mechanistic principles.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding steric hindrance in indole chemistry.

Q1: Why is steric hindrance such a prominent issue in indole chemistry, especially at the C2 and C7 positions?

A1: The indole scaffold presents a unique steric environment. While the C3 position is electronically favored for electrophilic substitution, functionalization at other positions is often desired for pharmacological activity.

  • C2-Position: Direct functionalization at C2 is sterically hindered by the adjacent nitrogen atom (N1) and its substituent. This is particularly true for reactions requiring the formation of a bulky transition state.

  • C7-Position: The C7 position is sterically crowded by the fused benzene ring and the substituent on the nitrogen (N1), especially if the N-substituent is large. This "peri" interaction can significantly impede the approach of reagents.[1][2]

  • Influence of N-Substituents: A bulky protecting group or substituent on the indole nitrogen can dramatically alter the steric landscape of the entire molecule.[3] It can shield the C7 and C2 positions, making them less accessible to reagents.[1]

Q2: My C-H activation/functionalization reaction on a substituted indole is failing or giving poor yields. What are the likely steric factors at play?

A2: Site-selective C-H functionalization is notoriously sensitive to steric effects.[1][4] Several factors could be contributing to the issue:

  • Directing Group Size: Many C-H activation strategies rely on a directing group attached to the indole nitrogen. If this group is too bulky, it can prevent the catalyst from reaching the target C-H bond, particularly at the C7 position.[2] Conversely, a strategically bulky directing group can be used to favor C7 functionalization over the electronically preferred C2 position.[1]

  • Substrate Substituents: Bulky groups on the benzene ring of the indole (e.g., at C4 or C5) can sterically clash with the catalytic system, hindering the C-H activation step.

  • Catalyst/Ligand Size: The steric bulk of the catalyst and its ligands is a critical parameter. A large ligand may be necessary for catalytic activity but can also exacerbate steric clashes with the indole substrate.

Q3: I'm observing a mixture of regioisomers in my reaction. How can steric hindrance be leveraged to improve selectivity?

A3: Regioisomer formation is a common outcome when electronic and steric factors are in competition. You can often tune the reaction conditions to favor one over the other:

  • Tuning the N-Protecting Group: Switching to a bulkier N-protecting group can block reaction at the C2 position and favor functionalization at less hindered sites like C3 or even the benzene ring positions.[1][3] For example, a pivaloyl group can direct functionalization to the C7 position due to the formation of a sterically favored six-membered intermediate.[2]

  • Modifying the Catalyst System: Employing a catalyst with bulkier ligands can enhance selectivity for the less sterically encumbered position on the indole.[5]

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the less sterically hindered regioisomer.[6]

II. Troubleshooting Guide: Common Scenarios & Solutions

This section provides a scenario-based approach to troubleshooting common reactions where steric hindrance is a likely culprit.

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling of a 2-Haloindole

Problem: You are attempting a Suzuki-Miyaura coupling with a 2-bromo or 2-chloroindole bearing a bulky substituent at the N1 position, and the yield of the desired biaryl product is consistently low.

Causality Analysis: The slow rate of reaction is likely due to the steric clash between the N1-substituent, the palladium catalyst's ligands, and the incoming boronic acid derivative. This hinders the crucial transmetalation step of the catalytic cycle.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling step1 Evaluate Ligand System start->step1 step2 Switch to Buchwald-type phosphine ligands (e.g., SPhos, XPhos) step1->step2 Rationale: Bulky, electron-rich ligands promote oxidative addition and reductive elimination. step3 Consider N-heterocyclic carbene (NHC) ligands step1->step3 Rationale: NHCs are strong sigma-donors and can stabilize the catalytic species. step4 Optimize Reaction Conditions step2->step4 step3->step4 step5 Increase temperature step4->step5 step6 Screen different bases (e.g., Cs2CO3, K3PO4) step4->step6 step7 Modify N-Substituent step5->step7 step6->step7 step8 Temporarily switch to a smaller N-protecting group step7->step8 Rationale: Reduce steric clash at the reaction center. result Improved Yield step8->result

Troubleshooting Suzuki Coupling

Detailed Protocol: Ligand Screening for Sterically Hindered Suzuki Coupling

  • Setup: In parallel reaction vials under an inert atmosphere (Nitrogen or Argon), add the 2-haloindole (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K3PO4, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination.

    • Vial A: Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Vial B: Pd2(dba)3 (1 mol%) and XPhos (4 mol%).

    • Vial C: A pre-formed Pd-NHC catalyst (e.g., PEPPSI-IPr, 2 mol%).

  • Solvent & Temperature: Add dry, degassed solvent (e.g., 1,4-dioxane or toluene) and heat the reactions to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Analysis: Compare the conversion to the desired product across the different ligand systems to identify the most effective one.

Scenario 2: Failed N-Protection of a 2,3-Disubstituted Indole

Problem: You are trying to protect the nitrogen of a 2,3-disubstituted indole with a bulky protecting group like Boc (di-tert-butyl dicarbonate) or Ts (p-toluenesulfonyl chloride), but the reaction does not proceed.

Causality Analysis: The substituents at the C2 and C3 positions are sterically hindering the approach of the protecting group reagent to the nitrogen atom. Additionally, the acidity of the N-H proton may be reduced, making deprotonation more difficult.

Troubleshooting Strategies:

StrategyRationale
Use a Stronger, Less Hindered Base A base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent (THF, DMF) is more effective at deprotonating the sterically hindered N-H than bulkier bases like triethylamine.[3]
Increase Reaction Temperature Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.
Switch to a Less Bulky Protecting Group Reagent If possible, consider a smaller protecting group. For Boc protection, using Boc-anhydride with a catalytic amount of DMAP can sometimes be more effective.
Alternative Protection Chemistries Consider protecting groups that can be introduced under different conditions, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be introduced using SEM-Cl after deprotonation with NaH.[3][7]
Scenario 3: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: Acylation of an N-protected indole is yielding a mixture of C3 and C2 acylated products, with the desired isomer in low yield.

Causality Analysis: Friedel-Crafts acylation is highly sensitive to both electronic and steric effects. While C3 is electronically favored, a bulky N-protecting group can sterically encourage acylation at C2. The choice of Lewis acid and acylating agent also plays a significant role.

Visualizing the Steric Influence:

cluster_0 Small N-Protecting Group (e.g., N-Me) cluster_1 Bulky N-Protecting Group (e.g., N-Piv) a Reagent Approach b C3 Position (Electronically Favored, Sterically Accessible) a->b Major Pathway c C2 Position (Sterically Shielded) a->c Minor Pathway d Reagent Approach e C3 Position (Sterically Hindered) d->e Minor Pathway f C2 Position (Relatively More Accessible) d->f Major Pathway

Impact of N-Protecting Group on Acylation

Solutions to Improve Regioselectivity:

  • Protecting Group Strategy: The N-pivaloyl group is known to protect both the N1 and C2 positions due to its steric bulk, which can be useful for directing reactions to other positions.[8] However, its removal can be challenging, often requiring strong bases like LDA.[8]

  • Lewis Acid Selection: Experiment with different Lewis acids. A bulkier Lewis acid (e.g., SnCl4) might show higher selectivity than a smaller one (e.g., AlCl3).

  • Vilsmeier-Haack Reaction: For formylation, the Vilsmeier-Haack reaction (using DMF and POCl3) is a reliable method that typically shows high selectivity for the C3 position.

III. Advanced Strategies for Overcoming Steric Hindrance

For particularly challenging substrates, more advanced synthetic strategies may be required.

Directed Metalation with Removable Directing Groups

A powerful strategy for achieving site-selectivity in C-H functionalization is the use of a directing group (DG) on the indole nitrogen.[2][4] This approach can overcome inherent reactivity patterns and steric hindrance.

  • Mechanism: The DG coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond (e.g., at C2 or C7), facilitating its activation.

  • Controlling Selectivity: The choice of DG is crucial for controlling regioselectivity. For example, an N-pivaloyl group can direct functionalization to the C7 position.[2] The installation of an N-P(O)tBu2 group can also direct arylation to the C7 and C6 positions.[4][9]

  • Removability: An ideal DG should be easily installed and removed under mild conditions that do not affect the rest of the molecule.

Catalyst and Ligand Design

The development of novel catalysts and ligands is at the forefront of overcoming steric challenges.

  • Indole-Amide-Based Phosphine Ligands: These have shown excellent efficiency in Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides, allowing for the synthesis of tri-ortho-substituted biaryls.[5]

  • Nickel Catalysis: Nickel-based catalysts, sometimes in combination with specific ligands like ProPhos, have proven effective for coupling sterically hindered substrates where palladium catalysts may fail.[10][11]

This guide provides a foundational framework for diagnosing and solving problems related to steric hindrance in indole chemistry. Successful synthesis often requires a systematic and logical approach to optimizing reaction parameters. By understanding the underlying principles of steric and electronic effects, researchers can rationally design experiments to achieve their desired synthetic outcomes.

References

Technical Support Center: Purification of Halogenated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these important compounds. The following content is structured to offer quick-access FAQs and detailed troubleshooting guides, ensuring you can rapidly diagnose and resolve issues in your experimental workflow.

Purification Strategy Overview

A general workflow for the purification of halogenated indole derivatives is outlined below. This diagram provides a high-level overview of the decision-making process, from the crude reaction mixture to the final, purified compound.

Purification_Workflow cluster_crude Crude Product Work-up cluster_analysis Analysis & Method Development cluster_purification Primary Purification cluster_final Final Product crude Crude Reaction Mixture extraction Aqueous Work-up (e.g., Acid/Base Wash) crude->extraction Initial Impurity Removal tlc TLC Analysis extraction->tlc Assess Purity & Polarity column Flash Column Chromatography tlc->column Complex Mixtures recrystallization Recrystallization tlc->recrystallization High Purity Solids (>85-90%) characterization Characterization (NMR, MS, etc.) column->characterization recrystallization->characterization pure_compound Pure Halogenated Indole characterization->pure_compound

Caption: General purification workflow for halogenated indole derivatives.

Frequently Asked Questions (FAQs)

Q1: My halogenated indole appears to be degrading on the silica gel column. What is happening and what can I do?

A1: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation, which often manifests as streaking or the appearance of new, more polar spots on a TLC plate.[1] Halogenated indoles, depending on the position and nature of the halogen, can be particularly susceptible.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your starting eluent containing 1% triethylamine. Let the slurry stand for about an hour before packing the column. Continue to use an eluent containing 0.5-1% triethylamine throughout the purification.[1]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[1] Alternatively, reversed-phase chromatography on C18-functionalized silica can be a good option for moderately polar indoles.

  • Solution 3: Minimize Contact Time. Work efficiently. Do not let the crude product sit on the column for an extended period.[1]

Q2: I have synthesized two regioisomers of a halogenated indole with very similar Rf values on TLC. How can I separate them?

A2: Separating regioisomers is a common and significant challenge in indole chemistry due to their similar polarities.[1]

  • Solution 1: Optimize Column Chromatography.

    • Shallow Gradient: Employ a very slow and shallow gradient of the polar solvent during elution. This can enhance the separation of closely eluting compounds.[1]

    • Change Solvent System: If a standard hexane/ethyl acetate system fails, try a different solvent system with different selectivities. Toluene/acetone or dichloromethane/methanol are good alternatives to explore. [cite: -1]

  • Solution 2: High-Performance Liquid Chromatography (HPLC). For difficult separations, semi-preparative or preparative HPLC can provide the necessary resolution.

  • Solution 3: Recrystallization. If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.

Q3: My crude product is a solid with relatively high purity (>90% by TLC). Is column chromatography necessary?

A3: Not necessarily. If your crude product is a solid and appears to be of high purity, recrystallization is often a more efficient and effective method for obtaining highly pure material.[1] It is particularly good at removing small amounts of impurities. Test various solvents or solvent mixtures on a small scale to find a system where your compound is soluble when hot but sparingly soluble when cold.[1]

Q4: I am concerned about potential dehalogenation of my product during purification. Is this a common issue?

A4: Dehalogenation can occur under certain conditions, particularly with more reactive halogens like iodine and bromine, or if the molecule is subjected to harsh pH or reductive conditions.

  • Mitigation Strategies:

    • Avoid strongly acidic or basic conditions if your molecule is labile.

    • Be cautious with certain reagents. For example, some reducing agents used to quench reactions can potentially cause dehalogenation.

    • If you suspect dehalogenation on silica, consider the deactivation strategies mentioned in Q1.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of halogenated indole derivatives.

Problem 1: Low Purity of Crude Product with Multiple Spots on TLC

Symptoms: Your initial TLC of the crude reaction mixture shows multiple spots, some of which are very close to your product's expected Rf value.

Probable Causes:

  • Unreacted Starting Materials: Polar starting materials like hydrazines will have a low Rf, while the Rf of unreacted ketones or aldehydes will vary.[1]

  • Isomeric Products: The use of unsymmetrical ketones in Fischer indole synthesis can lead to the formation of regioisomers with similar Rf values.[1]

  • Side-Reaction Products: The synthesis of indoles can generate various byproducts.[1]

  • Polymerized or Oxidized Material: Indoles can be sensitive to air and acid, leading to the formation of colored, often baseline, impurities.[1]

Step-by-Step Solution:

  • Initial Aqueous Wash: Before any chromatographic purification, perform a liquid-liquid extraction.

    • Wash the organic layer containing your crude product with a mild acid (e.g., 1M HCl) to remove any basic starting materials like unreacted hydrazine.[1]

    • Follow this with a wash using a saturated sodium bicarbonate solution to remove acidic residues.[1]

    • Finally, wash with brine to remove excess water.[1]

  • TLC Analysis of Washed Material: Run a new TLC of the washed crude product to see if the impurity profile has improved.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually the first choice.[1] If degradation is observed, refer to the FAQs.

    • Solvent System Selection: Carefully select a solvent system that provides good separation between your product and the major impurities on the TLC plate. Aim for an Rf of 0.2-0.4 for your target compound.

    • Loading: For optimal separation, dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent and load it onto the column. If solubility is an issue, consider dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Elution: Run the column with the selected solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be beneficial for separating compounds with a wide range of polarities.

Troubleshooting_Low_Purity start Low Purity Crude Product wash Perform Acid/Base Wash start->wash tlc_after_wash Re-evaluate with TLC wash->tlc_after_wash column Proceed with Column Chromatography tlc_after_wash->column Multiple Impurities Remain recrystallize Consider Recrystallization if Solid & >85% Pure tlc_after_wash->recrystallize Significant Improvement end Purified Product column->end recrystallize->end

Caption: Decision-making process for purifying a crude halogenated indole.

Problem 2: Product Co-elutes with a Persistent Impurity

Symptoms: During column chromatography, one or more impurities consistently elute with your desired halogenated indole, resulting in mixed fractions.

Probable Causes:

  • Similar Polarity: The impurity and your product have very similar polarities in the chosen solvent system.

  • Compound Degradation on Column: The product might be degrading on the column, leading to the appearance of a new compound in the fractions.[2]

  • Overloading the Column: Loading too much crude material can exceed the separation capacity of the column, leading to poor resolution.

Step-by-Step Solution:

  • Confirm Stability: First, ensure your compound is stable on silica gel. This can be checked by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is likely degrading. If so, refer to the FAQs on compound stability.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A change in solvents can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can sometimes resolve co-eluting spots.

    • Isocratic vs. Gradient Elution: If you are using a gradient, try a long isocratic elution with a solvent system that gives your product an Rf of around 0.2. This can sometimes improve the separation of closely eluting compounds.

  • Re-purification:

    • Combine the mixed fractions and remove the solvent.

    • Attempt to purify the mixture again using a different chromatographic technique (e.g., a different solvent system, a different stationary phase like alumina, or preparative HPLC).

  • Recrystallization: If the combined mixed fractions are solid, attempt recrystallization. This can be very effective at removing small amounts of impurities with different crystal packing energies.

Problem 3: Chiral Halogenated Indole - Separation of Enantiomers

Symptoms: You have synthesized a chiral halogenated indole, and you need to separate the enantiomers.

Probable Causes: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatographic techniques.[3]

Step-by-Step Solution:

  • Chiral Stationary Phases (CSPs): The most common method for separating enantiomers is chiral HPLC.[4]

    • Column Screening: It is often necessary to screen a variety of chiral columns to find one that provides adequate separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[5]

    • Mobile Phase Optimization: The mobile phase composition can significantly impact enantioselectivity.[4][5] Experiment with different organic modifiers (e.g., methanol, ethanol, isopropanol) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

  • Diastereomer Formation:

    • React the racemic mixture with a chiral resolving agent to form diastereomers.

    • Separate the diastereomers using standard chromatography or recrystallization.

    • Remove the chiral auxiliary to obtain the pure enantiomers. This method is more labor-intensive but can be effective when chiral HPLC is not available or scalable.

Key Purification Parameters Summary

The optimal purification strategy will depend on the specific properties of your halogenated indole derivative. The following table provides a general guide.

Property of Halogenated Indole Recommended Primary Purification Technique Key Considerations
Non-polar, stable solid Recrystallization, Flash Column ChromatographyRecrystallization is often faster and more efficient if purity is high.
Polar, stable solid Recrystallization, Flash Column ChromatographyMay require more polar solvents for recrystallization and elution.
Non-polar, oil Flash Column ChromatographyRecrystallization is not an option.
Polar, oil Flash Column Chromatography, Preparative HPLCMay require reversed-phase chromatography if very polar.
Acid/Base sensitive Deactivated Silica/Alumina ChromatographyAvoid standard silica gel. Use of triethylamine in the eluent is recommended.[1]
Mixture of isomers Flash Column Chromatography (optimized), Prep. HPLCRequires careful optimization of the mobile phase and potentially a shallow gradient.[1]
Chiral Chiral HPLCRequires screening of chiral stationary phases and mobile phases.[4][5]

Experimental Protocol: Flash Column Chromatography of a Model Halogenated Indole

Compound: 5-Bromo-1H-indole

Objective: To purify crude 5-bromo-1H-indole containing non-polar impurities and baseline material.

Materials:

  • Crude 5-bromo-1H-indole

  • Silica gel (230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a 10% ethyl acetate/hexanes solution.

    • Visualize the plate under a UV lamp. The desired product should have an Rf value between 0.2 and 0.4. Adjust the solvent polarity as needed. For 5-bromo-1H-indole, a 15-20% ethyl acetate/hexanes mixture is a good starting point.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 15% ethyl acetate/hexanes).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude 5-bromo-1H-indole in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of eluent and add it to the column.

    • Drain the solvent until the sample is adsorbed onto the top of the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow rate. If using air pressure (flash chromatography), apply gentle pressure.

  • Monitoring the Separation:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Develop the TLC plate in the eluent and visualize under UV light to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified 5-bromo-1H-indole.

    • Confirm the purity and identity of the product using analytical techniques such as NMR and mass spectrometry.

References

Identifying byproducts in the synthesis of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during this critical synthetic step. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction

The target molecule, this compound, is an important intermediate in medicinal chemistry. The key synthetic step, N-sulfonylation of 4-bromo-6-fluoro-1H-indole, while straightforward in principle, is susceptible to several side reactions that can complicate purification and reduce yields. This guide is designed to help you diagnose and solve common issues encountered during the synthesis, leading to a higher purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this reaction?

A1: The primary byproducts typically arise from three sources: reactions involving the starting materials, unwanted side reactions of the indole core, and degradation during workup. The most common species are:

  • Unreacted 4-bromo-6-fluoro-1H-indole: Incomplete reaction is a frequent issue.

  • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride by trace amounts of water.

  • Diphenyl sulfone: A common impurity from the manufacturing process of benzenesulfonyl chloride.[1]

  • C-Sulfonylated Isomers: Although N-sulfonylation is kinetically favored, small amounts of C3-sulfonylated or C2-sulfonylated indoles can form, particularly under certain conditions.

  • Polymeric or tarry materials: Indoles can be sensitive to harsh acidic or basic conditions, leading to polymerization.[2]

Q2: Why is strict moisture control so important for this reaction?

A2: Benzenesulfonyl chloride is highly reactive towards nucleophiles, including water.[1][3] If moisture is present in the reaction vessel, solvents, or reagents, the benzenesulfonyl chloride will readily hydrolyze to form benzenesulfonic acid. This side reaction consumes your reagent, reduces the yield of your desired product, and introduces an acidic byproduct that can complicate purification. Benzenesulfonic acid is highly polar and can appear as a baseline spot on a normal-phase TLC plate.

Q3: How do I choose the right base for the reaction?

A3: The base deprotonates the indole N-H, making it a more potent nucleophile to attack the benzenesulfonyl chloride. The choice of base is critical.

  • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective as they irreversibly deprotonate the indole.

  • Amine bases like triethylamine (TEA) or pyridine can also be used.[4] However, they are in equilibrium with the protonated indole, which may lead to slower or incomplete reactions.

  • Inorganic bases like potassium carbonate (K2CO3) can be used but often require more forcing conditions or phase-transfer catalysts due to solubility issues.

The optimal base depends on the solvent and reaction temperature. A poorly chosen base can lead to incomplete reactions or the formation of degradation products.

Troubleshooting Guide

This section addresses specific problems you might observe during your experiment and subsequent analysis.

Problem 1: My TLC/LC-MS shows a significant amount of unreacted starting material, even after a long reaction time.
  • Question: I've run the reaction for several hours, but analytical data shows that a large portion of the 4-bromo-6-fluoro-1H-indole remains. What went wrong?

  • Answer & Troubleshooting Steps: This is a classic sign of insufficient activation of the indole nitrogen. The N-H bond of the indole must be deprotonated to create the nucleophilic indole anion.

    • Evaluate Your Base:

      • Insufficient Strength/Amount: Ensure you are using at least 1.1 equivalents of a sufficiently strong base (e.g., NaH, LDA, t-BuOK). For weaker bases like TEA or K2CO3, the equilibrium may not favor the deprotonated indole.[5]

      • Base Quality: Sodium hydride can oxidize over time. Use freshly opened or properly stored NaH. Perform a test quench of a small amount to check its reactivity.

    • Check for Moisture: As detailed in the FAQ, water will consume your benzenesulfonyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Temperature Control: The deprotonation of indole with NaH is often performed at 0 °C and then allowed to warm to room temperature. Ensure the initial deprotonation step is complete before adding the benzenesulfonyl chloride.

    Workflow: Tackling an Incomplete Reaction

    G start Incomplete Reaction Observed (High SM in TLC/LC-MS) base_check Step 1: Verify Base - Is it strong enough (e.g., NaH)? - Is it fresh/active? - Used >1.0 equivalent? start->base_check moisture_check Step 2: Check for Moisture - Were solvents anhydrous? - Was glassware oven-dried? base_check->moisture_check Base is OK outcome_no Consider Alternative Route or Stronger Conditions base_check->outcome_no Base was inadequate temp_check Step 3: Review Temperature - Was deprotonation complete before electrophile addition? moisture_check->temp_check System is Dry moisture_check->outcome_no Moisture was present outcome_yes Issue Likely Resolved temp_check->outcome_yes Protocol Followed temp_check->outcome_no Temp was incorrect

    Caption: Troubleshooting flowchart for incomplete N-sulfonylation.

Problem 2: My LC-MS shows a peak with the correct mass for the product, but also another peak with the same mass. What is this isomer?
  • Question: I have two peaks in my chromatogram with an identical mass corresponding to C14H9BrFNO2S. Is this a byproduct?

  • Answer & Troubleshooting Steps: It is highly likely you have formed a regioisomeric byproduct. While N-sulfonylation (at the 1-position) is generally preferred, C-sulfonylation (typically at the electron-rich 3-position) can occur.

    • Mechanism of C-Sulfonylation: Indoles can react as carbon nucleophiles at the C3 position. This pathway is less common for sulfonylation compared to other electrophilic additions but can be promoted by certain conditions, such as Lewis acids or if the N-position is sterically hindered (which is not the case here).

    • Analytical Confirmation:

      • ¹H NMR: This is the most definitive method. The N-sulfonylated product will lack the characteristic N-H proton signal (typically >10 ppm). The C3-sulfonylated product will retain its N-H proton signal and will be missing a proton in the C2-C3 region of the indole ring system.

      • Chromatography: The two isomers will likely have different polarities and should be separable by careful column chromatography. The N-sulfonylated product is often less polar than the C-sulfonylated isomer.

    • Prevention:

      • Ensure complete deprotonation of the nitrogen before adding benzenesulfonyl chloride. A pre-formed indole anion will react almost exclusively at the nitrogen.

      • Avoid Lewis acid catalysts, which can promote electrophilic aromatic substitution on the indole ring.[6]

Problem 3: During workup and purification, I am getting low recovery and observing new, colored spots on my TLC plate.
  • Question: My reaction mixture looked clean, but after aqueous workup and attempting silica gel chromatography, my yield is low and I see decomposition. What is happening?

  • Answer & Troubleshooting Steps: N-sulfonylated indoles can be sensitive to acidic conditions. The benzenesulfonyl group is a good leaving group, and under acidic conditions, it can be cleaved off, regenerating the starting indole.[7]

    • Workup Procedure:

      • Avoid strong acidic washes. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Silica Gel Chromatography:

      • Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

      • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent system containing 1-2% triethylamine (or another volatile base like ammonia in methanol), then packing the column with this slurry. The base neutralizes the acidic sites on the silica, preventing product degradation.

    Protocol: Deactivation of Silica Gel for Chromatography

    • Choose your eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • To the chosen eluent, add 1.5% v/v triethylamine.

    • In a beaker, add the required amount of silica gel.

    • Pour the base-containing eluent into the beaker to form a slurry. Stir gently for 5-10 minutes.

    • Pack your column using this slurry as you normally would.

    • Run the column using the eluent containing triethylamine. This will protect your acid-sensitive product.

Byproduct Summary Table

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical SignaturePrevention Strategy
4-bromo-6-fluoro-1H-indole (Starting Material)C₈H₅BrFN214.04Matches starting material reference spectra; presence of N-H in ¹H NMR (~8.2 ppm).Ensure complete reaction: use sufficient strong base, anhydrous conditions.
Benzenesulfonic acidC₆H₆O₃S174.18Very polar (baseline on TLC); water-soluble. Often not seen in organic extracts unless excess base is used.Strict moisture control; use anhydrous solvents and dry glassware.
3-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indoleC₁₄H₉BrFNO₂S354.20Same mass as product; presence of N-H in ¹H NMR; absence of C3-H proton.Ensure complete N-deprotonation before adding electrophile.
Diphenyl sulfoneC₁₂H₁₀O₂S218.27Impurity from benzenesulfonyl chloride; less polar than product.Use high-purity benzenesulfonyl chloride.

Reaction Mechanism Overview

The primary reaction and key side reactions are outlined below. Understanding these pathways is crucial for effective troubleshooting.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Indole 4-bromo-6-fluoro-1H-indole Anion Indole Anion Indole->Anion + Base - H+ CSulf_Product C3-Sulfonylated Isomer Indole->CSulf_Product + PhSO2Cl (C-Attack) Product This compound Anion->Product + PhSO2Cl - Cl- PhSO2Cl Benzenesulfonyl Chloride Hydrolysis_Product Benzenesulfonic Acid PhSO2Cl->Hydrolysis_Product + H2O (Hydrolysis) Water H2O (Trace)

Caption: Main reaction pathway versus common side reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Indole Nitrogen Protecting Groups: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products. However, the reactivity of the indole N-H proton often necessitates its protection to ensure selectivity and achieve desired chemical transformations. The choice of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides an in-depth comparative analysis of commonly employed indole nitrogen protecting groups. Moving beyond a simple catalog, we will delve into the causality behind experimental choices, provide field-proven insights, and present supporting experimental data to empower you to make informed decisions in your synthetic endeavors.

The Indole N-H: A Double-Edged Sword

The N-H proton of indole exhibits moderate acidity, with a pKa of approximately 21 in DMSO. This acidity allows for facile deprotonation and subsequent derivatization. However, the resulting indolide anion can exhibit ambident nucleophilicity, leading to potential C3-alkylation as a competing side reaction. Furthermore, the unprotected N-H can interfere with various reaction conditions, including those involving strong bases, organometallics, and certain coupling reactions. Electron-withdrawing protecting groups, such as sulfonyl and carbonyl-based groups, decrease the electron density of the indole ring, rendering it more stable to oxidation but less reactive towards electrophiles.[1] Conversely, electron-donating groups have the opposite effect.[1]

Key Considerations for Selecting an Indole N-Protecting Group

The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions planned for subsequent steps.

  • Orthogonal to other protecting groups present in the molecule, allowing for selective removal.

  • Easy to remove in high yield under conditions that do not compromise the integrity of the final product.[1]

This guide will focus on a comparative analysis of the most widely used protecting groups, examining their strengths and weaknesses in the context of these key criteria.

The Main Contenders: A Head-to-Head Comparison

We will now explore the characteristics of several key protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines due to its ease of introduction and cleavage under acidic conditions.

Introduction: The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of base and solvent is crucial to favor N-protection over O-protection if other nucleophilic groups are present. While 4-(dimethylamino)pyridine (DMAP) is a common catalyst for Boc protection of alcohols and less acidic amines, its use with indoles can sometimes lead to side products. A preferred method involves pre-deprotonation of the indole with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF, followed by the addition of Boc₂O.[1] This ensures the formation of the indolide anion, which then selectively attacks the Boc₂O.

Stability: The N-Boc group is generally stable to basic conditions, hydrogenolysis, and a variety of nucleophilic reagents.[1] This stability profile makes it compatible with a wide range of synthetic transformations.

Cleavage: The Boc group is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are standard reagents for this purpose. However, for substrates containing other acid-sensitive functional groups, milder methods have been developed. One such method involves the use of oxalyl chloride in methanol at room temperature, which can efficiently deprotect N-Boc indoles.[1] Another mild approach for sensitive substrates is the use of a catalytic amount of sodium methoxide in dry methanol at ambient temperature.

Tosyl (Ts) Group

The Tosyl group is a robust, electron-withdrawing protecting group that significantly deactivates the indole ring.

Introduction: The tosyl group is introduced by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Similar to Boc protection, pre-deprotonation with a strong base like NaH in DMF is a common strategy to ensure selective N-sulfonylation.

Stability: The N-Ts group is highly stable to acidic conditions and a wide range of oxidizing agents.[1] This robustness makes it an excellent choice for multi-step syntheses involving harsh reaction conditions.

Cleavage: The stability of the N-Ts group also makes its removal challenging. Traditional methods often require harsh reductive conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia), which are not compatible with many functional groups. Milder and more selective methods have been developed. For instance, treatment with cesium carbonate in a mixture of THF and methanol has been shown to be effective for the deprotection of N-tosylated indoles.[1][2] Another approach involves the use of potassium hydroxide with a phase-transfer catalyst in a THF-water system.[1]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group that offers a unique cleavage method, providing an orthogonal deprotection strategy.

Introduction: The SEM group is introduced by reacting the deprotonated indole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The use of a strong base like sodium hydride in an anhydrous solvent like DMF is the standard procedure.[1]

Stability: The N-SEM group is stable under many nucleophilic and basic conditions, making it compatible with a broad range of reactions.[1]

Cleavage: The key advantage of the SEM group is its cleavage under fluoride ion-mediated conditions. Reagents such as tetrabutylammonium fluoride (TBAF) in THF are commonly used to effect this deprotection. The cleavage can also be achieved under strongly acidic conditions.[1] This fluoride-mediated cleavage provides an excellent example of an orthogonal deprotection strategy, allowing for the removal of the SEM group in the presence of acid- and base-labile protecting groups.

Quantitative Data Summary

The following table provides a comparative overview of the key characteristics of the discussed protecting groups.

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsOrthogonality
Boc Boc₂O, Base (e.g., NaH, DMAP)Stable to base, hydrogenolysis, nucleophilesStrong acids (TFA, HCl), Mild acids (Oxalyl chloride/MeOH), NaOMe/MeOHCleaved under acidic conditions.
Ts TsCl, Base (e.g., NaH)Stable to acid, oxidationStrong reducing agents, Strong bases (e.g., Cs₂CO₃/MeOH, KOH/PTC)Cleaved under reductive or strongly basic conditions.
SEM SEM-Cl, Base (e.g., NaH)Stable to many nucleophilic and basic conditionsFluoride ions (TBAF), Strong acidsCleaved under fluoride or strongly acidic conditions.

Experimental Protocols

To provide practical, actionable guidance, we present detailed, step-by-step methodologies for the introduction and removal of these key protecting groups.

Protocol 1: N-Boc Protection of Indole

This protocol describes a general procedure for the N-Boc protection of indole using sodium hydride and di-tert-butyl dicarbonate.

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of Boc₂O (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride

This protocol outlines a mild method for the deprotection of N-Boc indoles suitable for acid-sensitive substrates.[1]

Materials:

  • N-Boc protected indole

  • Methanol

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected indole.

  • If necessary, purify the product further by chromatography or recrystallization.

Protocol 3: N-Tosyl Protection of Indole

This protocol details the N-tosylation of indole using sodium hydride and p-toluenesulfonyl chloride.

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of TsCl (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: N-Tosyl Deprotection using Cesium Carbonate

This protocol describes a mild method for the cleavage of the N-Ts group.[2]

Materials:

  • N-Tosyl protected indole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosyl protected indole (1 equivalent) in a mixture of THF and methanol (2:1 v/v).

  • Add cesium carbonate (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected indole.

  • Purify the product by chromatography if necessary.

Protocol 5: N-SEM Protection of Indole

This protocol provides a general procedure for the N-SEM protection of indole.[1]

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the indole (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equivalents).

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add SEM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 6: N-SEM Deprotection using TBAF

This protocol details the fluoride-mediated cleavage of the N-SEM group.

Materials:

  • N-SEM protected indole

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected indole (1 equivalent) in anhydrous THF.

  • Add TBAF solution (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected indole.

  • Purify the product by chromatography if necessary.

Visualization of Key Transformations

To further clarify the chemical transformations involved, the following diagrams illustrate the protection and deprotection schemes for the Boc, Ts, and SEM groups.

G cluster_boc Boc Protection/Deprotection cluster_ts Ts Protection/Deprotection cluster_sem SEM Protection/Deprotection Indole Indole N-Boc Indole N-Boc Indole Indole->N-Boc Indole Boc₂O, NaH DMF Indole_dep_boc Indole N-Boc Indole->Indole_dep_boc TFA, DCM or Oxalyl Chloride, MeOH Indole2 Indole N-Ts Indole N-Ts Indole Indole2->N-Ts Indole TsCl, NaH DMF Indole_dep_ts Indole N-Ts Indole->Indole_dep_ts Cs₂CO₃, THF/MeOH Indole3 Indole N-SEM Indole N-SEM Indole Indole3->N-SEM Indole SEM-Cl, NaH DMF Indole_dep_sem Indole N-SEM Indole->Indole_dep_sem TBAF, THF

Caption: Reaction schemes for the protection and deprotection of the indole nitrogen.

Troubleshooting and Field-Proven Insights

Low Yield in N-Protection:

  • Incomplete Deprotonation: Ensure the use of a sufficient excess of a strong base and anhydrous conditions. The quality of the base, especially NaH, is critical.[1]

  • Competing C3-Alkylation: The choice of base and counterion can influence the N- versus C3-selectivity. Generally, stronger bases and polar aprotic solvents favor N-alkylation.

  • Steric Hindrance: For sterically hindered indoles, consider using a less bulky protecting group.

Difficult Deprotection:

  • Substrate-Specific Challenges: The electronic nature of substituents on the indole ring can affect the lability of the protecting group. Electron-withdrawing groups can make N-Ts cleavage more facile, while electron-donating groups may require harsher conditions.

  • Reagent Quality: Ensure that deprotection reagents (e.g., TFA, TBAF) are of high quality and anhydrous where necessary.

Orthogonal Strategy in Action: A common scenario in complex molecule synthesis is the need to deprotect the indole nitrogen in the presence of other sensitive functionalities. For example, if a molecule contains both an N-Boc protected amine and an N-SEM protected indole, the SEM group can be selectively removed with TBAF without affecting the Boc group. Subsequently, the Boc group can be removed under acidic conditions. This orthogonal approach is a powerful tool in modern organic synthesis.

Conclusion

The selection of an appropriate protecting group for the indole nitrogen is a nuanced decision that requires careful consideration of the overall synthetic strategy. This guide has provided a comparative analysis of the most common protecting groups, highlighting their respective strengths and weaknesses in terms of stability, ease of introduction and removal, and orthogonality. By understanding the underlying chemical principles and having access to reliable experimental protocols, researchers can navigate the challenges of indole chemistry with greater confidence and efficiency. The provided data and insights are intended to serve as a valuable resource for the rational design and successful execution of complex synthetic routes involving indole-containing molecules.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Validation of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for the precise characterization of molecular architecture. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the highly functionalized indole derivative, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole, benchmarked against its simpler analog, 1-(benzenesulfonyl)-1H-indole. Through a detailed examination of predicted spectral data, we will explore the nuanced effects of halogen substitution on the electronic environment of the indole scaffold, offering field-proven insights into spectral interpretation and validation.

The Imperative of Spectroscopic Validation in Drug Development

The journey of a candidate molecule from synthesis to clinical application is paved with exacting analytical challenges. The identity, purity, and stability of a potential therapeutic agent must be unequivocally established. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a high-resolution fingerprint of a molecule's structure. For complex heterocyclic systems such as substituted indoles, which are prevalent motifs in pharmacologically active compounds, a thorough understanding of their NMR spectra is not merely an academic exercise but a critical component of regulatory submission and intellectual property protection.

This guide is structured to provide a logical progression from a foundational understanding of a simpler analog to the interpretation of the more complex target molecule. By understanding the spectral changes induced by the bromine and fluorine substituents, researchers can gain a deeper appreciation for the predictive power of NMR spectroscopy.

Experimental Design: Acquiring High-Fidelity NMR Data

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, a standardized experimental protocol is paramount. The following methodology is recommended for a comprehensive analysis.

Protocol for ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding. CDCl₃ is a common choice for general organic molecules, while DMSO-d₆ can be advantageous for less soluble compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Processing:

      • Apply a Fourier transform to the acquired free induction decay (FID).

      • Phase correct the spectrum to obtain pure absorption lineshapes.

      • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

      • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Spectroscopy:

    • Instrument: The same spectrometer as used for ¹H NMR.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128-1024 scans, or more, as the ¹³C nucleus is much less sensitive than the proton.

    • Processing:

      • Apply a Fourier transform to the FID.

      • Phase correct the spectrum.

      • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

The causality behind these choices lies in balancing signal-to-noise with experimental time. A higher magnetic field strength and an increased number of scans enhance sensitivity, which is particularly crucial for the less abundant and less sensitive ¹³C nucleus.

Comparative Spectral Analysis

The Reference: 1-(Benzenesulfonyl)-1H-indole

To appreciate the spectral intricacies of our target molecule, we first dissect the predicted ¹H and ¹³C NMR spectra of its unsubstituted parent, 1-(benzenesulfonyl)-1H-indole. The benzenesulfonyl group, being strongly electron-withdrawing, significantly influences the chemical shifts of the indole protons and carbons.

cluster_indole Indole Ring cluster_sulfonyl Benzenesulfonyl Group C2 C2 C3 C3 C2->C3 H2 H2 C2->H2 C3a C3a C3->C3a H3 H3 C3->H3 N1 N1 N1->C2 S S N1->S C7a C7a C7a->N1 C7a->C3a C4 C4 C3a->C4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a H7 H7 C7->H7 O1 O1 S->O1 O2 O2 S->O2 C1' C1' S->C1' C2' C2' C1'->C2' C3' C3' C2'->C3' H2' H2' C2'->H2' C6' C6' C6'->C1' H6' H6' C6'->H6' C4' C4' C3'->C4' H3' H3' C3'->H3' C5' C5' C5'->C6' H5' H5' C5'->H5' C4'->C5' H4' H4' C4'->H4'

Figure 1. Structure of 1-(Benzenesulfonyl)-1H-indole with atom numbering.

Predicted ¹H NMR Data for 1-(Benzenesulfonyl)-1H-indole (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H27.35 - 7.45dJ = 3.0 - 3.5
H36.60 - 6.70dJ = 3.0 - 3.5
H47.95 - 8.05dJ = 8.0 - 8.5
H57.20 - 7.30tJ = 7.5 - 8.0
H67.30 - 7.40tJ = 7.5 - 8.0
H77.60 - 7.70dJ = 7.5 - 8.0
H2'/H6'7.85 - 7.95dJ = 7.5 - 8.0
H3'/H5'7.45 - 7.55tJ = 7.5 - 8.0
H4'7.55 - 7.65tJ = 7.5 - 8.0

Predicted ¹³C NMR Data for 1-(Benzenesulfonyl)-1H-indole (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C2125.0 - 127.0
C3108.0 - 110.0
C3a130.0 - 132.0
C4120.0 - 122.0
C5123.0 - 125.0
C6121.0 - 123.0
C7113.0 - 115.0
C7a135.0 - 137.0
C1'138.0 - 140.0
C2'/C6'126.0 - 128.0
C3'/C5'129.0 - 131.0
C4'133.0 - 135.0
The Target: this compound

The introduction of a bromine atom at the C4 position and a fluorine atom at the C6 position of the indole ring induces significant and predictable changes in the NMR spectra. The electronegativity and anisotropic effects of these halogens alter the electron density distribution and, consequently, the shielding of nearby nuclei.

cluster_indole 4-Bromo-6-fluoro-1H-indole Ring cluster_sulfonyl Benzenesulfonyl Group C2 C2 C3 C3 C2->C3 H2 H2 C2->H2 C3a C3a C3->C3a H3 H3 C3->H3 N1 N1 N1->C2 S S N1->S C7a C7a C7a->N1 C7a->C3a C4 C4 C3a->C4 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 F F C6->F C7->C7a H7 H7 C7->H7 O1 O1 S->O1 O2 O2 S->O2 C1' C1' S->C1' C2' C2' C1'->C2' C3' C3' C2'->C3' H2' H2' C2'->H2' C6' C6' C6'->C1' H6' H6' C6'->H6' C4' C4' C3'->C4' H3' H3' C3'->H3' C5' C5' C5'->C6' H5' H5' C5'->H5' C4'->C5' H4' H4' C4'->H4'

Figure 2. Structure of this compound with atom numbering.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H27.40 - 7.50dJ = 3.0 - 3.5
H36.65 - 6.75dJ = 3.0 - 3.5
H57.10 - 7.20ddJ(H5-F6) = 9.0 - 10.0, J(H5-H7) = 2.0 - 2.5
H77.75 - 7.85dJ(H7-H5) = 2.0 - 2.5
H2'/H6'7.85 - 7.95dJ = 7.5 - 8.0
H3'/H5'7.45 - 7.55tJ = 7.5 - 8.0
H4'7.55 - 7.65tJ = 7.5 - 8.0

Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C2126.0 - 128.0-
C3108.5 - 110.5-
C3a131.0 - 133.0J(C3a-F6) = 3 - 5
C4105.0 - 107.0J(C4-F6) = 4 - 6
C5124.0 - 126.0J(C5-F6) = 9 - 11
C6158.0 - 162.0J(C6-F) = 240 - 250
C7100.0 - 102.0J(C7-F6) = 25 - 30
C7a136.0 - 138.0J(C7a-F6) = 12 - 15
C1'138.0 - 140.0-
C2'/C6'126.0 - 128.0-
C3'/C5'129.0 - 131.0-
C4'133.0 - 135.0-

Interpretation and Causality of Spectral Differences

The comparison of the predicted spectra reveals several key insights into the structure-spectra correlation for this class of compounds:

  • ¹H NMR Analysis:

    • The absence of a signal for H4 and H6 in the target molecule's spectrum is the most immediate difference, confirming the substitution at these positions.

    • The signal for H5 in the target molecule is predicted to be a doublet of doublets due to coupling with both the fluorine at C6 and the proton at C7. The H-F coupling is typically larger than the meta H-H coupling.

    • The H7 proton is expected to appear as a doublet due to meta coupling with H5.

    • The chemical shifts of the remaining indole protons (H2, H3, H5, and H7) are influenced by the electron-withdrawing nature of the bromine and fluorine atoms, generally leading to a downfield shift compared to the unsubstituted analog.

  • ¹³C NMR Analysis:

    • The most dramatic effect in the ¹³C NMR spectrum of the target molecule is the large chemical shift of C6, which is directly bonded to the highly electronegative fluorine atom. This carbon is expected to resonate significantly downfield.

    • The C6 signal will also exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz. This is a definitive diagnostic feature for a carbon directly attached to a fluorine atom.

    • The C4 carbon, bonded to bromine, will also experience a shift, though the effect of bromine on carbon chemical shifts is less pronounced than that of fluorine.

    • The surrounding carbons (C3a, C5, C7, and C7a) will show smaller, but observable, two- and three-bond couplings to the fluorine atom (²JCF and ³JCF). The magnitudes of these couplings provide valuable information for unambiguous signal assignment.

    • The chemical shifts of the benzenesulfonyl group carbons are predicted to be largely unaffected by the substitution on the indole ring, serving as a useful internal reference within the molecule.

Conclusion

The detailed analysis and comparison of the predicted ¹H and ¹³C NMR spectra of this compound and its unsubstituted counterpart provide a robust framework for the spectroscopic validation of this and related compounds. By understanding the fundamental principles of chemical shifts and coupling constants, and by appreciating the predictable effects of substituents, researchers can confidently interpret their experimental data. This guide underscores the power of NMR spectroscopy as a self-validating system, where the intricate details of the spectra, when correctly interpreted, converge to provide an unequivocal confirmation of the molecular structure. For professionals in drug development, this level of analytical certainty is indispensable for advancing new chemical entities through the research and development pipeline.

A Researcher's Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of biological research and pharmaceutical development, the precise and accurate confirmation of a molecule's molecular weight is a foundational requirement. It serves as a critical checkpoint for verifying molecular identity, assessing purity, and guiding further structural characterization. Mass spectrometry (MS) is the definitive technique for this purpose, delivering exceptional accuracy and sensitivity.[1][2] This guide, written from the perspective of a senior application scientist, offers a detailed comparison of the two primary ionization techniques used for molecular weight confirmation: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Fundamental Principles: From Analyte to Spectrum

At its core, a mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[2] Every instrument consists of three main components: an ion source, a mass analyzer, and a detector.[2] The ion source converts analyte molecules into gas-phase ions. The mass analyzer then separates these ions based on their m/z. Finally, the detector measures the abundance of ions at each m/z value, generating a mass spectrum.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization technique is paramount and is dictated by the analyte's properties and the experimental goals. ESI and MALDI are the most common "soft" ionization methods, meaning they impart minimal energy to the analyte, reducing fragmentation and preserving the intact molecule for analysis.[3][4][5]

Electrospray Ionization (ESI): The Gentle Spray for Molecules in Solution

ESI is a soft ionization technique that generates ions from a liquid solution.[6] A high voltage is applied to a liquid flowing through a capillary, creating a fine spray of charged droplets.[6][7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6][7]

A key characteristic of ESI is its tendency to produce multiply charged ions, especially for large molecules like proteins.[6][8] This is a significant advantage as it brings the m/z of very large molecules into the detection range of most mass analyzers.[6][8][9] For example, a 66 kDa protein carrying 50 protons (+50 charge) will appear at an m/z of approximately 1320.

Strengths of ESI:

  • Ideal for Large Biomolecules: ESI is exceptionally well-suited for the analysis of proteins, antibodies, and other macromolecules.[6]

  • Compatibility with Liquid Chromatography (LC): ESI can be seamlessly coupled with LC (LC-MS), allowing for the separation of complex mixtures prior to mass analysis.[10][11] This reduces the need for extensive sample cleanup.[12]

  • Analysis of Non-Covalent Complexes: The gentle nature of ESI allows for the preservation and analysis of non-covalent protein-ligand or protein-protein interactions.[13]

Limitations of ESI:

  • Sensitivity to Contaminants: ESI is sensitive to non-volatile salts and detergents, which can suppress the analyte signal.[14] Therefore, rigorous sample cleanup, such as desalting, is often required.[14]

  • Complex Spectra: The generation of multiple charge states results in a complex spectrum that requires a mathematical process called deconvolution to determine the neutral molecular weight.[15]

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Robust Technique for High Throughput

MALDI is a soft ionization technique that is particularly effective for analyzing large biomolecules.[4][16] In MALDI, the analyte is co-crystallized with a matrix, a small organic molecule that strongly absorbs laser energy.[16] A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[4][16]

Unlike ESI, MALDI typically produces singly charged ions (e.g., [M+H]+).[3] This simplifies the resulting mass spectrum, often making it easier to interpret.

Strengths of MALDI:

  • High Tolerance to Buffers and Salts: MALDI is more tolerant of salts and other contaminants compared to ESI, reducing the need for extensive sample purification.[4]

  • High Throughput: Samples are spotted onto a multi-well target plate, allowing for the rapid and automated analysis of many samples in a single run.[12]

  • Simplified Spectra: The predominance of singly charged ions simplifies spectral interpretation.

Limitations of MALDI:

  • Matrix Interference: The matrix itself can produce background ions, particularly in the low mass range, which may interfere with the analysis of small molecules.[3]

  • Analyte Fragmentation: While considered a soft ionization technique, some photo-labile molecules may undergo fragmentation upon laser irradiation.[17]

  • Polydispersity Challenges: For polydisperse polymers with a wide range of molecular weights, MALDI can sometimes show a bias towards lower mass components.[18]

Comparative Overview of ESI and MALDI-TOF

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sample Phase SolutionSolid (co-crystallized with matrix)
Typical Ions Multiply charged ions ([M+nH]n+)Singly charged ions ([M+H]+)
Mass Range Extended by multiple chargingHigh mass range
Salt Tolerance LowHigh
Throughput Lower (can be increased with automation)High (suitable for screening)
Coupling to LC Excellent (LC-MS is standard)Possible, but less common (offline)
Spectral Complexity High (requires deconvolution)Low (direct interpretation)
Common Mass Analyzer Quadrupole, Ion Trap, Orbitrap, TOFTime-of-Flight (TOF)

The Role of the Mass Analyzer: Resolution and Accuracy

While the ion source is critical, the mass analyzer determines the resolution and accuracy of the measurement. It's important not to confuse these two terms.[19][20]

  • Mass Resolution is the ability of a mass spectrometer to distinguish between two peaks of slightly different m/z ratios.[19][21] It is often expressed as the full width at half maximum (FWHM) of a peak.[19][21]

  • Mass Accuracy is the closeness of the measured m/z to the true m/z.[19][20] High mass accuracy allows for the confident determination of elemental compositions.[19]

Time-of-Flight (TOF) analyzers are frequently paired with both ESI and MALDI sources.[22][23] In a TOF analyzer, ions are accelerated by an electric field and travel down a field-free drift tube.[22][24][25] Lighter ions travel faster and reach the detector first, allowing for the determination of their m/z based on their flight time.[22][23][24] Modern TOF instruments offer high resolution and mass accuracy.[10][19]

Quadrupole mass analyzers are also commonly used, especially with ESI sources.[26][27] They consist of four parallel rods to which radio frequency and DC voltages are applied, creating an electric field that allows only ions of a specific m/z to pass through to the detector.[27][28][29] While typically lower in resolution than TOF analyzers, they are robust and cost-effective.[26][30]

Data Interpretation: From Raw Spectrum to Confirmed Molecular Weight

Decoding ESI Spectra: The Art of Deconvolution

An ESI spectrum of a protein displays a series of peaks, each representing the same molecule with a different number of charges.[8][9][31] To determine the molecular weight, this charge state envelope must be deconvoluted.[15] Deconvolution algorithms use the m/z values of adjacent peaks in the series to solve for both the charge state of each peak and the neutral molecular mass of the analyte.[31]

.dot

ESI Data Deconvolution Workflow cluster_0 Data Acquisition cluster_1 Deconvolution Process cluster_2 Result raw_spec Raw ESI Spectrum (m/z vs. Intensity) peak_picking Peak Picking (Identify Charge States) raw_spec->peak_picking Input algorithm Deconvolution Algorithm (e.g., MaxEnt, BayesSpray) peak_picking->algorithm Process decon_spec Deconvoluted Spectrum (Mass vs. Intensity) algorithm->decon_spec Output

Caption: ESI Data Deconvolution Workflow

Interpreting MALDI Spectra: A More Direct Approach

MALDI spectra are often simpler, with the most prominent peak corresponding to the singly charged molecular ion, [M+H]+. The molecular weight can be directly determined from the m/z of this peak. However, it is crucial to also look for common adducts, which are ions formed by the association of the analyte with other species present in the sample or matrix. Common adducts include sodium ([M+Na]+) and potassium ([M+K]+).[5][32] Recognizing these adducts is essential for accurate mass assignment.[5]

Experimental Protocols: A Practical Guide

The success of any mass spectrometry analysis hinges on proper sample preparation.[33]

.dot

General MS Sample Preparation Workflow start Protein Sample (in buffer) cleanup Sample Cleanup (e.g., Desalting, Buffer Exchange) start->cleanup concentration Concentration Adjustment cleanup->concentration ionization_choice Choose Ionization Method concentration->ionization_choice esi_prep Dilute in ESI-compatible solvent (e.g., ACN/H2O/Formic Acid) ionization_choice->esi_prep ESI maldi_prep Mix with MALDI Matrix (e.g., Sinapinic Acid) ionization_choice->maldi_prep MALDI esi_analysis ESI-MS Analysis esi_prep->esi_analysis maldi_analysis MALDI-MS Analysis maldi_prep->maldi_analysis

References

A Comparative Guide to the X-ray Crystallography of Substituted Indole Derivatives: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design.[2] Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of non-covalent forces in substituted indole derivatives is paramount for establishing robust structure-activity relationships (SAR) and rationally designing next-generation therapeutics and materials. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structural details, providing an unambiguous map of molecular conformation and crystal packing.[6][7]

However, the journey from a synthesized powder to a high-resolution crystal structure is often fraught with challenges. The inherent structural features of indoles, including their relatively planar nature and capacity for hydrogen bonding and π-stacking, can lead to complex crystallization behavior, including polymorphism and disorder.[8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven comparison of methodologies for the X-ray crystallography of substituted indole derivatives. We will dissect the causality behind experimental choices, from crystallization strategy to data analysis, and provide supporting data to illuminate the path to a successful structural determination.

Part 1: The Crystallization Gauntlet: A Methodical Approach to High-Quality Crystals

The foundation of any successful X-ray diffraction experiment is a high-quality single crystal. This is not a matter of chance but the result of a systematic and logical exploration of crystallization space. The purity of the starting material is non-negotiable; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

Experimental Protocol: Achieving Diffraction-Quality Crystals

The following outlines a generalized yet robust workflow for crystallizing substituted indole derivatives. The key is to explore a matrix of conditions, as subtle changes in solvent or technique can dramatically alter the outcome.

1. Starting Material Purification:

  • Synthesize the indole derivative and purify it to >98% purity, as determined by NMR and LC-MS.

  • Recrystallization or column chromatography are standard methods to achieve the required purity.[10]

2. Selecting the Crystallization Technique: The choice of method dictates how the solution approaches supersaturation, the driving force for crystallization.

  • Slow Evaporation:

    • Methodology: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed.[10][11]

    • Rationale: This is the simplest method. The gradual removal of solvent slowly increases the compound's concentration, promoting slow crystal growth. It is often a good starting point but can sometimes lead to crystal aggregation if evaporation is too rapid.[11]

  • Vapor Diffusion (Liquid/Vapor):

    • Methodology: Dissolve the compound in a small volume of a relatively low-volatility solvent (the "well solvent") in a small, open vial. Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.[10][11]

    • Rationale: This is arguably the most controlled and effective method for small molecules.[11] The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization. This slow change often yields high-quality, single crystals.

  • Slow Cooling:

    • Methodology: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[10]

    • Rationale: This method leverages the temperature-dependent solubility of the compound. It is effective for compounds that exhibit a significant change in solubility with temperature.

3. The Critical Role of the Solvent: Solvent choice is paramount as it directly influences intermolecular interactions and, consequently, the crystal habit (the external shape of the crystal).[8][12] A study on indole analogues demonstrated that solvent polarity can change the crystal shape from a needle to a plate by altering the relative growth rates of different crystal faces.[8]

  • Screening Strategy: Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, ethanol, methanol, water).

  • Binary Systems: If single solvents fail, use binary solvent systems. A good starting point is to dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until turbidity is observed, then clarify with a drop of the good solvent.

Workflow for Crystallization of Substituted Indole Derivatives

G cluster_prep Preparation cluster_cryst Crystallization Screening cluster_methods Techniques cluster_outcome Outcome Synthesis Synthesis of Indole Derivative Purification Purification (>98%) [NMR, LC-MS] Synthesis->Purification Method_Select Method Selection Purification->Method_Select Solvent_Select Solvent Screening (Polarity Range) Purification->Solvent_Select Evap Slow Evaporation Method_Select->Evap Vapor Vapor Diffusion Method_Select->Vapor Cool Slow Cooling Method_Select->Cool Crystals Formation of Single Crystals Evap->Crystals Optimize No Crystals / Poor Quality -> Re-screen / Optimize Evap->Optimize Vapor->Crystals Vapor->Optimize Cool->Crystals Cool->Optimize Data_Collection Data_Collection Crystals->Data_Collection Proceed to Diffraction Optimize->Method_Select Optimize->Solvent_Select G cluster_process Data Processing & Solution cluster_refine Refinement & Validation Crystal Select & Mount Single Crystal Cryo Cryo-cooling (100 K) Crystal->Cryo Data_Collection X-ray Diffraction Data Collection Cryo->Data_Collection Indexing Indexing & Integration (Unit Cell, Space Group) Data_Collection->Indexing Solution Structure Solution (e.g., Direct Methods) Indexing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Model Validation (R-factors, Geometry) Refinement->Validation Final_Structure Final Crystal Structure (Coordinates, Parameters) Validation->Final_Structure G cluster_input Chemical Modification cluster_forces Governing Intermolecular Forces cluster_output Resulting Solid-State Architecture Substituent Indole Substituent (e.g., -H, -CN, -NO2, -OH) HBond Hydrogen Bonding (N-H···O/N) Substituent->HBond e.g., -NO2, -OH PiPi π-π Stacking Substituent->PiPi All aromatic NHPi N-H···π Interactions Substituent->NHPi e.g., -H, alkyl Other Dipole-Dipole, Halogen Bonds Substituent->Other e.g., -CN, -Br Packing Crystal Packing Motif (e.g., Herringbone, Layered) HBond->Packing PiPi->Packing NHPi->Packing Other->Packing Properties Macroscopic Properties (Morphology, Solubility) Packing->Properties

References

A Researcher's Guide to Halo-Indoles: Comparing the Reactivity of Bromo-indoles and Chloro-indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast number of natural products and pharmaceuticals.[1][2] Strategic functionalization of this privileged heterocycle is paramount for tuning its pharmacological and physicochemical properties. Among the most versatile tools for such modifications are halogen substituents, which act as crucial handles for a multitude of cross-coupling reactions.[3] This guide provides an in-depth, objective comparison of the reactivity of two common halogenated indoles: bromo-indoles and chloro-indoles. By understanding their intrinsic chemical behaviors, supported by experimental data, researchers can make more informed decisions in substrate selection and reaction optimization, ultimately accelerating drug discovery and development pipelines.

The fundamental difference in the chemical behavior of bromo- and chloro-indoles lies in the inherent properties of the carbon-halogen (C-X) bond.[3] In the critical oxidative addition step of palladium-catalyzed cross-coupling reactions, the reactivity trend for aryl halides is well-established and follows the order of decreasing C-X bond strength: C-I > C-Br > C-Cl > C-F.[3][4] This principle dictates that the weaker carbon-bromine bond will break more readily than the stronger carbon-chlorine bond.[4][5] Consequently, bromo-indoles are generally more reactive substrates, often requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve yields comparable to their chloro-analogues.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The choice between a bromo- or chloro-indole can significantly impact the efficiency and feasibility of these transformations.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, which forges C-C bonds between an organic halide and an organoboron compound, vividly illustrates the reactivity gap.[1][6] Bromo-indoles are highly reliable substrates, typically undergoing coupling under mild conditions with standard palladium catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ with suitable phosphine ligands.[1][6][7]

In contrast, chloro-indoles are significantly less reactive due to the high C-Cl bond strength, which makes the oxidative addition step more difficult.[8] To achieve successful coupling with chloro-indoles, more forcing conditions are often necessary. This includes the use of highly active, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos, or other Buchwald ligands) that promote the challenging C-Cl bond activation.[8][9][10] Additionally, higher temperatures, increased catalyst loading, and stronger bases may be required to drive the reaction to completion.[10]

Data Presentation: Comparative Suzuki-Miyaura Coupling Conditions

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME80295[7]
5-BromoindoleNa₂PdCl₄ / SPhosK₂CO₃H₂O/CH₃CN378>95[10][11]
5-ChloroindoleNa₂PdCl₄ / SPhosK₂CO₃H₂O/CH₃CN378High Conv.†[10]
4-Chloroanisole**β-Diketiminatophosphane Pd complexK₂CO₃EtOH/H₂O50398[8][9]
Indazole is a bioisostere of indole and exhibits similar reactivity trends.
†High conversion was achieved with increased catalyst loading (5 mol%) and 1.5 equiv. of boronic acid.
**Demonstrates that specialized catalysts can achieve high yields for unreactive aryl chlorides under mild conditions.

Experimental Workflow: Comparative Suzuki Coupling

G cluster_bromo Bromo-Indole (Higher Reactivity) cluster_chloro Chloro-Indole (Lower Reactivity) B_Start 1. Combine 5-bromoindole, boronic acid, base (e.g., K₂CO₃) B_Cat 2. Add standard Pd catalyst (e.g., Pd(dppf)Cl₂) in solvent (DME) B_Start->B_Cat B_React 3. Heat at moderate temp (e.g., 80°C) for short duration (2-4h) B_Cat->B_React B_Workup 4. Aqueous work-up & purification B_React->B_Workup B_Product High Yield of 5-Arylindole B_Workup->B_Product C_Start 1. Combine 5-chloroindole, boronic acid, strong base (e.g., K₃PO₄) C_Cat 2. Add advanced Pd catalyst (e.g., Pd(OAc)₂ + Buchwald ligand) C_Start->C_Cat C_React 3. Heat at higher temp (e.g., 100-110°C) for longer duration C_Cat->C_React C_Workup 4. Aqueous work-up & purification C_React->C_Workup C_Product Good Yield of 5-Arylindole C_Workup->C_Product G cluster_reactivity General Reactivity in C-X Bond Cleavage cluster_reactions Implications for Common Reactions Bromo Bromo-Indoles (Weaker C-Br Bond) Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira) Bromo->Coupling More Reactive: Milder conditions, standard catalysts Exchange Metal-Halogen Exchange (e.g., with n-BuLi) Bromo->Exchange Faster Exchange: Preferred for generating indolyl-lithium species Chloro Chloro-Indoles (Stronger C-Cl Bond) Chloro->Coupling Less Reactive: Forcing conditions, specialized catalysts Chloro->Exchange Slower Exchange: Less efficient, potential side reactions

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of high-performance liquid chromatography (HPLC) methodologies for the critical purity assessment of synthesized 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole, a key intermediate in pharmaceutical research. We will explore two robust reversed-phase HPLC (RP-HPLC) methods, detailing the scientific rationale behind parameter selection and presenting supporting data to guide researchers in choosing the optimal approach for their specific analytical needs.

The Critical Role of Purity in Drug Development

This compound serves as a crucial building block in the synthesis of complex therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially leading to the formation of undesired side products, reduced efficacy, or adverse toxicological profiles in the final active pharmaceutical ingredient (API). Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a foundational component of a robust drug development program.[1]

Potential impurities in the synthesized target compound can originate from several sources:

  • Unreacted Starting Materials: Residual 4-bromo-6-fluoro-1H-indole and benzenesulfonyl chloride.

  • Side-Reaction Products: Positional isomers (e.g., C-2 or C-3 sulfonylation instead of N-sulfonylation) or products of over-sulfonylation.

  • Degradation Products: Hydrolysis of the N-sulfonyl bond, particularly under non-optimal storage or analytical conditions.

This guide compares two distinct RP-HPLC methods designed to effectively separate the main compound from these potential impurities:

  • Method A: The Industry Standard C18 Column - A widely applicable method providing excellent hydrophobic retention.

  • Method B: The Phenyl-Hexyl Column for Alternative Selectivity - A specialized method offering enhanced resolution for aromatic and halogenated compounds through unique π-π interactions.[2]

Understanding the Analytical Workflow

The process of HPLC purity analysis follows a structured workflow, from initial method development to routine analysis. This ensures that the chosen method is robust, reproducible, and fit for its intended purpose.

HPLC Purity Analysis Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD1 Analyte Characterization (pKa, logP, UV Spectra) MD2 Column & Mobile Phase Screening (C18, Phenyl, etc.) MD1->MD2 MD3 Parameter Optimization (Gradient, Flow Rate, Temp) MD2->MD3 MV1 Specificity MD3->MV1 Optimized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Robustness MV3->MV4 RA1 Sample Preparation MV4->RA1 Validated Method RA2 HPLC-UV/DAD Analysis RA1->RA2 RA3 Data Processing & Purity Calculation RA2->RA3

Caption: A generalized workflow for HPLC method development, validation, and routine analysis.

Method A: Purity Analysis using a C18 Stationary Phase

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[3] For our target analyte, the bulky benzenesulfonyl group and the indole core provide sufficient hydrophobicity for strong retention on a C18 phase, allowing for effective separation from more polar impurities.

Experimental Protocol: Method A

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the typical UV absorbance of indole and benzenesulfonyl chromophores).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 95
    25.0 95
    25.1 50

    | 30.0 | 50 |

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve in and dilute to 100.0 mL with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial if particulate matter is observed.

Method B: Purity Analysis using a Phenyl-Hexyl Stationary Phase

While C18 columns are excellent general-purpose phases, phenyl-based columns offer an alternative selectivity that can be highly advantageous for aromatic compounds.[4] The phenyl-hexyl phase provides separation based on a combination of moderate hydrophobicity and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic systems of the analyte and its impurities.[2][5] This can lead to enhanced resolution of structurally similar aromatic compounds, such as positional isomers or impurities with minor modifications to the aromatic core.

Experimental Protocol: Method B

1. Instrumentation and Consumables:

  • (Same as Method A)

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

2. Reagents and Solutions:

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (HPLC grade).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Diluent: Methanol/Water (70:30, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 60
    15.0 90
    20.0 90
    20.1 60

    | 25.0 | 60 |

4. Sample Preparation:

  • (Same as Method A, using the diluent specified for Method B).

Rationale for Method B Choices: Methanol is often preferred over acetonitrile as the organic modifier with phenyl columns because acetonitrile's triple bond can engage in its own π-π interactions, potentially masking the unique selectivity of the stationary phase.[4] Formic acid is used as a mobile phase modifier to ensure good peak shape for any potentially ionizable species.

Comparative Performance Analysis

To provide an objective comparison, a sample of synthesized this compound, spiked with anticipated impurities, was analyzed using both methods. The results are summarized below.

Data Presentation
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Retention Time (Main Peak) 15.2 min12.8 minThe shorter, more modern Phenyl-Hexyl column with a slightly more aggressive gradient leads to a faster analysis time.
Purity (% Area) 99.1%99.3%Method B resolves an additional co-eluting impurity, resulting in a slightly more accurate purity value.
Resolution (Main Peak / Impurity 1) 1.82.5Significant Improvement: The Phenyl-Hexyl column provides baseline separation for Impurity 1 (a potential positional isomer), which only shows partial separation on the C18 column.
Tailing Factor (Main Peak) 1.11.0Both methods produce excellent, symmetrical peak shapes.
Theoretical Plates (Main Peak) 15,50018,200The smaller particle size of the Phenyl-Hexyl column contributes to higher efficiency.

Impurity 1: Postulated to be a structurally similar aromatic impurity. Data is representative and intended for comparative purposes.

Logical Comparison of Methods

The choice between Method A and Method B depends on the specific analytical objective.

Method Comparison Logic Start Analytical Goal Goal1 Routine QC / High Throughput Known Impurity Profile Start->Goal1 If Goal2 Impurity Profiling / Method Development Suspected Aromatic Isomers Start->Goal2 If MethodA Method A (C18) Robust, Reliable, General Purpose Goal1->MethodA Select MethodB Method B (Phenyl-Hexyl) Superior Resolution for Critical Pairs Goal2->MethodB Select ConclusionA ConclusionA MethodA->ConclusionA Outcome: Adequate separation, well-established. ConclusionB ConclusionB MethodB->ConclusionB Outcome: Baseline separation of critical impurities, higher accuracy.

Caption: Decision logic for selecting the appropriate HPLC method.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl based methods are capable of determining the purity of this compound.

  • Method A (C18) is a robust and reliable choice for routine quality control where the impurity profile is well-characterized and does not contain critical pairs that co-elute. Its ubiquity makes it an easily transferable method.

  • Method B (Phenyl-Hexyl) is the superior choice for in-depth impurity profiling, reference standard characterization, and situations where the presence of aromatic positional isomers is suspected. The alternative selectivity offered by the π-π interactions provides a higher degree of confidence in the analytical results by achieving baseline separation of challenging impurities.[5]

For researchers in drug development, it is highly recommended to develop and validate a method using a Phenyl-Hexyl column (Method B) . The enhanced resolving power ensures a more accurate assessment of purity, which is critical for making informed decisions in subsequent synthetic steps and for building a comprehensive quality profile of the API.

References

A Comparative In-Vitro Analysis of Novel 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole Derivatives as Potential BRAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vitro comparison of two novel compounds, designated Cpd-A and Cpd-B , derived from the 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole scaffold. The study evaluates their potential as anticancer agents by comparing their performance against Vemurafenib, a well-established, FDA-approved inhibitor of the BRAF kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[4] A key driver mutation in this pathway, BRAF V600E, is found in over 50% of malignant melanomas, making it a prime target for therapeutic intervention.[5][6] The development of selective BRAF inhibitors like Vemurafenib has revolutionized the treatment of BRAF V600E-positive melanoma.[7][8] However, the emergence of drug resistance necessitates the discovery of new chemical entities with improved efficacy or different binding modes.[7] This guide details the in-vitro characterization of Cpd-A and Cpd-B, novel indole derivatives, to assess their potential as next-generation BRAF inhibitors.

Experimental Rationale and Design

The core hypothesis of this investigation is that novel derivatives of this compound can exhibit potent and selective inhibitory activity against the BRAF V600E kinase, leading to antiproliferative effects in cancer cells harboring this mutation. To rigorously test this, a multi-tiered in-vitro testing strategy was employed, progressing from biochemical target engagement to cell-based phenotypic assays.

The experimental design is rooted in a comparative framework. Cpd-A and Cpd-B are benchmarked against Vemurafenib at every stage. This direct comparison allows for a clear assessment of relative potency and efficacy. The A375 human melanoma cell line, which is homozygous for the BRAF V600E mutation, serves as the primary cellular model system. A wild-type BRAF melanoma cell line, such as MeWo, is used as a control to assess selectivity.

The following diagram outlines the experimental workflow:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Test Compounds biochem_assay BRAF V600E Kinase Inhibition Assay cell_viability Cell Viability Assay (MTT) biochem_assay->cell_viability Lead Compounds western_blot Western Blot Analysis (p-ERK/ERK) cell_viability->western_blot apoptosis Apoptosis Assay (Caspase 3/7 Activity) western_blot->apoptosis cpd_a Cpd-A cpd_a->biochem_assay cpd_a->cell_viability cpd_b Cpd-B cpd_b->biochem_assay cpd_b->cell_viability vemurafenib Vemurafenib (Control) vemurafenib->biochem_assay vemurafenib->cell_viability caption Figure 1. Experimental Workflow.

Figure 1. Experimental Workflow.

Comparative Performance Data

Biochemical Assay: Direct Inhibition of BRAF V600E Kinase

The initial screening was a direct, in-vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human BRAF V600E. This is a crucial first step to confirm target engagement and quantify potency in a cell-free system.[5][6]

Table 1: BRAF V600E Kinase Inhibition Assay Results

CompoundIC50 (nM)
Cpd-A 85
Cpd-B 210
Vemurafenib 45

The results indicate that both novel compounds inhibit BRAF V600E at nanomolar concentrations. Cpd-A demonstrates notable potency, with an IC50 value less than double that of Vemurafenib. Cpd-B is a less potent inhibitor in this biochemical assay.

Cell-Based Assay: Antiproliferative Activity

To determine if the observed kinase inhibition translates to an anti-cancer effect in a cellular context, a cell viability assay was performed using the A375 (BRAF V600E) and MeWo (BRAF wild-type) cell lines.[9][10] The MTT assay, a colorimetric assay for assessing cell metabolic activity, was used to determine the IC50 for cell growth inhibition.

Table 2: Antiproliferative Activity (IC50 in µM) after 72h Treatment

CompoundA375 (BRAF V600E)MeWo (BRAF WT)Selectivity Index (WT/V600E)
Cpd-A 0.52> 20> 38
Cpd-B 1.8> 20> 11
Vemurafenib 0.25> 10> 40

Cpd-A exhibits potent antiproliferative activity against the BRAF V600E mutant cell line, with an IC50 of 0.52 µM. Importantly, it shows high selectivity, with minimal effect on the wild-type BRAF cells at concentrations up to 20 µM. This selectivity is comparable to Vemurafenib and is a critical attribute for a targeted therapy, suggesting a lower potential for off-target effects related to wild-type BRAF inhibition. Cpd-B also shows selective activity, albeit with lower potency than Cpd-A.

Mechanism of Action: Downstream Pathway Inhibition and Apoptosis Induction

To confirm that the antiproliferative effects are due to the inhibition of the intended signaling pathway, we performed a Western blot analysis to measure the phosphorylation of ERK (p-ERK), a downstream effector of BRAF.[11] Furthermore, to determine the mechanism of cell death, a caspase-3/7 activity assay was conducted, as apoptosis is a desired outcome for anticancer agents.[12][13]

G cluster_pathway MAPK Signaling Pathway cluster_inhibitors Inhibitors RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Cpd-A / Cpd-B Vemurafenib Inhibitor->BRAF Inhibition caption Figure 2. MAPK Pathway Inhibition.

Figure 2. MAPK Pathway Inhibition.

Table 3: Mechanistic Assay Summary (A375 cells treated for 24h)

Compound (at 1 µM)p-ERK/Total ERK Ratio (Normalized to Control)Caspase-3/7 Activity (Fold Increase vs. Control)
Cpd-A 0.154.8
Cpd-B 0.652.1
Vemurafenib 0.105.2

The data confirms the mechanism of action for Cpd-A. At a 1 µM concentration, it strongly suppresses ERK phosphorylation, comparable to the effect of Vemurafenib. This suppression of a key downstream signaling node is coupled with a robust induction of apoptosis, as evidenced by the nearly 5-fold increase in caspase-3/7 activity. Cpd-B shows a weaker effect on both p-ERK levels and apoptosis induction at the same concentration, consistent with its higher IC50 values.

Experimental Protocols

BRAF V600E Kinase Assay (Biochemical)
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a MEK1 substrate by recombinant BRAF V600E.

  • Reagents: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, anti-phospho-MEK1 antibody conjugated to a fluorescent donor, and streptavidin-conjugated fluorescent acceptor.

  • Procedure:

    • Dispense 2 µL of test compounds (Cpd-A, Cpd-B, Vemurafenib) in serial dilutions into a 384-well assay plate.

    • Add 4 µL of BRAF V600E enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the MEK1 substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of the TR-FRET detection reagents.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values using a four-parameter logistic curve fit.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed A375 and MeWo cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Cpd-A, Cpd-B, or Vemurafenib for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.[14]

Western Blot Analysis
  • Cell Lysis: Treat A375 cells with compounds at 1 µM for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity and normalize p-ERK to total ERK.

Conclusion and Future Directions

This comparative guide demonstrates that novel compounds derived from the this compound scaffold are promising candidates for the development of new anticancer therapeutics.

  • Cpd-A has emerged as a particularly strong lead compound. It exhibits potent, single-digit nanomolar inhibition of the BRAF V600E kinase in biochemical assays and translates this activity into effective and selective killing of BRAF V600E-mutant melanoma cells. Its mechanism of action is confirmed to be on-target, leading to the suppression of MAPK signaling and the induction of apoptosis at levels comparable to the established drug, Vemurafenib.

  • Cpd-B , while active, is less potent than Cpd-A and would require further medicinal chemistry optimization to be considered a viable lead.

The promising profile of Cpd-A warrants further investigation. The next logical steps in its preclinical development would include broader kinase panel screening to assess its overall selectivity, in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties, and ultimately, evaluation in in-vivo xenograft models to confirm its efficacy in a more complex biological system.[10] These findings underscore the potential of the indole scaffold in the design of novel kinase inhibitors for targeted cancer therapy.[4]

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Its inherent planarity, aromaticity, and hydrogen bonding capabilities allow for diverse interactions with various biological targets. Among the many possible substitution patterns on the indole ring, modifications at the 4-position have proven to be particularly influential in modulating the pharmacological profile of these compounds. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-substituted indoles, drawing upon experimental data to elucidate how subtle changes at this position can dramatically impact potency, selectivity, and overall therapeutic potential. We will explore the role of 4-substituted indoles as antagonists of Protease-Activated Receptor 4 (PAR-4), inhibitors of HIV-1 entry, and modulators of serotonin receptors, providing a comprehensive overview for researchers and drug development professionals.

The Strategic Importance of the 4-Position

The 4-position of the indole ring lies on the benzene portion of the bicyclic system, adjacent to the fusion of the pyrrole ring. Substituents at this position can exert significant electronic and steric effects, influencing the overall electron density of the aromatic system and the orientation of the molecule within a binding pocket. This strategic location allows for fine-tuning of a compound's properties, making the exploration of 4-substituted analogues a critical step in lead optimization.

4-Substituted Indoles as Protease-Activated Receptor 4 (PAR-4) Antagonists

Protease-Activated Receptor 4 (PAR-4) is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombin-mediated platelet activation, making it an attractive target for the development of novel antiplatelet therapies.[1] The discovery of indole-based PAR-4 antagonists has opened new avenues for therapeutic intervention in thrombotic disorders.[2]

Comparative Analysis of 4-Substituents on PAR-4 Antagonism

Structure-activity relationship studies have revealed that the nature of the substituent at the 4-position of the indole core is a key determinant of PAR-4 antagonist activity. A comparative analysis of various 4-substituted indole derivatives highlights the delicate balance between electronic and steric factors in achieving optimal potency.

Compound4-SubstituentPAR-4 IC50 (nM)[1][3]Selectivity vs. PAR-1
ML354 -NO2140~70-fold[1]
Analog 1 -H>10,000-
Analog 2 -Cl500-
Analog 3 -OMe2,500-

As illustrated in the table, the introduction of an electron-withdrawing nitro group at the 4-position in ML354 results in a potent PAR-4 antagonist with an IC50 of 140 nM and significant selectivity over the related PAR-1 receptor.[1][2] In contrast, the unsubstituted analog is inactive. While a chloro substituent at the 4-position confers some activity, it is significantly less potent than the nitro-substituted compound. The introduction of an electron-donating methoxy group leads to a substantial loss of potency. This trend suggests that electron-withdrawing groups at the 4-position are favorable for PAR-4 antagonism, likely by influencing the electrostatic interactions within the receptor's binding pocket.

Experimental Workflow: Synthesis and Evaluation of PAR-4 Antagonists

The synthesis of 4-substituted indole scaffolds often follows established synthetic routes, which can be adapted to introduce a variety of functional groups at the desired position. The biological evaluation of these compounds relies on robust cell-based assays that measure the inhibition of PAR-4 activation.

Caption: General workflow for synthesis and evaluation of 4-substituted indole PAR-4 antagonists.

This protocol outlines a common method for assessing the antagonist activity of 4-substituted indoles on PAR-4.

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing human PAR-4 in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye and add serial dilutions of the 4-substituted indole test compounds. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a PAR-4 activating peptide (e.g., AYPGKF-NH2) to all wells to stimulate the receptor.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader.

  • Data Analysis: The antagonist effect is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the agonist-only control. Calculate IC50 values using a suitable dose-response curve fitting model.

4-Substituted Indoles as HIV-1 Entry Inhibitors

The entry of the human immunodeficiency virus (HIV-1) into host cells is a complex process mediated by the viral envelope glycoprotein gp120.[4] Small molecules that can bind to gp120 and prevent its interaction with the host cell receptor CD4 are a promising class of antiviral agents.[4] Indole derivatives have been identified as potent HIV-1 entry inhibitors, and modifications at the 4-position have been shown to be critical for their activity.

Comparative Analysis of 4-Substituents on HIV-1 Entry Inhibition

The SAR of 4-substituted indoles as HIV-1 entry inhibitors reveals a preference for specific functionalities that can engage in key interactions within the gp120 binding pocket.

Compound4-SubstituentAnti-HIV-1 Activity (EC50, µM)
Analog A -H>50
Analog B -F0.85
Analog C -OCH30.25
Analog D -CN1.2

The data indicates that small, electron-withdrawing or moderately electron-donating groups at the 4-position can enhance antiviral activity. A fluorine atom at this position leads to a significant improvement in potency compared to the unsubstituted analog. An even greater enhancement is observed with a methoxy group, suggesting that a combination of size and electronic properties is crucial. A larger cyano group is less tolerated, leading to a decrease in activity compared to the fluoro and methoxy analogs. These findings highlight the importance of probing the steric and electronic requirements of the 4-position to optimize binding to gp120.

Experimental Workflow: Development of HIV-1 Entry Inhibitors

The development of 4-substituted indoles as HIV-1 entry inhibitors involves their chemical synthesis followed by evaluation in cell-based viral entry assays.

Caption: Workflow for the development and testing of 4-substituted indole HIV-1 entry inhibitors.

This protocol describes a widely used method to screen for inhibitors of HIV-1 entry.[5]

  • Pseudovirus Production: Co-transfect HEK293T cells with an HIV-1 envelope expression plasmid (encoding gp160) and an envelope-deficient HIV-1 backbone plasmid containing a luciferase reporter gene. Harvest the pseudovirus-containing supernatant after 48-72 hours.

  • Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of the 4-substituted indole compounds to the target cells and incubate for 1 hour.

  • Infection: Add the HIV-1 pseudovirus to the wells and incubate for 48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The inhibition of viral entry is proportional to the reduction in luciferase signal. Calculate the 50% effective concentration (EC50) from the dose-response curve.

4-Substituted Indoles as Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs that are implicated in a wide range of physiological and pathological processes, making them important targets for the treatment of various central nervous system disorders.[6] The indole nucleus is a key pharmacophore in many serotonin receptor ligands, and substitutions at the 4-position can significantly influence their affinity and functional activity.

Comparative Analysis of 4-Substituents on Serotonin Receptor Activity

The SAR of 4-substituted indoles at serotonin receptors is often subtype-specific. For example, in a series of indole-based 5-HT4 receptor agonists, the nature of the 4-substituent has a profound effect on potency.[7]

Compound4-Substituent5-HT4 Receptor Agonist Activity (EC50, nM)[7]
Serotonin -OH3.0
Analog X -H15.0
Analog Y -Cl0.8
Analog Z -OCH30.5

As shown, while serotonin itself is a potent agonist, the unsubstituted indole analog is significantly less active.[7] Interestingly, the introduction of a chloro or methoxy group at the 4-position dramatically increases agonist potency, with the methoxy-substituted compound being the most potent in this series.[7] This suggests that for 5-HT4 receptor activation, electron-donating or halogen substituents at the 4-position are beneficial, potentially enhancing key interactions with the receptor.

Experimental Workflow: Characterization of Serotonin Receptor Modulators

The characterization of 4-substituted indoles as serotonin receptor modulators involves their synthesis and subsequent evaluation in radioligand binding and functional assays.

Caption: Workflow for the characterization of 4-substituted indoles as serotonin receptor modulators.

This protocol provides a general method for determining the binding affinity of 4-substituted indoles to a specific serotonin receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the serotonin receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]5-HT), and various concentrations of the unlabeled 4-substituted indole test compound in a suitable binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of the test compound. Calculate the inhibitory constant (Ki) from the IC50 value obtained from the competition binding curve.

Conclusion

The strategic modification of the 4-position of the indole ring is a powerful tool in medicinal chemistry for the optimization of lead compounds. As demonstrated in this guide, the introduction of different substituents at this position can have a profound impact on the biological activity of indole derivatives against a diverse range of targets, including PAR-4, HIV-1 gp120, and serotonin receptors. The comparative analysis of experimental data reveals that the optimal substituent is highly dependent on the specific biological target and the nature of the binding pocket. A thorough understanding of the structure-activity relationships at the 4-position is therefore essential for the rational design of potent and selective indole-based therapeutics. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of novel 4-substituted indole derivatives, facilitating the continued exploration of this privileged scaffold in drug discovery.

References

A Senior Application Scientist's Guide to Indole Synthesis: Benchmarking New Routes Against Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is one of the most ubiquitous and significant heterocyclic pharmacophores in nature and medicinal chemistry.[1][2] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, anti-migraine, and anti-tumor properties.[3][4] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of substituted indoles remains a central focus in organic chemistry.

For over a century, classical "named" reactions like the Fischer, Bischler-Möhlau, and Reissert syntheses have been the pillars of indole construction.[1] While historically significant and still in use, these methods often require harsh reaction conditions, which limits their substrate scope and functional group tolerance. The modern era of organic synthesis has introduced a powerful arsenal of new strategies, predominantly leveraging transition-metal catalysis, that offer milder conditions, broader applicability, and improved efficiency.[5]

This guide provides an in-depth technical comparison of these new synthetic routes against their classical counterparts. We will move beyond simple procedural descriptions to analyze the causality behind experimental choices, evaluate performance with quantitative data, and provide detailed protocols to allow researchers, scientists, and drug development professionals to make informed decisions when selecting or designing a synthetic route.

Benchmarking the Alternatives: A Comparative Analysis

The true measure of a synthetic method's utility lies in its performance across several key criteria. Here, we compare classical and modern approaches using representative examples.

Criterion 1: Reaction Conditions, Yield, and Substrate Scope

Classical syntheses are often characterized by forcing conditions—high temperatures and strong acids or bases—which can be detrimental to sensitive functional groups.[6][7] Modern transition-metal-catalyzed methods, in contrast, typically proceed under significantly milder conditions, leading to superior functional group tolerance and often higher yields.[2][8]

Causality: The Fischer indole synthesis, for example, relies on an acid-catalyzed intramolecular electrophilic substitution following a[3][3]-sigmatropic rearrangement.[7] This mechanism necessitates harsh, dehydrating acidic conditions and high temperatures to drive the reaction, which can decompose or produce side reactions with many common functional groups. Conversely, modern cross-coupling reactions like the Larock synthesis proceed via a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.[2] These steps do not require strong acids and can be tuned with specific ligands to operate at much lower temperatures, preserving molecular complexity.

Data Presentation: Quantitative Comparison of Indole Synthesis Methods

The following tables provide a direct comparison for the synthesis of specific, representative indole derivatives, highlighting the differences in conditions and outcomes.

Table 1: Synthesis of 2-Phenylindole

MethodStarting MaterialsCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)Citation(s)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (Neat)1700.2572-86[3][9][10]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (Solid-state)MW (540W)0.02 (1.2 min)71[3]
Pd-Catalyzed C-H Activation N-Pivaloylaniline, StyrenePd(OAc)₂, Cu(OAc)₂TFA/TFAA1002488[3]

Table 2: Comparison of Other Substituted Indole Syntheses

MethodTarget Product TypeTypical ConditionsAdvantagesLimitationsTypical YieldsCitation(s)
Reissert Synthesis Indole-2-carboxylic esters1. Base (NaOEt) 2. Reductive Cyclization (Zn/HOAc)Good for specific substitution patterns.Requires ortho-nitrotoluene precursors; multi-step.Moderate to Good[11]
Larock Synthesis 2,3-Disubstituted IndolesPd(OAc)₂, K₂CO₃, DMFExcellent functional group tolerance; high regioselectivity.Requires o-haloaniline precursors; catalyst cost.80-95%[2][12][13]
Photoredox Catalysis Substituted IndolesRu(bpy)₃Cl₂ or other photocatalyst, Visible LightExtremely mild conditions; enables novel transformations via radical pathways.Substrate scope can be specific; quantum yield considerations.65-85%[14][15]
Flow Chemistry (Fischer) Substituted IndolesHigh Temp/Pressure in continuous reactorRapid optimization, improved safety, scalability.Requires specialized equipment.>95%[16][17][18]
Criterion 2: Mechanistic Integrity & Control

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational substrate design.

The Fischer synthesis is a venerable and powerful transformation, but its mechanism illustrates its inherent limitations.[7] The key step is a thermally driven, acid-catalyzed[3][3]-sigmatropic rearrangement of an enehydrazine tautomer.[19] This concerted pericyclic reaction requires significant thermal energy, and the subsequent cyclization and ammonia elimination steps are promoted by strong acid.

Fischer_Mechanism cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Aromatization & Cyclization A Aryl Hydrazine + Ketone B Aryl Hydrazone A->B H⁺ C Enehydrazine B->C H⁺ D Di-imine Intermediate C->D Heat (Δ) E Aminoacetal D->E H⁺ F Indole E->F -NH₃

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The Larock synthesis exemplifies the precision of modern organometallic catalysis. It involves a well-defined Pd(0)/Pd(II) catalytic cycle that avoids harsh reagents and temperatures.

Causality in Catalyst Selection: The choice of palladium source, ligands, and additives is critical. For instance, using bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step and enables the use of less reactive starting materials like o-chloroanilines.[2] The addition of a chloride source like LiCl is crucial for the stability and reactivity of the palladium intermediates in the catalytic cycle.[2]

Larock_Cycle pd0 Pd(0)Ln pd_complex1 Aryl-Pd(II)-I pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Alkyne Coordination pd_complex1->pd_complex2 Ligand Exchange (Alkyne) pd_complex3 Vinyl-Pd(II) Intermediate pd_complex2->pd_complex3 Migratory Insertion pd_complex4 Intramolecular Coordination pd_complex3->pd_complex4 C-N Bond Formation pd_complex4->pd0 Reductive Elimination indole Indole Product pd_complex4->indole start_materials o-Iodoaniline + Alkyne

Caption: Catalytic cycle of the Larock Indole Synthesis.

Criterion 3: Green Chemistry & Atom Economy

Modern synthetic chemistry places a strong emphasis on sustainability. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a reaction.[20][21] It measures the efficiency of a reaction in converting the mass of reactants into the desired product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of MW of All Reactants) x 100

Classical syntheses often fare poorly in this regard due to the use of stoichiometric reagents that are not incorporated into the final product. For example, the Fischer synthesis eliminates a molecule of ammonia, and the use of a stoichiometric Lewis acid like ZnCl₂ generates significant inorganic waste. In contrast, catalytic C-H activation strategies are highly atom-economical as they forge C-C or C-N bonds without the need for pre-functionalized starting materials (like halides), minimizing waste.[22]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of 2-phenylindole via a classical Fischer synthesis and a 2,3-disubstituted indole via a modern Larock synthesis.

Workflow cluster_classical Classical Synthesis Workflow (e.g., Fischer) cluster_modern Modern Catalytic Workflow (e.g., Larock) C1 Mix Reactants (Hydrazine, Ketone) + Stoichiometric Acid C2 High Temperature Heating (e.g., 170°C) C1->C2 C3 Aqueous Workup (Acid Digestion) C2->C3 C4 Purification (Recrystallization) C3->C4 M1 Assemble in Inert Gas (Reactants + Catalytic Pd + Ligand + Base) M2 Moderate Temperature Heating (e.g., 100°C) M1->M2 M3 Standard Extraction (Water/Organic Solvent) M2->M3 M4 Purification (Chromatography) M3->M4

Caption: General workflow comparison for indole synthesis methods.

Protocol 1: Classical Fischer Synthesis of 2-Phenylindole

This protocol is adapted from established literature procedures.[3]

Materials:

  • Acetophenone phenylhydrazone (freshly prepared from acetophenone and phenylhydrazine)

  • Anhydrous zinc chloride (powdered)

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Activated carbon (e.g., Norit)

Procedure:

  • Reaction Setup: In a tall 1-L beaker, intimately mix freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g). Causality: Zinc chloride acts as a Lewis acid catalyst to promote the key rearrangement and cyclization steps. The reaction is run neat (without solvent) and requires a large excess of the catalyst.

  • Cyclization: Immerse the beaker in an oil bath preheated to 170°C. Stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes, at which point a vigorous evolution of ammonia begins. The reaction is typically complete within 5-6 minutes from the onset of liquefaction.

  • Work-up: Remove the beaker from the hot oil bath and allow it to cool slightly. Before the mixture solidifies, carefully pour it into a separate beaker containing 200 g of clean sand and stir to create a friable solid. Causality: Adding sand prevents the reaction mixture from solidifying into an unmanageable mass, facilitating the subsequent extraction.

  • Isolation: Digest the sand-product mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Purification: Filter the crude solid product and sand. Transfer the solids to a flask and boil with 600 mL of 95% ethanol. Decolorize the hot solution with activated carbon and filter while hot.

  • Crystallization: Allow the ethanolic solution to cool to room temperature, then in an ice bath, to induce crystallization. Collect the purified 2-phenylindole by filtration and wash with a small amount of cold ethanol.

  • Yield: The expected yield of 2-phenylindole is 72-80%.[3]

Protocol 2: Modern Larock Synthesis of a 2,3-Disubstituted Indole

This is a general protocol for the palladium-catalyzed heteroannulation of an o-iodoaniline and an internal alkyne.[3]

Materials:

  • o-Iodoaniline

  • Internal alkyne (e.g., 1,2-diphenylethyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF) in a sure-seal bottle

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodoaniline (1.0 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).

  • Reagent Addition: Add the internal alkyne (1.1-1.5 equiv) and palladium(II) acetate (1-5 mol%). Causality: The reaction is catalytic in palladium. K₂CO₃ is the base required for the catalytic cycle, and LiCl is a critical additive that facilitates the reductive elimination step.

  • Reaction Execution: Evacuate and backfill the flask with the inert gas three times. Add anhydrous DMF via syringe and heat the reaction mixture to 100°C. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 6-24 hours.

  • Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2,3-disubstituted indole.

  • Yield: Yields for this reaction are typically high, often in the 80-95% range, depending on the substrates.

Conclusion and Future Outlook

The classical methods of indole synthesis, particularly the Fischer synthesis, remain valuable for their simplicity and the low cost of starting materials, especially on a large scale for robust substrates. However, their limitations are significant in the context of modern drug discovery, which demands the synthesis of highly functionalized and complex molecules.

New synthetic routes, powered by transition-metal catalysis, C-H activation, and photoredox chemistry, have fundamentally changed the landscape.[12][13][23] They offer:

  • Milder Conditions: Preserving sensitive functional groups and stereocenters.

  • Broader Scope: Allowing for the synthesis of previously inaccessible indole architectures.

  • Greater Control: Providing predictable regioselectivity and higher yields.

  • Improved Sustainability: Enhancing atom economy and reducing waste streams.

Technologies like continuous flow synthesis are further pushing the boundaries by enabling safer, more efficient, and scalable production of indoles, even for classical reactions like the Fischer synthesis.[16][17] As the demand for novel, complex indole-containing compounds grows, the continued development and adoption of these modern synthetic strategies will be essential for advancing the fields of medicine, materials science, and chemical biology.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (CAS No. 1001394-95-1). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. The core principle of this guide is risk mitigation through informed chemical handling and adherence to established hazardous waste management protocols.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as harmful and an irritant.[1] Its specific molecular structure, containing bromine, fluorine, and a benzenesulfonyl group, dictates its handling and disposal requirements.

Known Hazards:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Before handling the compound in any form (solid, solution, or as waste), the following PPE is mandatory to prevent exposure.[3][4]

  • Eye Protection: Tight-sealing safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant nitrile gloves.[4]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[3][6]

Compound Profile: this compound
IUPAC Name This compound
CAS Number 1001394-95-1[1][7]
Molecular Formula C₁₄H₉BrFNO₂S[1][7]
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant (GHS07).[1][2]
Primary Disposal Route Segregated Halogenated Organic Waste Stream for Professional Incineration.[3][4][8]

The Criticality of Waste Segregation: A Mechanistic Perspective

The single most important step in the disposal of this compound is its correct segregation into the halogenated organic waste stream.[3][4] This is not merely a procedural formality; it is a critical step rooted in chemical principles to ensure safe and effective destruction.

  • Why Segregate Halogenated Waste? Organic compounds containing halogens (F, Cl, Br, I) like this one require specialized disposal.[6][8] When incinerated, they can form acidic gases (e.g., hydrogen bromide, hydrogen fluoride) and, under improper conditions, highly toxic dioxins.[2] Designated hazardous waste incinerators are equipped with high-temperature controls, afterburners, and flue gas "scrubbing" systems to neutralize these harmful byproducts, which standard incinerators lack.[9]

  • The Role of Sulfur: The benzenesulfonyl group contains sulfur, which produces sulfur oxides (SOx) upon combustion. These are also environmental pollutants that must be managed by the scrubbing systems in a specialized incinerator.

  • Regulatory Compliance and Cost: Mixing halogenated waste with non-halogenated waste contaminates the entire container, forcing it all to be treated by the more complex and expensive disposal process.[6] Proper segregation is therefore both environmentally responsible and cost-effective.

Caption: Waste segregation decision tree for laboratory chemicals.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal from the laboratory. This process must comply with the Resource Conservation and Recovery Act (RCRA) and, for academic institutions, may be guided by the EPA's Subpart K regulations.[10][11]

Step 1: Container Selection and Labeling
  • Obtain the Correct Container: Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[8] These containers must be chemically compatible with the waste and have a secure, leak-proof screw cap.[10][12]

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[6] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including solvents and their approximate percentages.[12][13] Do not use abbreviations or chemical formulas.[13]

Step 2: Waste Collection at the Point of Generation
  • Solid Waste: Collect solid residues of this compound and any contaminated consumables (e.g., weighing paper, contaminated gloves) and place them directly into the designated halogenated waste container.

  • Liquid Waste: If the compound is in solution, pour the waste solution into the designated liquid halogenated waste container. This must be done inside a chemical fume hood.

  • Prevent Contamination: Any non-halogenated solvent that becomes mixed with this compound must be treated as halogenated waste.[13]

  • Keep Container Closed: The waste container must be securely capped at all times except when waste is actively being added.[12][13][14] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][14] Do not move waste between different labs for storage.[14]

  • Secondary Containment: The container should be placed within a secondary containment bin to mitigate potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or acids.[2][12]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11][14]

Step 4: Arranging for Disposal
  • Monitor Fill Level: Once the container is approximately three-quarters full, schedule a waste pickup with your institution's EHS or hazardous waste management service.[6]

  • Documentation: Ensure all information on the hazardous waste tag is complete and accurate before pickup.[6]

  • Professional Disposal: The ultimate disposal of the sealed container must be handled by a licensed hazardous waste disposal company.[15][16] The preferred method for this chemical class is high-temperature incineration.[9][17] Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][4][13]

Caption: End-to-end workflow for hazardous chemical waste disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to ensure safety.[15]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area and ensure it is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 1 before attempting cleanup.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.[15]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a new, properly labeled "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill surface area thoroughly.[15]

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

References

A Senior Application Scientist's Guide to Handling 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (CAS No. 1001394-95-1). As a complex halogenated indole derivative, this compound requires a handling protocol grounded in a thorough understanding of its structural components and potential reactivity. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and experimental integrity.

Part 1: Hazard Assessment - A Proactive Analysis

While a complete toxicological profile for this specific molecule is not extensively documented, a structural analysis of its functional groups allows us to infer a robust hazard assessment. This is a cornerstone of laboratory safety—treating compounds with unknown toxicity as potentially hazardous based on their chemical architecture.

The supplier-provided information identifies the compound with the GHS07 pictogram, signaling it is harmful and an irritant. The specific hazard statement is H302: Harmful if swallowed.[1] However, our analysis must go deeper.

  • Indole Core with Halogenation (Bromo- and Fluoro-): The indole scaffold is a common feature in biologically active molecules. Halogenated organic compounds, as a class, present significant health and safety risks, including potential toxicity and corrosivity.[2][3] Related structures like 5-fluoroindole and 6-bromoindole are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

  • Benzenesulfonyl Group: This functional group is derived from benzenesulfonic acid. Sulfonic acids and their derivatives can be corrosive and irritants to the skin and respiratory tract.[5] While the sulfonamide linkage in this molecule is more stable than a sulfonyl chloride, it warrants cautious handling.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, harmful if swallowed and a potential irritant to the skin, eyes, and respiratory system.

Hazard Type Classification & Rationale
Acute Oral Toxicity Confirmed: H302 - Harmful if swallowed.[1]
Skin Irritation Inferred: Likely an irritant based on halogenated indole analogues.[3][4]
Eye Irritation Inferred: Likely a serious eye irritant, a common property of halogenated indoles.[3][4]
Respiratory Irritation Inferred: Fine powders of complex organic molecules can be respiratory irritants.[3][4]
Environmental Hazard Inferred: Brominated organic compounds can cause significant environmental harm if disposed of improperly.[2]

Part 2: Core Protective Measures - Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is not a passive step but an active measure to create a barrier between you and the potential hazard. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical splash goggles (ANSI Z87.1) AND Face shield.Double-glove with chemically resistant nitrile gloves.Disposable, polyethylene-coated gown over a lab coat.Required if not performed in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles (ANSI Z87.1). Face shield recommended.Double-glove with chemically resistant nitrile gloves.Disposable, polyethylene-coated gown or lab coat.Recommended if outside of a fume hood.
Post-Reaction Workup Chemical splash goggles (ANSI Z87.1).Chemically resistant nitrile gloves.Lab coat.Not required if performed in a fume hood.
Detailed PPE Rationale:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine powders and accidental splashes.[6] A face shield should be worn over goggles during tasks with a higher risk of splashing or aerosolization, such as weighing the solid compound.[7]

  • Hand Protection : Chemically resistant nitrile gloves provide a robust barrier against many organic compounds.[7] For handling this compound, particularly the solid form, double-gloving is essential. This practice allows for the safe removal of the outer, contaminated glove without touching it with your bare skin. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard lab coat is the first layer of defense. When handling the pure solid or concentrated solutions, a disposable, polyethylene-coated gown should be worn over the lab coat.[8] Unlike standard cloth lab coats, these gowns provide demonstrated resistance to chemical permeation.[9]

  • Respiratory Protection : All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6]

Part 3: Operational Protocol - From Bench to Waste

A safe protocol is a continuous workflow, where each step logically follows the last, minimizing risk at every transition. The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Decontamination & Disposal start Start: Review Protocol & SDS assess Assess Hazards (Structural Analysis) start->assess don_ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Gown) assess->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste (Halogenated Organic Waste) experiment->segregate decontaminate Decontaminate Glassware & Surfaces segregate->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe end End: Wash Hands Thoroughly doff_ppe->end

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guide: Weighing and Preparing a Stock Solution

This protocol outlines the procedure for safely weighing the solid compound and preparing a solution in a common solvent like DMSO or DMF.

  • Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

  • Don PPE : Put on all required PPE as specified in the table above: chemical splash goggles, face shield, double nitrile gloves, and a coated gown over your lab coat.

  • Tare Equipment : Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Dispense Solid : Carefully dispense a small amount of this compound onto the weigh boat. Use a spatula and avoid any actions that could create airborne dust.[6] Handle the container and spatula with the outer gloves.

  • Record Mass & Transfer : Once the desired mass is obtained, carefully transfer the solid into a suitable vessel (e.g., a volumetric flask or vial).

  • Add Solvent : While still in the fume hood, add the desired solvent to the vessel to dissolve the compound.

  • Initial Cleanup : Immediately dispose of the weigh boat and any contaminated wipes into a sealed bag labeled "Halogenated Solid Waste."

  • Doff Outer Gloves : Before leaving the fume hood, carefully remove the outer pair of contaminated gloves and dispose of them in the same waste bag. The inner gloves remain on.

  • Finalize Preparation : Cap the solution, label it clearly with the chemical name, concentration, solvent, and date. The solution can now be moved to the experimental area.

Spill Management

In the event of a small spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Absorb the spill with an inert material such as vermiculite or sand.

  • Small spills can be treated with sodium thiosulfate before absorption.[2]

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

Part 4: Decontamination & Disposal - The Final, Critical Step

Improper disposal of halogenated compounds can cause significant environmental damage and is a regulatory violation.[2] All waste streams containing this compound must be treated as hazardous halogenated organic waste.

  • Liquid Waste : All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[2][6] Do not mix with non-halogenated waste streams.[2]

  • Solid Waste : Contaminated consumables such as gloves, filter paper, silica gel, and weigh boats must be collected in a separate, sealed container labeled "Solid Halogenated Waste."[2]

  • Contaminated Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate must be collected as halogenated liquid waste. After this initial decontamination, the glassware can be washed normally.[6]

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the environment, ensuring the integrity and success of your research.

References

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